IR-7
Description
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Properties
Molecular Formula |
C50H52BrClN2O6 |
|---|---|
Molecular Weight |
892.3 g/mol |
IUPAC Name |
4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid bromide |
InChI |
InChI=1S/C50H51ClN2O6.BrH/c1-49(2)40-14-5-7-16-42(40)52(30-10-32-58-38-24-18-36(19-25-38)47(54)55)44(49)28-22-34-12-9-13-35(46(34)51)23-29-45-50(3,4)41-15-6-8-17-43(41)53(45)31-11-33-59-39-26-20-37(21-27-39)48(56)57;/h5-8,14-29H,9-13,30-33H2,1-4H3,(H-,54,55,56,57);1H |
InChI Key |
AOSKOPYJWNYUFA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)/CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Near-Infrared (NIR) Heptamethine Cyanine Dyes
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the multifaceted mechanism of action of near-infrared (NIR) heptamethine cyanine (B1664457) dyes, often referred to generally as IR-7 dyes, with a specific focus on prominent examples such as IR-783, IR-780, and IR-700. These dyes have emerged as potent agents in cancer theranostics, leveraging their unique photophysical properties and inherent tumor-targeting capabilities.
Core Mechanism of Action: A Dual Modality Approach
Near-infrared heptamethine cyanine dyes function primarily through a dual mechanism upon excitation with NIR light: photothermal therapy (PTT) and photodynamic therapy (PDT).[1] This dual action, combined with their preferential accumulation in tumor tissues, makes them highly effective theranostic agents.
Photothermal Therapy (PTT)
Upon absorption of NIR light (typically in the 700-900 nm range), the dye molecules are excited to a higher energy state. This energy is then efficiently converted into heat through non-radiative decay processes.[1][2] The localized hyperthermia induces thermal ablation of cancer cells, causing irreversible damage to proteins and cellular structures, leading to cell death.[2] The ability of IR-783, for instance, to convert NIR light into heat has been demonstrated both in vitro and in vivo, resulting in significant cancer cell death.[2]
Photodynamic Therapy (PDT)
In parallel with heat generation, the excited dye can transfer its energy to molecular oxygen (³O₂) present in the tissue.[3][4] This energy transfer converts ground-state oxygen into highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS) like superoxide (B77818) anions and hydroxyl radicals.[5][6][7] These cytotoxic species cause oxidative damage to lipids, proteins, and nucleic acids, disrupting cellular homeostasis and triggering cell death pathways, including apoptosis and necrosis.[6][8] The phthalocyanine (B1677752) dye IR-700, used in photoimmunotherapy, is a well-documented generator of ROS upon NIR light exposure.[9][10]
Selective Tumor Targeting and Cellular Uptake
A key feature of several heptamethine cyanine dyes, such as IR-783, is their intrinsic ability to selectively accumulate in tumor cells and tissues without conjugation to specific targeting moieties.[2][11]
Uptake Mechanisms
Studies suggest that the preferential uptake is an active, energy-dependent process.[12] It is hypothesized to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[12] This active transport mechanism explains the higher concentration of the dye observed in various cancer cell lines (prostate, breast, lung, etc.) compared to normal cells.[12]
Subcellular Localization
Once inside the cancer cell, these dyes exhibit specific subcellular localization patterns. Confocal microscopy studies have consistently shown that dyes like IR-783 and IR-780 accumulate predominantly in the mitochondria and lysosomes.[11][13][14]
-
Mitochondrial Targeting: The cationic nature of these dyes facilitates their accumulation within the mitochondria, driven by the high negative mitochondrial membrane potential characteristic of cancer cells.[13][14] This targeted accumulation is crucial, as it positions the dye at a metabolically critical site, amplifying its therapeutic effect upon light activation.[13][15] Mitochondrial dysfunction induced by the dye is a primary driver of cell death.[13]
-
Lysosomal Sequestration: Accumulation within lysosomes has also been observed, suggesting that endocytic pathways may play a role in the dye's internalization.[11]
Induction of Cell Death
The combined effects of hyperthermia (PTT) and oxidative stress (PDT), particularly centered around the mitochondria, trigger multiple cell death pathways.
-
Apoptosis: The generation of ROS can damage the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade (e.g., caspase-3) and initiates programmed cell death, or apoptosis.[16][17]
-
Necrosis: The intense and rapid membrane damage caused by high levels of localized heat or ROS can lead to a loss of membrane integrity, resulting in necrotic cell death.[9][17][18] This is a common outcome in photoimmunotherapy using antibody-IR700 conjugates.[9] The specific cell death pathway—apoptosis versus necrosis—can be dependent on the dye concentration and the light dose administered.[17][18]
Data Presentation: Quantitative Properties
The efficacy of this compound dyes is underpinned by their photophysical and biological properties.
Table 1: Photophysical Properties of Representative NIR Dyes
| Dye | Peak Absorption (λ_abs_, nm) | Peak Emission (λ_em_, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f_) | Solvent/Medium | Reference(s) |
| IR-783 | 782 | 810 | 261,000 | ~0.08 | Methanol | [19] |
| IR-780 | 780 | 800 | Not specified | Not specified | Not specified | [13] |
| IR-792 | ~790 | Not specified | Not specified | Very low | Methanol, ILs | [20][21] |
| IR-700 | 689 | Not specified | Not specified | 0.3 (Singlet Oxygen) | Not specified | [10][22] |
| Cyanine-5 | Not specified | Not specified | High | 0.24 - 0.30 | DMSO | [14] |
Table 2: In Vitro and In Vivo Efficacy Data
| Dye/Conjugate | Cell Line / Model | Assay | Key Finding | Reference(s) |
| IR-783 | HT-29 (Colorectal) | MTT Assay | No significant cytotoxicity up to 50 μM without laser. | [2] |
| IR-783 | HT-29 Xenograft | In vivo PTT | Significant tumor ablation with 808 nm laser irradiation. | [2] |
| IR-786 | HT-29 (Colorectal) | Cytotoxicity Assay | IC50 determined to be 14.9 μM. | [23] |
| Cetuximab-IR700 | A431 Xenograft | In vivo PIT | Significant tumor reduction with 40-100 J/cm² laser dose. | [24] |
| IR-780 nanoGUMBOS | Breast Cancer Cells | Cytotoxicity Assay | 2- to 4-fold enhanced toxicity compared to parent dye. | [13] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound dyes.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the dye, with and without light activation, on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, A431) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]
-
Dye Incubation: Replace the medium with fresh medium containing various concentrations of the this compound dye (e.g., 2–50 μM).[2] Incubate for a specified period (e.g., 4 hours). Include untreated cells as a negative control.
-
NIR Irradiation (for PTT/PDT groups): For light-activated groups, wash the cells with PBS to remove excess dye and add fresh medium. Irradiate the wells with an appropriate NIR laser (e.g., 808 nm) at a specific power density and duration. Keep a parallel "dark toxicity" plate that is not irradiated.
-
MTT Addition: After a further incubation period (e.g., 24-48 hours), add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[25]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Cellular Uptake and Subcellular Localization by Confocal Microscopy
This protocol visualizes the dye's accumulation and location within cells.
-
Cell Culture: Grow cells on glass-bottomed dishes or coverslips until they reach 60-70% confluency.
-
Dye Incubation: Treat the cells with the this compound dye at a specific concentration (e.g., 1-10 µM) for a set time.
-
Co-staining (Optional): To determine subcellular localization, co-incubate the cells with organelle-specific trackers, such as MitoTracker Green/Red for mitochondria or LysoTracker Green for lysosomes, following the manufacturer's protocol.[11][14] A nuclear counterstain like DAPI can also be used.
-
Washing and Fixation: Wash the cells three times with PBS to remove the unbound dye. Cells can be imaged live or fixed with 4% paraformaldehyde.
-
Imaging: Acquire fluorescence images using a confocal laser scanning microscope with appropriate excitation and emission filter sets for the this compound dye and any co-stains.[11]
Protocol 3: Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the generation of ROS following photo-activation.
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish).
-
Dye Loading: Incubate cells with the this compound dye as described in Protocol 1.
-
ROS Probe Incubation: After washing, load the cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), according to the manufacturer's instructions.[8][26] H2DCFDA is non-fluorescent but becomes highly fluorescent (DCF) upon oxidation by ROS.
-
NIR Irradiation: Irradiate the cells with the NIR laser to trigger ROS production.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[26] The fluorescence intensity is directly proportional to the amount of ROS generated.
Protocol 4: Apoptosis vs. Necrosis Assay (Annexin V/7-AAD Staining)
This flow cytometry-based assay distinguishes between different cell death pathways.[17][27]
-
Treatment: Treat cells with the this compound dye and NIR light as described in the cytotoxicity protocol. Collect both adherent and floating cells after the desired incubation period.
-
Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) to the cell suspension.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Necrotic cells: Annexin V-negative and 7-AAD-positive.
-
Mandatory Visualizations (Graphviz)
The following diagrams illustrate the core mechanisms and experimental workflows described.
References
- 1. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 4. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile Photosensitizers for Photodynamic Therapy at Infrared Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cancer Cell-Selective In Vivo Near Infrared Photoimmunotherapy Targeting Specific Membrane Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondria targeting IR780-based nanoGUMBOS for enhanced selective toxicity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Detect Cell Death: Apoptosis, Necrosis & Ferroptosis DOJINDO LABORATORIES [dojindo.com]
- 17. Induction of apoptosis and/or necrosis following exposure to antitumour agents in a melanoma cell line, probably through modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of apoptosis or necrosis by ionizing radiation is dose-dependent in MG-63 osteosarcoma multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Polymethine Dyes as Potential Probes for Near Infrared Fluorescence Imaging of Tumors: Part - 1 [thno.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Fluorescence Imaging of Tumor-Accumulating Antibody-IR700 Conjugates Prior to Near-Infrared Photoimmunotherapy (NIR-PIT) Using a Commercially Available Camera Designed for Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. biocompare.com [biocompare.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Intricacies of IR-7 Dye Fluorescence: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide on the Core Principles of IR-7 Dye Fluorescence for Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the fundamental principles governing the fluorescence of this compound dyes, a class of heptamethine cyanine (B1664457) dyes crucial for near-infrared (NIR) imaging applications in research and drug development. This document provides a detailed overview of their photophysical properties, experimental protocols for their characterization, and insights into their interactions within biological systems.
Core Principles of this compound Dye Fluorescence
This compound dyes are characterized by their long polymethine chain, which is the primary determinant of their absorption and emission in the near-infrared spectrum (typically 700-900 nm). This spectral window is highly advantageous for biological imaging due to reduced tissue autofluorescence and deeper light penetration. The core principle of their fluorescence lies in the π-electron system of the polymethine chain. Upon absorption of a photon, an electron is promoted to an excited singlet state. The subsequent relaxation of this electron back to the ground state results in the emission of a fluorescent photon.
The fluorescence of this compound dyes is not a static property but is dynamically influenced by several factors:
-
Photoisomerization: The polymethine chain of this compound dyes can undergo trans-cis isomerization upon photoexcitation. This process provides a non-radiative decay pathway, which can reduce the fluorescence quantum yield. The rigidity of the polymethine chain, often enhanced by incorporating a cyclohexenyl ring in structures like IR-783, can limit this isomerization and thereby increase fluorescence intensity.
-
J-Aggregation: Under certain conditions, such as high concentration or the presence of specific salts, this compound dyes can form J-aggregates. These are ordered assemblies of dye molecules arranged in a head-to-tail fashion, leading to a sharp, red-shifted absorption band (J-band) and often enhanced fluorescence.
-
Environmental Factors: The fluorescence properties of this compound dyes are highly sensitive to their local environment.
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.
-
Viscosity: An increase in the viscosity of the medium can restrict intramolecular rotations, which are non-radiative decay pathways. This restriction leads to an increase in fluorescence quantum yield and lifetime.
-
Temperature: Temperature can affect fluorescence by influencing the rate of non-radiative decay processes and molecular collisions.
-
Quantitative Photophysical Data
The photophysical properties of this compound dyes are critical for their application. The following table summarizes key quantitative data for a representative and widely used this compound dye, IR-783.
| Property | Value | Solvent/Conditions | Reference |
| Molar Extinction Coefficient (ε) | 261,000 M⁻¹cm⁻¹ | Methanol (B129727) | |
| 162,000 M⁻¹cm⁻¹ | PBS (pH 7.4) | [1] | |
| 157,000 M⁻¹cm⁻¹ | Saline | [2] | |
| Fluorescence Quantum Yield (Φf) | 0.084 | Methanol | [3] |
| 0.055 (5.5%) | PBS (pH 7.4) | [1] | |
| 0.11 | Saline | [2] | |
| Absorption Maximum (λabs) | 782 nm | Methanol | |
| 776 nm | PBS (pH 7.4) | [1] | |
| 768-784 nm | Saline | [2] | |
| 786 nm | - | [4] | |
| Emission Maximum (λem) | 810 nm | Methanol | |
| 798 nm | PBS (pH 7.4) | [1] | |
| 780 nm | - | [5] | |
| Stokes Shift | 28 nm | Methanol | |
| 22 nm | PBS (pH 7.4) | [1] |
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of an this compound dye relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound dye of interest
-
Standard dye with known quantum yield in the NIR range (e.g., ICG in DMSO, Φ = 0.13)[1]
-
Solvent (e.g., methanol, PBS)
Procedure:
-
Prepare a series of dilute solutions of both the this compound dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for both the sample and the standard to obtain the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)
where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[6]
In Vivo Tumor Imaging Workflow
This protocol outlines a general workflow for near-infrared fluorescence imaging of tumors in a mouse model using an this compound dye like IR-783.
Materials:
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthesia machine
-
IR-783 dye solution (e.g., dissolved in saline)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Dye Administration: Inject the IR-783 dye solution intravenously (e.g., via tail vein) or intraperitoneally. A typical dose for IR-783 is around 0.35 mg/kg.[7]
-
Imaging: At various time points post-injection (e.g., 0.5, 24, 48, 72, and 96 hours), place the anesthetized mouse in the in vivo imaging system.[8]
-
Image Acquisition: Acquire whole-body NIR fluorescence images.
-
Data Analysis: Quantify the fluorescence intensity at the tumor site and in other organs to assess tumor uptake and biodistribution. The tumor-to-background ratio can be calculated to evaluate imaging contrast.[9]
Induction of J-Aggregates
This protocol describes a general method for inducing the formation of J-aggregates of a heptamethine cyanine dye.
Materials:
-
Heptamethine cyanine dye
-
Methanol
-
Deionized water
-
Salt solution (e.g., KCl)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the cyanine dye in methanol (e.g., 0.01 M).
-
Prepare a working solution by diluting the stock solution with a mixture of methanol and water.
-
Induce Aggregation: To the working solution, add a salt solution (e.g., KCl) incrementally.[10][11]
-
Monitor Aggregation: After each addition of the salt solution, record the UV-Vis absorption spectrum. The formation of J-aggregates is indicated by the appearance of a new, sharp, and red-shifted absorption band (the J-band).[10][11]
Signaling Pathways and Experimental Workflows
This compound dyes, particularly IR-783, have been shown to have inherent anti-cancer properties, independent of their use as imaging agents. The following diagrams illustrate the key signaling pathways involved.
Caption: OATP1B3-mediated uptake of IR-783 in cancer cells.
Caption: IR-783 induces G0/G1 cell cycle arrest.[12]
Caption: IR-783 inhibits cell migration via mitochondrial dysfunction.[12]
This technical guide provides a foundational understanding of this compound dye fluorescence, offering both theoretical principles and practical experimental guidance. For further detailed information, researchers are encouraged to consult the cited literature.
References
- 1. mdpi.com [mdpi.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. westmont.edu [westmont.edu]
- 11. ijsr.net [ijsr.net]
- 12. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IR-783 for Mitochondrial Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of IR-783, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, for the specific application of mitochondrial staining in live cells. While often referred to generally within the "IR-7" series of dyes, IR-783 has emerged as a significant tool for researchers due to its preferential accumulation in the mitochondria of cancer cells, making it valuable for both imaging and therapeutic research.
Core Properties of IR-783
IR-783 is a water-soluble, fluorescent probe with excitation and emission spectra in the near-infrared range. This property is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, allowing for a higher signal-to-noise ratio and deeper tissue penetration.
Quantitative Data Summary
The photophysical and chemical properties of IR-783 are summarized below. It is important to note that these values can vary slightly depending on the solvent and experimental conditions.
| Property | Value | References |
| Molar Mass | 749.4 g/mol | [1] |
| Excitation Maximum (λex) | 776 - 786 nm | [1][2][3] |
| Emission Maximum (λem) | 798 - 810 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 157,000 - 261,000 M⁻¹cm⁻¹ | [4][5] |
| Quantum Yield (Φ) | 0.055 - 0.11 | [2][4][5] |
| Solubility | Soluble in DMSO, DMF, ethanol, and PBS (pH 7.2) at ~1 mg/mL | [1] |
Mechanism of Mitochondrial Accumulation and Action
The selective accumulation of IR-783 in the mitochondria of cancer cells is a key feature that distinguishes it from many other mitochondrial dyes. This process is not primarily driven by mitochondrial membrane potential but is an active, energy-dependent process.
Signaling Pathway for Uptake and Induced Apoptosis
The uptake of IR-783 is mediated by Organic Anion Transporting Polypeptides (OATPs) , which are often overexpressed on the surface of cancer cells.[6][7][8] This active transport mechanism leads to the concentration of the dye within the cell, with a significant portion localizing to the mitochondria and lysosomes.[6][9]
Once accumulated in the mitochondria, IR-783 can induce a cascade of events leading to apoptosis. A key mechanism is the induction of mitochondrial fission , a process that precedes apoptosis. IR-783 treatment has been shown to increase the expression of pro-fission proteins like Drp1, Mff, and Fis1, while decreasing the expression of pro-fusion proteins such as Opa1 and Mfn1/2.[10] This morphological change is followed by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, ultimately leading to programmed cell death.[11]
Experimental Protocols
The following protocols provide a general framework for using IR-783 for live-cell mitochondrial staining. Optimal conditions may vary depending on the cell type and experimental design.
Stock Solution Preparation and Storage
-
Preparation: Prepare a 1 mM stock solution of IR-783 by dissolving the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3][12] A stock solution stored at -20°C is typically stable for at least one month, and for up to six months at -80°C.[12]
Live-Cell Staining Protocol for Adherent Cells
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture until they reach the desired confluency (typically 70-80%).
-
Staining Solution Preparation: On the day of the experiment, thaw an aliquot of the IR-783 stock solution. Prepare a working staining solution by diluting the stock solution in a pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS) to a final concentration of 1-10 µM.[3] The optimal concentration should be determined empirically for each cell type.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.[3]
-
Washing: After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or PBS to remove any unbound dye and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters for near-infrared imaging (Excitation: ~780 nm, Emission: ~810 nm).
Live-Cell Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest cells and centrifuge to obtain a cell pellet.
-
Staining: Resuspend the cell pellet in the pre-warmed staining solution (1-10 µM in serum-free medium or PBS).
-
Incubation: Incubate the cell suspension for 20-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the pellet in fresh, pre-warmed imaging medium or PBS. Repeat the wash step twice.
-
Imaging: Transfer the final cell suspension to a suitable imaging chamber. For microscopy, cells can be immobilized on poly-L-lysine coated slides.
Experimental Workflow
The general workflow for live-cell mitochondrial staining with IR-783 is depicted below.
Applications in Research and Drug Development
The unique properties of IR-783 make it a versatile tool for various applications:
-
Mitochondrial Imaging: Its primary application is the visualization of mitochondrial morphology and distribution in live cancer cells.
-
Cancer Cell Identification: Due to its selective uptake by cancer cells, IR-783 can be used to distinguish cancerous cells from normal cells in mixed populations or tissue samples.[9]
-
Drug Efficacy Studies: The dye can be used to monitor changes in mitochondrial health and function in response to therapeutic agents.
-
Photodynamic and Photothermal Therapy: As a photosensitizer, IR-783 can generate reactive oxygen species upon irradiation with NIR light, leading to localized cell death, a principle applied in photodynamic therapy (PDT) and photothermal therapy (PTT).[2]
-
Drug Delivery: The tumor-targeting nature of IR-783 allows for its use as a component in drug delivery systems to specifically target cancer cells.
Concluding Remarks
IR-783 is a powerful near-infrared dye for mitochondrial staining, particularly in the context of cancer research. Its mechanism of selective uptake via OATPs and its ability to induce mitochondrial dysfunction and apoptosis provide a dual platform for both advanced cellular imaging and the development of novel therapeutic strategies. Researchers and drug development professionals can leverage these properties to gain deeper insights into mitochondrial biology in cancer and to design more effective anti-cancer therapies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IR-783 | TargetMol [targetmol.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Core Properties and Structure of IR-7 Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, structure, and applications of IR-7 dyes, a class of near-infrared (NIR) heptamethine cyanine (B1664457) dyes. Given the broad designation of "this compound," this document will focus on the well-characterized and widely used IR-780 iodide as a representative example, while also presenting comparative data for other relevant dyes in this family. This guide is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in leveraging the unique characteristics of these dyes for imaging, diagnostics, and therapeutic applications.
Introduction to this compound Dyes
The "this compound" designation generally refers to a family of heptamethine cyanine dyes characterized by their strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically between 700 and 800 nm. This spectral window is highly advantageous for biological applications due to the minimal autofluorescence of tissues and deeper tissue penetration of light compared to the visible spectrum. These dyes share a common structural motif of two nitrogen-containing heterocyclic rings joined by a seven-carbon polymethine chain. Variations in the heterocyclic rings, the polymethine chain, and attached side groups give rise to a diverse range of dyes with distinct physicochemical and spectral properties. Prominent examples include IR-780, IR-783, and IRDye® 700DX.
Physicochemical and Spectral Properties
The utility of this compound dyes is fundamentally linked to their photophysical characteristics. These properties are often solvent-dependent and can be influenced by the local microenvironment.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for IR-780 iodide and other related NIR dyes for easy comparison.
| Property | IR-780 Iodide | IR-783 (SVP) | IRDye® 700DX |
| Chemical Formula | C36H42ClN2 | C38H49N2NaO6S2 | Not specified |
| Molecular Weight | 558.18 g/mol | 705.93 g/mol | Not specified |
| Excitation Max (λex) | 777-780 nm[1] | 778-788 nm | 689 nm[2] |
| Emission Max (λem) | 798-823 nm[1] | Not specified | 699 nm[2] |
| Molar Extinction Coefficient (ε) | ~265,000-330,000 M⁻¹cm⁻¹[3] | Not specified | Not specified |
| Quantum Yield (Φf) | High[3] | Not specified | Not specified |
| Solubility | Lipophilic, soluble in organic solvents like DMSO[1] | Soluble in organic solvents | Water-soluble |
| Key Features | Preferential accumulation in tumor cells[4] | Used in optical recording media and as a fluorescent probe[3] | Used in photoimmunotherapy[5] |
Molecular Structure of IR-780 Iodide
IR-780 iodide is a cationic heptamethine cyanine dye. Its structure is characterized by two indolenine rings linked by a polymethine chain with a chlorine substituent on the central carbon of the cyclohexenyl ring within the chain.
Caption: Chemical structure of IR-780 iodide.
Mechanism of Action and Cellular Uptake
A key feature of IR-780 is its ability to preferentially accumulate in cancer cells.[4] This selective uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), particularly the OATP1B3 subtype, which are often overexpressed in various tumor cells.[4][6] Following transport into the cell, IR-780 localizes to the mitochondria.[4][7] This targeted accumulation is the basis for its application in tumor imaging and as a potential drug delivery vehicle.
Caption: Cellular uptake and mitochondrial accumulation of IR-780.
Experimental Protocols
The following are detailed methodologies for key experiments involving IR-780 dye.
In Vitro Cell Staining for Fluorescence Microscopy
This protocol outlines the steps for staining cultured cells with IR-780 for visualization of intracellular accumulation.
Materials:
-
IR-780 iodide stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Confocal microscope
Procedure:
-
Cell Seeding: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of IR-780 dye at a final concentration of 20 µM in cell culture medium.[6]
-
Cell Staining: Remove the culture medium from the cells and add the IR-780 working solution.
-
Incubation: Incubate the cells at 37°C for 20 minutes.[6] The optimal incubation time may vary depending on the cell line.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Counterstaining (Optional): Wash the cells twice with PBS and then incubate with DAPI solution for 10 minutes to stain the nuclei.
-
Final Wash: Wash the cells twice with PBS.
-
Imaging: Mount the dish on a confocal microscope. Excite the IR-780 dye at approximately 633 nm and collect the emission at around 780 nm.[8]
Caption: Experimental workflow for in vitro cell staining with IR-780.
In Vivo Near-Infrared Fluorescence Imaging
This protocol provides a general workflow for in vivo imaging of tumor-bearing mice using IR-780.
Materials:
-
IR-780 iodide
-
Vehicle for injection (e.g., ethanol/saline mixture)
-
Tumor-bearing mice
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Injection Solution: Prepare a solution of IR-780 in a biocompatible vehicle at a concentration suitable for intravenous injection (e.g., 0.2 mg/kg).[8]
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.
-
Dye Administration: Administer the IR-780 solution intravenously (e.g., via tail vein injection).
-
Imaging: Place the anesthetized mouse in the in vivo imaging system. Acquire whole-body NIR fluorescence images at various time points post-injection (e.g., 5 min, 1 h, 4 h, 24 h, 48 h) to monitor the biodistribution and tumor accumulation of the dye.[9] Use an excitation wavelength around 745 nm and an emission filter around 810 nm.[9]
-
Data Analysis: Analyze the acquired images to quantify the fluorescence intensity in the tumor region relative to background tissues over time.
Synthesis and Purification
The synthesis of heptamethine cyanine dyes like IR-780 typically involves the condensation of two equivalents of an appropriate N-alkylated indolenine salt with a linking agent that provides the polymethine bridge.
A general synthetic approach involves:
-
Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine (B124118) with 3-methyl-2-butanone (B44728) to form the corresponding 2,3,3-trimethylindolenine.[10]
-
Alkylation: Alkylation of the indolenine derivative to produce the indolium salt.[11]
-
Condensation: Reaction of the indolium salt with a dialdehyde (B1249045) linker, such as 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene, in the presence of a base and a dehydrating agent (e.g., acetic anhydride (B1165640) and sodium acetate).[10]
Purification: Purification of the crude product is typically achieved through recrystallization from a suitable solvent like methanol (B129727) or by column chromatography on silica (B1680970) gel.[2][12] For applications requiring high purity, such as in vivo studies, high-performance liquid chromatography (HPLC) can be employed.[13]
Applications in Drug Development
The unique properties of this compound dyes, particularly IR-780, make them valuable tools in drug development:
-
Cancer Imaging and Diagnosis: The preferential accumulation in tumor cells allows for non-invasive imaging and delineation of tumors.[14]
-
Drug Delivery: IR-780 can be conjugated to therapeutic agents to create theranostic molecules that combine imaging and therapy.[5] The dye acts as a targeting moiety, delivering the drug specifically to the tumor site.
-
Photothermal and Photodynamic Therapy (PTT/PDT): Upon irradiation with NIR light, IR-780 can generate heat (PTT) or reactive oxygen species (PDT), leading to localized tumor cell death.[1]
Conclusion
This compound dyes, exemplified by IR-780, are a powerful class of NIR fluorophores with significant potential in biomedical research and drug development. Their favorable spectral properties, coupled with their ability to selectively target tumor cells, provide a versatile platform for developing advanced diagnostic and therapeutic strategies. This guide has provided a comprehensive overview of their core properties, structure, and experimental use, offering a foundational resource for researchers and scientists in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial-targeting fluorescent small molecule IR-780 alleviates radiation-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 13. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]
- 14. IR-780 dye for near-infrared fluorescence imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of IR-780 Dye
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of IR-780, a heptamethine cyanine (B1664457) dye. IR-780 is a near-infrared (NIR) fluorescent probe with significant applications in biomedical imaging and theranostics due to its high molar extinction coefficient, favorable photophysical properties, and ability to preferentially accumulate in tumor cells.[1][2][3]
Synthesis of IR-780 Iodide
The synthesis of heptamethine cyanine dyes like IR-780 typically involves the condensation of two heterocyclic quaternary ammonium (B1175870) salts with a polymethine bridge-forming reagent.[4][5] A common method involves reacting an indolenium salt with a dianil linker.[4]
A representative synthesis is the reaction between an indolenium precursor and a chlorinated cyclohexene-based di-aldehyde linker in a solvent mixture, followed by purification.[6]
Experimental Protocol: Synthesis of IR-780 Iodide
This protocol is a generalized representation based on common heptamethine dye synthesis procedures.[5][6]
Materials:
-
Indolenium salt precursor (e.g., 1,1,2-trimethyl-1H-benzo[e]indoleninium iodide)
-
Dianil linker (e.g., N-((1E,3E)-3-((E)-2-chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)prop-1-en-1-yl)-N-phenylbenzenamine) or a bis-aldehyde equivalent.[5][7]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification supplies (silica gel for column chromatography, solvents like dichloromethane (B109758) and methanol)
Procedure:
-
Combine the indolenium salt precursor (2 equivalents) and the dianil linker (1 equivalent) in a round-bottom flask.[4][6]
-
Add the solvent system (e.g., a butanol/toluene mixture).[6]
-
Heat the reaction mixture under an inert nitrogen atmosphere at an elevated temperature (e.g., 120 °C) for several hours (e.g., 12 hours).[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the crude product by adding a non-polar solvent like ice-cold diethyl ether.[6]
-
Collect the solid product by filtration.
-
Purify the crude product using silica (B1680970) gel column chromatography with an appropriate eluent system (e.g., a gradient of dichloromethane/methanol).[6]
-
Collect the fractions containing the pure dye, combine them, and evaporate the solvent to yield the final product as a green solid.[6]
Physicochemical and Spectroscopic Characterization
The characterization of IR-780 involves confirming its chemical structure and evaluating its photophysical properties.
Table 1: Physicochemical Properties of IR-780 Iodide
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₄₄ClIN₂ | [8] |
| Molecular Weight | 667.11 g/mol | [8][9] |
| Appearance | Crystalline solid | [9] |
| Melting Point | 232-234 °C | [8][10] |
| Solubility | Soluble in chloroform; slightly soluble in ethanol (B145695), DMSO, DMF | [9] |
Table 2: Spectroscopic Properties of IR-780 Iodide
| Parameter | Value | Reference(s) |
| Absorption Maximum (λ_max) | 780 - 784 nm | [9][11] |
| Emission Maximum (λ_em) | 798 - 826 nm | [11][12] |
| Molar Extinction Coefficient (ε) | 2.65 – 3.6 × 10⁵ M⁻¹cm⁻¹ | [7][11] |
| Fluorescence Quantum Yield (Φ_f) | High (reported to be 10-fold higher than ICG) | [11][13] |
| Singlet Oxygen Quantum Yield | 0.127 | [11] |
| Photothermal Conversion Efficiency (η) | 7.6 – 10.7% | [11] |
Experimental Protocols: Characterization
This protocol determines the absorption maximum (λ_max) and the molar extinction coefficient (ε).
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Appropriate solvent (e.g., ethanol or DMSO)
-
Purified IR-780 iodide
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to stabilize.[14][15]
-
Sample Preparation: Prepare a stock solution of IR-780 in the chosen solvent. From this stock, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max. Ensure the dye is fully dissolved.[16]
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 600-900 nm).[17][18]
-
Sample Measurement: Empty the blank cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum.[18]
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). To determine the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length (typically 1 cm).
This protocol determines the emission maximum (λ_em) and the relative fluorescence quantum yield (Φ_f).
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
Solvent (e.g., ethanol)
-
Purified IR-780 iodide
-
A standard reference dye with a known quantum yield in the same solvent (e.g., ICG or another NIR dye).
Procedure:
-
Solution Preparation: Prepare dilute solutions of both the IR-780 sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[19]
-
Emission Spectra Recording:
-
Set the excitation wavelength to a value where both the sample and standard absorb light (e.g., 750 nm).
-
Record the emission spectrum of the solvent blank and subtract it from the sample and standard spectra.
-
Record the emission spectrum of the reference standard.
-
Under identical instrument conditions (excitation wavelength, slit widths), record the emission spectrum of the IR-780 sample.
-
-
Quantum Yield Calculation (Comparative Method): The relative quantum yield is calculated using the following equation:[19][20] Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.[19]
-
η is the refractive index of the solvent.
-
Subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
-
Application in Cancer Research: A Conceptual Pathway
IR-780's utility in oncology stems from its ability to preferentially accumulate in tumor cells, which is thought to be mediated by organic anion-transporting polypeptides (OATPs) and an affinity for mitochondria.[2][3] This targeting ability allows it to serve as both an imaging agent for tumor detection and a photosensitizer for therapy.[1][11]
Upon irradiation with NIR light (around 808 nm), IR-780 can induce cell death through two primary mechanisms:
-
Photothermal Therapy (PTT): The dye absorbs light energy and converts it into heat, causing localized hyperthermia that destroys cancer cells.[11]
-
Photodynamic Therapy (PDT): The excited dye transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative stress and apoptosis.[11]
This dual functionality makes IR-780 a powerful theranostic agent, enabling simultaneous diagnosis (imaging) and treatment (therapy).
References
- 1. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. IR-780 iodide Dye content = 95 207399-07-3 [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 15. cbic.yale.edu [cbic.yale.edu]
- 16. ossila.com [ossila.com]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. pubs.acs.org [pubs.acs.org]
IR-783 Heptamethine Cyanine Dye: A Technical Guide for Theranostic Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
IR-783 is a water-soluble, near-infrared (NIR) heptamethine cyanine (B1664457) dye that has garnered significant attention in biomedical research for its intrinsic tumor-targeting capabilities. Unlike many imaging agents that require conjugation to specific targeting ligands, IR-783 selectively accumulates in malignant tissues, a phenomenon attributed to its interaction with overexpressed Organic Anion Transporting Polypeptides (OATPs) on cancer cell membranes. Its strong absorbance and fluorescence in the NIR window (700-900 nm), where biological tissue has minimal absorbance and autofluorescence, make it an exceptional candidate for in vivo fluorescence imaging. Furthermore, its ability to convert NIR light into heat establishes it as a potent agent for photothermal therapy (PTT). This dual functionality positions IR-783 as a powerful "theranostic" agent, enabling simultaneous cancer diagnosis and therapy. This guide provides a comprehensive overview of its properties, mechanisms, and applications, complete with experimental protocols and quantitative data.
Core Physicochemical and Optical Properties
IR-783 is characterized by its heptamethine polymethine chain flanked by two indolenine rings, with two sulfonate groups that confer good water solubility.[1][2] This anionic structure is crucial for its biological interactions and tumor-targeting mechanism.[1]
Data Presentation: Property Summary
The key physicochemical and optical properties of IR-783 are summarized below for easy reference. These values may vary slightly depending on the solvent and measurement conditions.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₈H₄₆ClN₂NaO₆S₂ | [3] |
| Molecular Weight | 749.37 g/mol | [3] |
| CAS Number | 115970-66-6 | [3][4] |
| Appearance | Dark red to brown powder | [3] |
| Solubility | Water, Methanol, DMSO, DMF | [3][4] |
| Peak Absorption (λmax) | ~776 - 783 nm | [1][3][5] |
| Peak Emission (λem) | ~798 - 810 nm | [1][5][6] |
| Molar Extinction Coeff. (ε) | ~162,000 - 261,000 M⁻¹cm⁻¹ | [1][2][5] |
| Fluorescence Quantum Yield (Φ) | ~5.5% - 18.6% | [1][2][5] |
| Photothermal Conversion Efficiency (η) | ~28.9% | [7] |
Mechanism of Tumor-Selective Accumulation
The remarkable ability of IR-783 to preferentially accumulate in tumor cells is a cornerstone of its utility. This targeting is not based on the enhanced permeability and retention (EPR) effect alone but is an active, transporter-mediated process.
The Role of Organic Anion Transporting Polypeptides (OATPs)
Research has demonstrated that the uptake of IR-783 into cancer cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), a family of membrane transport proteins.[4][7] Several OATP isoforms, particularly OATP1B3, are frequently overexpressed in various cancers, including prostate, breast, and cervical cancer, while having limited expression in surrounding healthy tissues.[1][2] This differential expression is a key determinant of the dye's tumor selectivity.[1] The uptake process is energy-dependent and can be competitively inhibited by broad-spectrum OATP inhibitors like bromosulfophthalein (BSP).[4]
Influence of the Tumor Microenvironment
The hypoxic (low oxygen) microenvironment typical of solid tumors further enhances IR-783 uptake. Hypoxia activates the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn upregulates the expression of OATPs on the cancer cell surface, creating a positive feedback loop that amplifies dye accumulation in the most aggressive, hypoxic regions of a tumor.[2]
Subcellular Localization
Once inside the cancer cell, IR-783 does not distribute homogenously. Confocal microscopy studies have revealed that it primarily localizes within the mitochondria and lysosomes.[3][4][8] This specific subcellular accumulation is significant for its therapeutic effects, as mitochondrial accumulation can disrupt membrane potential and induce apoptosis, contributing to the dye's overall anticancer activity.[2][3]
Visualization: IR-783 Uptake Pathway
The following diagram illustrates the signaling cascade leading to the preferential uptake of IR-783 in tumor cells.
References
- 1. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Photophysical Characteristics of IR-780 Dye
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core photophysical characteristics of IR-780, a lipophilic, heptamethine cyanine (B1664457) dye.[1] IR-780 is of significant interest in biomedical research, particularly in the field of near-infrared (NIR) fluorescence imaging for cancer detection.[1] Its utility stems from its selective accumulation in certain cancer cells and its favorable optical properties within the NIR window (700-900 nm), which allows for deeper tissue penetration and reduced autofluorescence from biological tissues.[2][3]
Quantitative Photophysical Data
The photophysical properties of IR-780 and related near-infrared dyes are summarized in the tables below. These values can be influenced by the solvent and the local environment.
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λmax) | ~780 nm | Methanol (B129727) | [4] |
| Emission Maximum (λem) | ~800 nm | Methanol | [4][5] |
| Molar Extinction Coefficient (ε) | High (specific values vary) | Varies | [6] |
| Fluorescence Quantum Yield (ΦF) | Low (specific values vary) | Varies | [4] |
Table 1: Key Photophysical Properties of IR-780 Dye.
| Dye | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (M-1cm-1) |
| IR-780 | ~780 | ~800 | Varies | High |
| IR-783 | ~783 | Varies | 0.078 (as reference) | Varies |
| ICG | ~780 | ~800 | 0.078 (in methanol) | Varies |
| IR-820 | Varies | Varies | Varies | Varies |
Table 2: Comparative Photophysical Data of Common NIR Dyes.[4][5] Note: Specific values for quantum yield and molar extinction coefficient can vary significantly based on the measurement conditions and are not always reported in a standardized manner in the literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the photophysical characteristics of NIR dyes. Below are generalized protocols for key experiments.
1. Measurement of Absorption and Emission Spectra
-
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
-
Methodology:
-
Prepare a dilute solution of the IR-780 dye in a suitable solvent (e.g., methanol or an aqueous buffer) at a known concentration (typically in the micromolar range).[4]
-
Use a UV-Vis spectrophotometer to measure the absorption spectrum across a relevant wavelength range (e.g., 600-900 nm) to identify the absorption maximum (λmax).
-
Use a spectrofluorometer to measure the fluorescence emission spectrum. The excitation wavelength should be set at or near the absorption maximum. The emission is scanned over a longer wavelength range (e.g., 750-900 nm) to determine the emission maximum (λem).[7]
-
The instrument settings, such as slit widths, should be optimized to obtain a good signal-to-noise ratio without saturating the detector.
-
2. Determination of Molar Extinction Coefficient
-
Objective: To quantify how strongly the dye absorbs light at a specific wavelength.
-
Methodology:
-
Prepare a series of solutions of the IR-780 dye with known concentrations in a specific solvent.
-
Measure the absorbance of each solution at the absorption maximum (λmax) using a UV-Vis spectrophotometer with a cuvette of a known path length (typically 1 cm).
-
Plot the absorbance values against the corresponding concentrations.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar extinction coefficient (ε).[8]
-
3. Determination of Fluorescence Quantum Yield
-
Objective: To measure the efficiency of the fluorescence process.
-
Methodology (Relative Method):
-
Select a standard dye with a known quantum yield that absorbs and emits in a similar spectral region as IR-780 (e.g., Indocyanine Green (ICG) in methanol).[4]
-
Prepare dilute solutions of both the IR-780 dye and the standard dye with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorption and fluorescence emission spectra for both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[9]
-
Signaling Pathways and Experimental Workflows
IR-780's selective accumulation in cancer cells is a key aspect of its application. While the exact mechanism is still under investigation, it has been proposed that Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B3, which can be overexpressed in cancer cells, play a role in its uptake.[1]
Diagram of a Proposed Cellular Uptake Pathway for IR-780
Caption: Proposed mechanism of IR-780 uptake and mitochondrial accumulation in cancer cells.
Experimental Workflow for In Vivo Near-Infrared Fluorescence Imaging
The following diagram illustrates a typical workflow for using IR-780 in preclinical cancer imaging studies.
Caption: A typical experimental workflow for in vivo imaging using IR-780 dye.
References
- 1. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ld.ru [ld.ru]
- 4. Evaluation of Polymethine Dyes as Potential Probes for Near Infrared Fluorescence Imaging of Tumors: Part - 1 [thno.org]
- 5. stratech.co.uk [stratech.co.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
The Advent and Advancement of IR-7 Dyes: A Technical Guide for Scientific Professionals
An in-depth exploration of the discovery, history, synthesis, and application of heptamethine cyanine (B1664457) dyes in research and drug development.
Introduction
Heptamethine cyanine dyes, often broadly categorized under terms like "IR-7 dye," represent a pivotal class of near-infrared (NIR) fluorophores. Their strong absorption and emission in the 700-900 nm window—a spectral range where biological tissues exhibit minimal absorbance and autofluorescence—render them indispensable tools for in vivo imaging and targeted therapies. This technical guide provides a comprehensive overview of the historical context, synthesis, photophysical properties, and key applications of these versatile molecules for researchers, scientists, and drug development professionals.
A Brief History: From Photography to Phototherapy
The journey of cyanine dyes began over a century ago, not in the realm of biomedicine, but in the burgeoning field of photography. Initially synthesized to extend the spectral sensitivity of photographic emulsions, these dyes were instrumental in the development of panchromatic film.[1] The basic structure of a cyanine dye consists of two nitrogen-containing heterocyclic moieties linked by a polymethine chain. The length of this conjugated chain dictates the dye's absorption and emission wavelengths, with longer chains shifting the spectra towards the near-infrared region.[2]
The nomenclature "Cy" followed by a number (e.g., Cy3, Cy5, Cy7) was established to denote the number of carbon atoms in the polymethine chain, with Cy7 representing a heptamethine cyanine.[2] The evolution from simple photographic sensitizers to sophisticated biomedical probes was driven by the need for biocompatible, water-soluble, and functionalizable NIR dyes. This led to the development of a vast library of heptamethine cyanine dyes with tailored properties for specific applications in diagnostics and therapeutics.[3]
Core Structure and Photophysical Properties
The archetypal structure of a heptamethine cyanine dye features two indolenine-based heterocyclic rings connected by a seven-carbon polymethine chain. This extended π-conjugated system is responsible for the dye's characteristic strong absorption and fluorescence in the NIR region.[4] Modifications to the heterocyclic rings, the polymethine chain, and the addition of various substituents can be used to fine-tune the dye's photophysical and chemical properties.
Key photophysical parameters of several representative heptamethine cyanine dyes are summarized in the table below. These dyes are often referred to generically or by specific commercial names.
| Dye Name/Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solvent/Conditions |
| Generic Cy7 | ~750 | ~776 | ~250,000 | ~0.12 | --- |
| IR-780 Iodide | 777 - 783 | 798 - 823 | 265,000 - 330,000 | Highly solvent dependent; 0.3% in water, can increase significantly upon encapsulation.[5][6] | Chloroform, DMSO, Ethanol |
| IRDye 700DX | 680 - 689 | 699 - 705 | 165,000 - 210,000 | 0.14 in PBS, 0.24 in Methanol.[7] | PBS, Methanol |
| MHI-148 (IR-808) | ~780 | ~808 | High | Good quantum yield (~15%).[8][9] | --- |
Synthesis of Heptamethine Cyanine Dyes
The synthesis of heptamethine cyanine dyes typically involves the condensation of two heterocyclic precursors with a seven-carbon bridging unit. A common strategy employs the reaction of an indolenium salt with a suitable polymethine intermediate. Below are detailed protocols for the synthesis of key intermediates and a general procedure for the final dye assembly.
Experimental Protocol: Synthesis of Intermediate 1 - 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene
This intermediate serves as a precursor to the seven-carbon chain of the heptamethine dye.
Materials:
-
Dimethylformamide (DMF)
-
Phosphorous oxychloride (POCl₃)
-
Cyclohexanone
-
Ice
Procedure:
-
A solution of dimethylformamide (40 mL) and dichloromethane (40 mL) is prepared and cooled to 5°C.[10]
-
Phosphorous oxychloride (37 mL) dissolved in dichloromethane (40 mL) is added dropwise to the DMF/DCM solution, ensuring the temperature remains below 25°C.[10]
-
Cyclohexanone (10 g, 0.102 mol) is added to the mixture.[10]
-
The reaction mixture is heated at reflux for 3 hours.[10]
-
After cooling to room temperature, the mixture is poured into 200 mL of ice and left to stand overnight.[10]
-
The resulting precipitate is collected by filtration and washed with water to yield the product.[10]
Experimental Protocol: Synthesis of Intermediate 2 - N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride
This intermediate can also be used to form the polymethine bridge.
Materials:
-
1,1,3,3-Tetramethoxypropane
-
Hydrochloric acid
Procedure: While a specific detailed protocol for this intermediate was not found in the search results, it is a commercially available compound.[11][12] A general approach involves the acid-catalyzed condensation of aniline with a glutaconaldehyde (B1235477) equivalent like 1,1,3,3-tetramethoxypropane.
Experimental Protocol: General Synthesis of Symmetric Heptamethine Cyanine Dyes
This protocol outlines the final condensation step to form the heptamethine cyanine dye.
Materials:
-
Substituted 2,3,3-trimethylindolenium salt (2 equivalents)
-
2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (Intermediate 1) or N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (Intermediate 2) (1 equivalent)
-
Acetic anhydride (B1165640) or an alcohol/benzene mixture
Procedure:
-
A solution of the indolenium salt (2 molar equivalents) and the polymethine precursor (1 molar equivalent) is prepared in a suitable solvent system, such as a mixture of pyridine and acetic anhydride or butanol and benzene.[13]
-
The reaction mixture is heated under reflux for a specified period, typically ranging from 15 minutes to a few hours.[13]
-
The progress of the reaction can be monitored by observing the color change of the solution.
-
Upon completion, the reaction mixture is cooled, and the crude dye is precipitated by the addition of a non-polar solvent like diethyl ether.
-
The solid dye is collected by filtration, washed with appropriate solvents, and can be further purified by recrystallization or column chromatography.[13]
Applications in Drug Development and Research
The unique properties of heptamethine cyanine dyes have led to their widespread adoption in various biomedical applications, particularly in oncology.
In Vivo Fluorescence Imaging
The ability of NIR light to penetrate deeply into biological tissues makes heptamethine cyanine dyes ideal probes for in vivo imaging. They can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to visualize specific biological targets, such as tumors, non-invasively.[12]
Experimental Protocol: Targeted Tumor Imaging with a Cy7-Antibody Conjugate
Materials:
-
Monoclonal antibody (mAb) specific to a tumor antigen
-
Cy7-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Desalting column (e.g., PD-10)
-
Tumor-bearing animal model
-
In vivo imaging system with appropriate NIR filters
Procedure:
-
Antibody-Dye Conjugation:
-
Dissolve the mAb in PBS.
-
Prepare a stock solution of Cy7-NHS ester in anhydrous DMSO.
-
Add the Cy7-NHS ester to the antibody solution and incubate to allow conjugation.
-
-
Purification:
-
Remove unconjugated dye using a desalting column.
-
-
In Vivo Administration:
-
Administer the Cy7-antibody conjugate to the tumor-bearing animal, typically via intravenous injection.
-
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection to monitor the accumulation of the conjugate at the tumor site and its clearance from non-target tissues. Use appropriate excitation and emission filters for the specific Cy7 dye.[12]
-
Photodynamic Therapy (PDT)
Certain heptamethine cyanine dyes can act as photosensitizers in photodynamic therapy (PDT). Upon excitation with NIR light, these dyes can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can induce localized tumor cell death.[14][15] The targeted delivery of these photosensitizers to tumor tissue minimizes damage to surrounding healthy cells.[14]
The mechanism of PDT-induced cell death is complex and involves multiple signaling pathways. The subcellular localization of the photosensitizer is a critical determinant of the cell death mechanism, with mitochondrial localization often leading to apoptosis.[14][15]
Conclusion
Heptamethine cyanine dyes, from their humble beginnings in photography, have evolved into indispensable tools in modern biomedical research and drug development. Their favorable photophysical properties in the near-infrared window, coupled with their chemical versatility, have enabled significant advancements in in vivo imaging and targeted therapies like photodynamic therapy. As research continues to push the boundaries of sensitivity and tissue penetration, the development of novel and more sophisticated "this compound" type dyes will undoubtedly play a crucial role in shaping the future of molecular imaging and personalized medicine.
References
- 1. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis routes of 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde [benchchem.com]
- 11. N- 5-(Phenylamino)-2,4-pentadienylidene aniline 98 1497-49-0 [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. mdpi.com [mdpi.com]
- 14. Signalling pathway activation by photodynamic therapy: NF-κB at the crossroad between oncology and immunology - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Cellular Uptake Mechanism of IR-780 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-780, a heptamethine cyanine (B1664457) dye, has garnered significant attention in the scientific community for its preferential accumulation in tumor cells, making it a promising agent for near-infrared (NIR) fluorescence imaging, photothermal therapy (PTT), and targeted drug delivery. Understanding the intricate mechanisms governing its cellular uptake is paramount for optimizing its therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the core mechanisms of IR-780 cellular uptake, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Cellular Uptake Mechanisms
The selective accumulation of IR-780 in cancer cells is not a passive process but rather a multi-faceted mechanism involving specific transporters and cellular metabolic states. The primary route of entry is an active transport process mediated by Organic Anion-Transporting Polypeptides (OATPs) .[1][2] Studies have specifically implicated the OATP1B3 subtype as playing a dominant role in the transport of IR-780 into tumor cells.[1][3][4] This transporter-mediated uptake is an energy-dependent process influenced by the cell's metabolic state, particularly glycolysis , and the plasma membrane potential .[3][4]
Interestingly, conventional endocytic pathways do not appear to be the primary route for free IR-780 internalization.[3] Once inside the cell, IR-780 exhibits a strong propensity to accumulate in the mitochondria , a characteristic that is being explored for mitochondria-targeted therapies.[1][3][5][6][7]
Quantitative Data on IR-780 Cellular Uptake
The following tables summarize key quantitative data from various studies investigating the cellular uptake of IR-780.
Table 1: Time-Dependent Uptake of IR-780 in Cancer Cells
| Cell Line | Concentration | Time for Peak Fluorescence | Reference |
| PC-3 (Prostate Cancer) | 20 µM | 20 min | [1] |
| 4T1 (Breast Cancer) | 4, 10, 16 µM | ~1-2 hours | [5] |
Table 2: Effect of Inhibitors on IR-780 Uptake
| Cell Line | Inhibitor | Target | Concentration | % Inhibition of Uptake | Reference |
| Prostate Cancer Cells | Specific OATP1B3 Inhibitor | OATP1B3 | Not Specified | Significant reduction | [1] |
| Tumor Cells | Sulfobromophthalein (B1203653) | OATP | Not Specified | ~70-80% | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the cellular uptake mechanism of IR-780.
Protocol 1: Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantification of IR-780 uptake by a cell population.
1. Cell Preparation:
- Seed cancer cells (e.g., 4T1, PC-3) in a 6-well plate at a density of 1 x 10^5 cells/well and culture for 24 hours.
2. IR-780 Incubation:
- Prepare working solutions of IR-780 iodide in cell culture medium at desired concentrations (e.g., 4 µM, 10 µM, 16 µM).
- Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
- Add the IR-780 working solutions to the respective wells.
- Incubate the cells for various time points (e.g., 1, 2, 3 hours) at 37°C in a CO2 incubator.
3. Cell Harvesting and Staining:
- After incubation, wash the cells twice with ice-cold PBS to remove extracellular IR-780.
- Detach the cells using trypsin-EDTA.
- Resuspend the cells in 500 µL of PBS.
- For nuclear counterstaining (optional), incubate cells with a fluorescent nuclear stain like Hoechst 33342 according to the manufacturer's protocol.
4. Flow Cytometry Analysis:
- Analyze the cell suspension using a flow cytometer equipped with appropriate lasers and filters for IR-780 fluorescence (excitation ~780 nm, emission ~800 nm).
- Gate the live cell population based on forward and side scatter profiles.
- Quantify the mean fluorescence intensity (MFI) of the IR-780 signal in the gated cell population.
Protocol 2: OATP Inhibition Assay
This protocol is used to investigate the role of OATP transporters in IR-780 uptake.
1. Cell Preparation:
- Seed cancer cells known to express OATPs (e.g., prostate cancer cells for OATP1B3) in a multi-well plate suitable for fluorescence measurement (e.g., 96-well black-walled plate).
2. Inhibitor Pre-incubation:
- Prepare a working solution of an OATP inhibitor (e.g., sulfobromophthalein or a specific OATP1B3 inhibitor) in cell culture medium.
- Pre-incubate the cells with the inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.
3. IR-780 Co-incubation:
- Add IR-780 to the wells (to the final desired concentration) containing the inhibitor.
- Incubate for the optimal uptake time determined previously (e.g., 20 minutes for PC-3 cells).
4. Measurement of Uptake:
- Wash the cells thoroughly with ice-cold PBS to stop the uptake and remove extracellular dye.
- Measure the intracellular fluorescence of IR-780 using a fluorescence plate reader or by performing flow cytometry as described in Protocol 1.
- Compare the fluorescence intensity of inhibitor-treated cells to control cells (treated with vehicle only) to determine the percentage of inhibition.
Protocol 3: Subcellular Localization by Confocal Microscopy
This protocol visualizes the localization of IR-780 within cellular compartments, particularly the mitochondria.
1. Cell Seeding and Staining:
- Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy.
- Incubate the cells with IR-780 at the desired concentration and for the optimal duration.
- To specifically label mitochondria, incubate the cells with a mitochondrial tracker (B12436777) dye (e.g., MitoTracker Green FM) according to the manufacturer's instructions.
- For nuclear staining, incubate with a nuclear stain like DAPI or Hoechst 33342.
2. Cell Fixation and Mounting:
- Wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
- Wash the cells again with PBS.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
3. Confocal Imaging:
- Acquire images using a confocal laser scanning microscope.
- Use appropriate laser lines and emission filters for IR-780, the mitochondrial tracker, and the nuclear stain.
- Acquire z-stack images to visualize the three-dimensional distribution of the dyes.
- Analyze the colocalization of the IR-780 signal with the mitochondrial tracker signal using appropriate software to determine the extent of mitochondrial accumulation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Proposed cellular uptake pathway of IR-780 dye.
Caption: Experimental workflow for quantitative cellular uptake analysis.
References
- 1. Interrogating the Role of Endocytosis Pathway and Organelle Trafficking for Doxorubicin-Based Combination Ionic Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating Biocompatibility and Toxicity of Near-Infrared (NIR) Heptamethine Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility and toxicity profiles of near-infrared (NIR) heptamethine cyanine (B1664457) dyes, with a particular focus on IR-783 and IR-780. These dyes are increasingly utilized in biomedical research for applications such as in vivo imaging, photothermal therapy (PTT), and as drug delivery vehicles. Understanding their interaction with biological systems is paramount for their safe and effective translation into clinical settings. This document synthesizes key data on their cytotoxicity, mechanisms of cellular uptake, and in vivo toxicity, providing detailed experimental protocols and visual workflows to support further research and development.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of heptamethine dyes is a critical parameter for assessing their potential as therapeutic or diagnostic agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%, is a standard metric. The following tables summarize the reported IC50 values for IR-783 and IR-780 in various cancer cell lines. It is important to note that cytotoxicity can be influenced by the presence or absence of light, a key consideration for photosensitive dyes.
Table 1: In Vitro Cytotoxicity (IC50) of IR-783 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| MDA-MB-231 | Breast Cancer | ~80 | 24 | MTT |
| MCF-7 | Breast Cancer | ~80 | 24 | MTT |
| HT-29 | Colorectal Cancer | > 50 (no significant cytotoxicity) | 4 | MTT |
Data compiled from multiple studies. Note that IR-783 shows dose-dependent effects, and in some cases, is reported to have low cytotoxicity in the dark.
Table 2: In Vitro Cytotoxicity (IC50) of IR-780 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| MDA-MB-231 | Breast Cancer | < 12.5 | 48 | MTT |
| MCF-7 | Breast Cancer | < 12.5 | 48 | MTT |
| MIA PaCa-2 | Pancreatic Cancer | < 12.5 | 48 | MTT |
| Caco-2 | Colorectal Cancer | > 7.5 (no significant cytotoxicity) | 24 | Not Specified |
IR-780 has been observed to have a chemotherapeutic effect even without photo-irradiation, with reported IC50 values around 1 µg/mL in certain studies.
In Vivo Biocompatibility and Toxicity
Table 3: In Vivo Toxicity Data for Heptamethine Cyanine Dyes
| Dye | Animal Model | Route of Administration | Dose | Observation |
| IRDye 800CW | Sprague-Dawley Rats | Intravenous & Intradermal | 20 mg/kg | No Observed Adverse Effect Level (NOAEL) |
| IR-783 | Mice | Intravenous | 10 nmol/20 g | No systemic toxicity reported; cleared from vital organs within 80 hours. |
These findings suggest a generally favorable safety profile at doses typically used for imaging applications. However, it is crucial to perform dose-escalation studies for any new formulation or application.
Cellular Uptake and Mechanism of Action
The selective accumulation of certain heptamethine dyes in tumor cells is a key feature enabling their use in cancer imaging and therapy. The primary mechanism for this preferential uptake is mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the plasma membrane of cancer cells.
This uptake is an active, energy-dependent process. Once inside the cell, these lipophilic cationic dyes tend to accumulate in mitochondria, driven by the high mitochondrial membrane potential characteristic of many cancer cells. This mitochondrial accumulation can lead to the induction of apoptosis.
Signaling Pathway for Cellular Uptake and Mitochondrial Accumulation
The following diagram illustrates the proposed mechanism for the cellular uptake of heptamethine dyes like IR-783 and their subsequent localization to the mitochondria.
Caption: Cellular uptake of IR-783 via OATP and subsequent mitochondrial accumulation.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and comparable biocompatibility and toxicity data. The following sections provide methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell culture medium
-
96-well tissue culture plates
-
Test compound (IR-dye) stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the IR-dye in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells as a negative control and a vehicle control if the dye is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
In Vivo Acute Toxicity Study
This protocol provides a general framework for an acute toxicity study in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Objective: To determine the short-term adverse effects of a single dose of an IR-dye.
Materials:
-
Healthy, young adult rodents (e.g., BALB/c mice, 6-8 weeks old)
-
Test compound (IR-dye) formulated in a sterile, biocompatible vehicle (e.g., saline, PBS)
-
Dosing equipment (syringes, needles)
-
Animal balance
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Grouping and Dosing: Randomly assign animals to control and treatment groups (n=5-10 per group). The control group receives the vehicle only. Treatment groups receive escalating single doses of the IR-dye via the intended clinical route (e.g., intravenous tail vein injection).
-
Clinical Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes immediately after dosing and then daily for 14 days.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine all major organs.
-
Histopathology: Collect major organs (liver, kidneys, spleen, lungs, heart, brain) and any tissues with gross lesions. Preserve them in 10% neutral buffered formalin for histopathological examination.
-
Data Analysis: Analyze data on mortality, clinical signs, body weight, and pathology to determine the NOAEL and, if possible, the LD50.
The following diagram illustrates the workflow for an in vivo acute toxicity study.
Caption: General workflow for an in vivo acute toxicity study.
Conclusion
Heptamethine cyanine dyes such as IR-783 and IR-780 exhibit promising characteristics for cancer theranostics, including preferential tumor accumulation and, in some cases, inherent anticancer activity. The available data suggest a manageable toxicity profile, particularly at the concentrations required for imaging. However, a thorough evaluation of biocompatibility and toxicity is imperative for each specific dye, formulation, and intended application. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and developers in the field, facilitating standardized assessment and promoting the safe advancement of these powerful NIR dyes in medicine.
The Dual Role of IR-780 Dye: A Technical Guide for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research, the near-infrared (NIR) fluorescent dye IR-780 has emerged as a powerful tool, transitioning seamlessly from benchtop in vitro assays to preclinical in vivo studies. This technical guide provides an in-depth exploration of IR-780, focusing on its properties and applications in both research settings. It offers a comprehensive overview for scientists and drug development professionals looking to leverage this versatile dye in their work.
Core Properties of IR-780: A Comparative Overview
IR-780, a heptamethine cyanine (B1664457) dye, exhibits several advantageous properties that make it suitable for biological applications. Its strong absorbance and fluorescence in the near-infrared window (700-900 nm) allows for deep tissue penetration and minimizes interference from tissue autofluorescence, a significant challenge in in vivo imaging.[1][2]
Table 1: Spectral and Photophysical Properties of IR-780
| Property | Value | Reference |
| Maximum Excitation Wavelength (λmax ex) | 777-780 nm | [1][3] |
| Maximum Emission Wavelength (λmax em) | 798-823 nm | [1][3] |
| Molar Extinction Coefficient (ε) | 265,000–330,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φf) | ~10-fold higher than ICG | [5] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.127 | [4][6] |
| Photothermal Conversion Efficiency (η) | 7.6–10.7% | [4] |
Compared to the clinically approved NIR dye Indocyanine Green (ICG), IR-780 demonstrates superior photostability and a higher fluorescence intensity.[3][7] This enhanced stability makes it particularly well-suited for longitudinal in vivo studies that require repeated imaging sessions.
In Vitro Applications: From Cellular Staining to Cytotoxicity Assessment
In the controlled environment of the laboratory, IR-780 serves as a valuable tool for a range of cellular assays. Its intrinsic ability to preferentially accumulate in the mitochondria of tumor cells makes it a powerful agent for cancer cell imaging and tracking.[8]
Mechanism of Cellular Uptake and Mitochondrial Accumulation
The selective uptake of IR-780 into cancer cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), with OATP1B3 playing a dominant role.[9][10] This transporter-mediated entry, followed by sequestration within the mitochondria, is a key feature that distinguishes IR-780 and forms the basis for its tumor-targeting capabilities.[11]
Experimental Protocol: In Vitro Cell Staining
This protocol outlines the general steps for staining adherent cancer cells with IR-780 for fluorescence microscopy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Chambered culture slides or coverslips
-
IR-780 iodide stock solution (1 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
4',6-diamidino-2-phenylindole (DAPI) staining solution
-
4% Paraformaldehyde (PFA) in PBS
-
Aqueous mounting medium
Procedure:
-
Cell Seeding: Seed cells in chambered culture slides or on coverslips in a petri dish at a density that will result in 70-80% confluency at the time of staining. Culture overnight in complete medium.
-
Preparation of Staining Solution: Prepare a working solution of 20 µM IR-780 by diluting the 1 mM stock solution in serum-free medium.
-
Staining: Remove the complete medium from the cells and wash once with PBS. Add the 20 µM IR-780 working solution to the cells and incubate for 20 minutes at 37°C.[12]
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Counterstaining (Optional): To visualize the nuclei, incubate the cells with a DAPI staining solution for 10 minutes at 37°C.
-
Final Washes: Wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA for 10 minutes at room temperature.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Imaging: Visualize the stained cells using a confocal microscope with appropriate laser lines for DAPI (e.g., 405 nm) and IR-780 (e.g., 633 nm excitation and detection around 780 nm).[12]
Cytotoxicity Profile of IR-780
While IR-780 is primarily used for imaging, it's important to understand its cytotoxic potential, especially when considering its use in theranostics (therapy and diagnostics). The following table summarizes the half-maximal inhibitory concentration (IC50) values of IR-780 in various cancer cell lines.
Table 2: In Vitro Cytotoxicity of IR-780
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 17 | [12] |
| MCF-7 | Breast Cancer | >20 | [12] |
| MIA PaCa-2 | Pancreatic Cancer | >20 | [12] |
| PC-3 | Prostate Cancer | Dose-dependent inhibition observed | [9] |
| LNCaP | Prostate Cancer | Dose-dependent inhibition observed | [9] |
It is important to note that the cytotoxicity of IR-780 can be enhanced upon irradiation with NIR light, forming the basis of its application in photothermal therapy (PTT) and photodynamic therapy (PDT).
In Vivo Applications: From Tumor Imaging to Biodistribution
The favorable optical properties of IR-780 make it an excellent candidate for non-invasive in vivo imaging in small animal models. Its ability to passively target and accumulate in tumors allows for the visualization of tumor burden and response to therapy.
Experimental Protocol: Establishing a Subcutaneous Tumor Xenograft Model
A common preclinical model for studying solid tumors is the subcutaneous xenograft model in immunocompromised mice.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old
-
1-cc syringes with 27- or 30-gauge needles
-
Ethanol and/or iodine solution for sterilization
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells using trypsin-EDTA, wash twice with PBS, and resuspend in PBS at a concentration of 3.0 x 10⁷ cells/mL.[4]
-
Animal Preparation: Acclimatize mice for 3-5 days. Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Injection: Sterilize the injection site on the lower flank of the mouse. Using a 1-cc syringe without a needle, draw up 100 µL of the cell suspension (3.0 x 10⁶ cells). Attach a 27- or 30-gauge needle and inject the cells subcutaneously.[4]
-
Tumor Growth Monitoring: Allow the tumors to grow for 1-3 weeks. Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[4][10]
Experimental Protocol: In Vivo Imaging and Biodistribution
This protocol describes the imaging of tumor-bearing mice after systemic administration of IR-780.
Materials:
-
Tumor-bearing mice
-
IR-780 iodide
-
Vehicle for injection (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
Procedure:
-
Preparation of Injection Solution: Prepare a stock solution of IR-780 in DMSO. For injection, a common formulation involves diluting the stock in a vehicle such as a mixture of PEG300, Tween-80, and saline to ensure solubility and biocompatibility. A typical final concentration for a 1 mg/kg dose in a 20 g mouse would be 0.1 mg/mL for a 200 µL injection volume.
-
Dye Administration: Anesthetize the tumor-bearing mouse. Administer the IR-780 solution via an appropriate route, commonly through tail vein injection for systemic distribution. A typical dose ranges from 0.45 to 1 mg/kg.[5]
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 6, 24, and 48 hours), anesthetize the mouse and acquire whole-body fluorescence images using an in vivo imaging system. Use an excitation filter around 745 nm and an emission filter around 820 nm.
-
Biodistribution Analysis: At the final time point, euthanize the mouse. Carefully dissect the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Ex Vivo Imaging: Arrange the harvested organs and the tumor in a petri dish and acquire a final fluorescence image. This allows for a more sensitive and quantitative assessment of dye distribution without the interference of tissue depth.
-
Data Analysis: Quantify the average fluorescence intensity in the tumor and each organ from the ex vivo images using appropriate software. The results are typically expressed as fluorescence intensity per unit area or as a percentage of the injected dose per gram of tissue.
Conclusion
IR-780 is a versatile and powerful near-infrared dye with significant potential in both in vitro and in vivo research. Its favorable photophysical properties, coupled with its inherent tumor-targeting capabilities, make it an invaluable tool for cancer cell imaging, preclinical tumor visualization, and as a promising agent for photothermal and photodynamic therapies. The detailed protocols provided in this guide offer a starting point for researchers to incorporate IR-780 into their experimental workflows, paving the way for new discoveries in cancer biology and drug development. As with any experimental technique, optimization of these protocols for specific cell lines, animal models, and imaging systems is recommended to achieve the best possible results.
References
- 1. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial-targeting fluorescent small molecule IR-780 alleviates radiation-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 9. Establishment of Xenograft Tumor Model in Mice [bio-protocol.org]
- 10. Mitochondria-targeted organic sonodynamic therapy agents: concept, benefits, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: IR-7 Heptamethine Cyanine Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IR-7, a mitochondria-targeted heptamethine cyanine (B1664457) dye, detailing its chemical properties, mechanism of action, and applications in cancer research, particularly in near-infrared (NIR) fluorescence imaging and therapy.
Core Chemical and Physical Properties
This compound is a lipophilic, cationic heptamethine cyanine dye. Its unique chemical structure facilitates preferential accumulation within the mitochondria of cancer cells, a characteristic attributed to the high mitochondrial membrane potential in tumor cells compared to normal cells.
| Property | Value | Reference |
| Chemical Formula | C₅₀H₅₂BrClN₂O₆ | [1] |
| Molecular Weight | 892.31 g/mol | [1] |
| CAS Number | 1895075-45-2 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Excitation Maximum | ~780 nm | [2] |
| Emission Maximum | ~800-850 nm | [2][3] |
Mechanism of Action and Tumor Targeting
The selective accumulation of this compound in tumor cells is a multi-faceted process. As a lipophilic cation, it is driven into the mitochondria by the negative mitochondrial membrane potential, which is typically more pronounced in cancer cells. Furthermore, studies have shown that the uptake of this compound and similar heptamethine dyes is mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells. This dual-targeting mechanism contributes to a significant signal-to-background ratio in tumor imaging.
Upon accumulation in the mitochondria, this compound can be utilized for both imaging and therapeutic purposes. For imaging, its fluorescence in the near-infrared spectrum allows for deep tissue penetration with minimal autofluorescence. For therapeutic applications, upon irradiation with NIR light, it can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death through apoptosis and necrosis.
Figure 1: Proposed mechanism of this compound dye uptake and action in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound dye.
In Vitro Staining and Imaging of Cancer Cells
This protocol outlines the steps for staining cultured cancer cells with this compound for fluorescence microscopy.
Materials:
-
This compound dye stock solution (e.g., 10 mM in DMSO)
-
Cultured cancer cells (e.g., PC-3, HeLa) seeded on chamber slides or glass-bottom dishes
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI solution for nuclear counterstaining (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate NIR filter sets
Procedure:
-
Culture cells to the desired confluency (e.g., 70-80%) on a suitable imaging vessel.
-
Prepare a working solution of this compound dye in pre-warmed complete cell culture medium. A final concentration of 10-20 µM is often a good starting point.[3][4]
-
Remove the existing culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator for 20-30 minutes.[2][4]
-
After incubation, remove the staining solution and wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) If nuclear counterstaining is desired, incubate the cells with DAPI solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslip with a suitable mounting medium.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength around 633 nm and an emission wavelength around 780 nm for this compound.[2]
In Vivo Near-Infrared Fluorescence Imaging
This protocol describes the procedure for imaging tumor-bearing mice using this compound dye.
Materials:
-
This compound dye solution (sterile, for injection)
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Prepare a sterile solution of this compound dye for injection. A typical dose is 0.375 mg/kg body weight, administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.[3]
-
Inject the dye into the tumor-bearing mice.
-
Allow the dye to circulate and accumulate in the tumor. Optimal imaging is often achieved 24 hours post-injection.[2][3]
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire whole-body NIR fluorescence images using appropriate excitation and emission filters (e.g., excitation ~745 nm, emission ~820 nm).
-
After imaging, the mouse can be recovered or euthanized for ex vivo organ analysis to confirm biodistribution.
In Vitro Cytotoxicity Assay
This protocol details how to assess the cytotoxic effects of this compound, particularly in the context of photothermal or photodynamic therapy.
Materials:
-
This compound dye
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
-
NIR laser (e.g., 808 nm) for phototherapy studies
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for a specified period (e.g., 4 or 24 hours).
-
For phototherapy studies, irradiate the designated wells with an NIR laser at a specific power density and duration.
-
After treatment, remove the medium and wash the cells with PBS.
-
Add fresh medium and incubate for a further 24-48 hours to allow for cell death to occur.
-
Perform a cell viability assay (e.g., MTT). Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value if applicable.
Experimental Workflow and Data Presentation
A typical experimental workflow for evaluating this compound as a theranostic agent is depicted below.
Figure 2: General experimental workflow for the evaluation of this compound dye.
Quantitative Data Summary:
| Parameter | Cell Line(s) | Value/Range | Reference |
| In Vitro Staining Concentration | PC-3, HeLa, various | 10 - 20 µM | [3][4] |
| In Vitro Incubation Time | PC-3, HeLa, various | 20 - 30 min | [2][4] |
| In Vivo Imaging Dose | Nude mice with xenografts | 0.375 mg/kg | [3] |
| Optimal In Vivo Imaging Time | Nude mice with xenografts | 24 hours post-injection | [2][3] |
| IR-786 IC₅₀ (Dark Cytotoxicity) | HT-29 | 14.9 µM | [5] |
Note on Similar Dyes: The literature often refers to closely related heptamethine cyanine dyes like IR-780 and IR-783. While they share similar core structures and tumor-targeting properties, their specific chemical formulas, molecular weights, and experimental parameters may differ slightly. It is crucial to verify the exact compound being used in any experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Near-Infrared Heptamethine Cyanine Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of near-infrared (NIR) heptamethine cyanine (B1664457) dyes, often generally referred to as IR-7 dyes. Understanding the solubility of these dyes is critical for their application in biological imaging, photothermal therapy, and diagnostics. This document outlines the solubility of common heptamethine cyanine dyes in various solvents, details experimental protocols for solubility determination, and illustrates key concepts through diagrams.
Core Concepts in Heptamethine Cyanine Dye Solubility
Heptamethine cyanine dyes are a class of NIR fluorophores valued for their deep tissue penetration and minimal background fluorescence in biological applications.[1] However, their inherent chemical structure often leads to challenges with solubility, particularly in aqueous environments. Key factors influencing the solubility of these dyes include the nature of N-alkyl group substituents, the type of hetero-aromatic rings, and the counter anions present in the dye's salt form.[2] Generally, these dyes exhibit better solubility in organic solvents compared to aqueous solutions, where they have a tendency to aggregate.[3] Such aggregation can lead to quenching of fluorescence and is a significant consideration for in-vivo and in-vitro applications.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for several representative heptamethine cyanine dyes. It is important to note that "this compound" is a generic term, and solubility is highly dependent on the specific chemical structure of the dye.
| Dye Name/Identifier | Solvent | Solubility | Concentration | Reference |
| IR-1061 | N,N-Dimethylformamide | Soluble | 2 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | 2 mg/mL | [4] | |
| γ-butyrolactone | Soluble | 2 mg/mL | [4] | |
| Methylene dichloride | Soluble | 2 mg/mL | [4] | |
| N-methyl-2-pyrrolidone | Soluble | 2 mg/mL | [4] | |
| Propylene carbonate | Soluble | 2 mg/mL | [4] | |
| Dimeric Heptamethine Cyanine Dyes | Ethanol | Good | Not specified | [3] |
| Dimethyl sulfoxide (DMSO) | Good | Not specified | [3] | |
| HEPES buffer | Lower | Not specified | [3] | |
| PBS buffer | Lower | Not specified | [3] | |
| General Heptamethine Cyanines | Water and water-based buffers | Tend to aggregate | Not specified | [3] |
| Solvent Green 7 * | Water | Very soluble | 120% (w/v) | [5] |
| Organic Solvents (hydrocarbons, oils, waxes, esters) | Soluble | Not specified | [6] |
*Note: Solvent Green 7 is a water-soluble dye, but it belongs to the anthraquinone (B42736) family, not the heptamethine cyanine class. It is included here for comparative purposes.
Experimental Protocols for Solubility Determination
Accurate determination of dye solubility is crucial for reproducible experimental results. Several methods can be employed, ranging from simple visual inspection to more quantitative spectrophotometric techniques.
Protocol 1: Hierarchical Solubility Assessment
This protocol, adapted from the ICCVAM recommended protocol for test chemical solubility, provides a stepwise approach to determining a dye's solubility.[7]
Materials:
-
Test dye (e.g., IR-780)
-
Solvents of interest (e.g., cell culture media, DMSO, ethanol)
-
Glass tubes
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath at 37°C
Procedure:
-
Initial High Concentration Test:
-
Weigh approximately 10 mg of the test dye into a glass tube.
-
Add 0.5 mL of the primary solvent (e.g., cell culture medium) to achieve a concentration of 20 mg/mL.
-
Gently mix the solution at room temperature.
-
If not dissolved, vortex the tube for 1-2 minutes.
-
If the dye remains undissolved, sonicate in a water bath for up to 5 minutes.
-
If still not dissolved, warm the solution to 37°C for up to 60 minutes.
-
A chemical is considered dissolved if the solution is clear with no visible cloudiness or precipitate.[7]
-
-
Serial Dilution for Insoluble Compounds:
-
If the dye does not dissolve at 20 mg/mL, increase the solvent volume to decrease the concentration by a factor of 10 (i.e., to 2 mg/mL).
-
Repeat the mixing, vortexing, sonication, and warming steps as described above.
-
Continue this process of serial dilution until the dye completely dissolves or the desired concentration range is tested.
-
Protocol 2: Gravimetric Method for Insoluble Content
This method determines the percentage of insoluble matter in a dye sample.[8]
Materials:
-
Dye sample
-
Solvent (e.g., water, methanol)
-
Filter paper or microfilter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Accurately weigh a known amount of the dye sample.
-
Add a specific volume of the chosen solvent to dissolve the sample.
-
Filter the solution through a pre-weighed filter paper to collect any insoluble matter.
-
Wash the filter paper with a small amount of fresh solvent to ensure all soluble dye has passed through.
-
Dry the filter paper with the insoluble residue in an oven at a suitable temperature until a constant weight is achieved.
-
Calculate the mass of the insoluble matter by subtracting the initial weight of the filter paper.
-
The percentage of insoluble content can then be determined relative to the initial sample mass.[8]
Protocol 3: 'Solubility Titration' by UV/Vis Spectroscopy
This method is particularly useful for sparingly soluble dyes and relies on detecting the point at which solubility is exceeded by a sharp change in light scattering or extinction.[9]
Materials:
-
Spectrophotometer (UV/Vis)
-
Cuvette
-
Test dye
-
Solvent
-
Micro-pipettes or a precision dispenser
Procedure:
-
Place a known volume of the solvent in the spectrophotometer cuvette and measure the initial absorbance or scattering at a wavelength where the dye does not absorb.
-
Gradually add small, precise amounts of the dye to the solvent in the cuvette, ensuring thorough mixing after each addition.
-
Measure the absorbance or light scattering after each addition.
-
Plot the absorbance/scattering values against the concentration of the added dye.
-
The point at which a sharp, non-linear increase in absorbance or scattering occurs indicates that the solubility limit has been exceeded, and the dye is now present as a fine suspension. The intersection of the two linear portions of the graph represents the solubility limit.[9]
Visualizing Key Concepts
The following diagrams, generated using Graphviz, illustrate important workflows and relationships in the context of this compound dye solubility.
Caption: Factors influencing the solubility of heptamethine cyanine dyes.
Caption: Experimental workflow for hierarchical solubility determination.
References
- 1. Structural Optimization of Heptamethine Cyanine Dyes - ProQuest [proquest.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. Solvent Green 7: A Versatile Oil-Soluble Dye for Industrial Applications [jindunchemical.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IR-780 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-780 is a lipophilic, near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant potential in preclinical and translational research. Its strong absorbance and fluorescence in the NIR window (700-900 nm), coupled with its inherent tumor-targeting properties, make it a valuable tool for a range of applications, including in vivo imaging, photothermal therapy (PTT), and targeted drug delivery.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of IR-780 dye in a research setting.
Physicochemical and Photophysical Properties
IR-780 exhibits favorable photophysical properties for biological applications, including a high molar extinction coefficient and a fluorescence emission profile that allows for deep tissue penetration with minimal autofluorescence.[1][4][5] These properties are summarized in the table below.
| Property | Value | References |
| Maximum Excitation Wavelength (λmax) | 777 - 780 nm | [1][4] |
| Maximum Emission Wavelength (λem) | 798 - 823 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 265,000–330,000 M⁻¹cm⁻¹ | [1][6] |
| Fluorescence Quantum Yield (ΦF) | Highly solvent and environment dependent. Can be significantly enhanced upon encapsulation. | [1][6][7] |
| In DMSO | ~13% | |
| In Ethanol, FBS, whole blood | 12-14% | |
| In water | ~0.3% | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.127 | [1][6] |
| Molecular Weight | 667.1 g/mol | [8] |
| Solubility | Soluble in organic solvents like DMSO, chloroform, and slightly soluble in ethanol. Poorly soluble in aqueous solutions. | [8][9] |
Tumor-Targeting Mechanism
The selective accumulation of IR-780 in tumor cells is a key advantage for cancer-related applications. This targeting is not primarily due to the enhanced permeability and retention (EPR) effect alone, but rather an active uptake mechanism.
Studies have shown that the organic anion-transporting polypeptide 1B3 (OATP1B3) plays a dominant role in the transport of IR-780 into tumor cells.[2][3][10] OATP1B3 is often overexpressed on the surface of various cancer cells.[2] Following transport into the cell, IR-780 preferentially accumulates in the mitochondria.[2][3] This active uptake mechanism contributes to a high tumor-to-background signal ratio in imaging applications.
Experimental Protocols
I. In Vitro Cell Staining for Fluorescence Microscopy
This protocol describes the staining of cancer cells with IR-780 for visualization using confocal microscopy.
Materials:
-
IR-780 iodide (e.g., Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Glass-bottom petri dishes or chamber slides
-
Optional: DAPI for nuclear counterstaining, MitoTracker Green FM for mitochondrial co-localization.
Procedure:
-
Cell Seeding: Seed prostate cancer cells (e.g., PC-3, LNCaP) or other cancer cell lines in 35-mm glass-bottom petri dishes at a density of 1x10⁴ cells per dish.[10]
-
Cell Culture: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adhesion.[10]
-
Preparation of Staining Solution: Prepare a 1 mM stock solution of IR-780 in DMSO.[10] Immediately before use, dilute the stock solution in cell culture medium to a final working concentration of 20 µM.[10]
-
Staining: Remove the culture medium from the cells and add the 20 µM IR-780 working solution.[10]
-
Incubation: Incubate the cells at 37°C for 20 minutes. This incubation time has been shown to be optimal for achieving peak mean fluorescence intensity in prostate cancer cells.[10]
-
Washing: Wash the cells twice with PBS to remove unbound dye.[10]
-
Counterstaining (Optional):
-
Fixation: Fix the cells with 4% PFA for 10 minutes at room temperature.[10]
-
Final Wash: Wash the cells twice with PBS.[10]
-
Mounting and Imaging: Mount the slides with an aqueous mounting medium and observe under a confocal laser microscope. Use an excitation wavelength of ~633 nm and detect emission around 780 nm.[10]
II. In Vivo Near-Infrared Fluorescence (NIRF) Imaging
This protocol outlines the procedure for non-invasive imaging of tumor-bearing mice using IR-780.
Materials:
-
IR-780 iodide
-
Vehicle for injection (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)
-
Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with NIR fluorescence capabilities (e.g., IVIS Spectrum)
Procedure:
-
Animal Model: Establish tumor xenografts in mice. For example, subcutaneous injection of cancer cells.
-
Preparation of Injection Solution: Due to its hydrophobicity, IR-780 needs to be formulated for intravenous injection. A common formulation involves dissolving IR-780 in DMSO, then mixing with PEG300 and Tween-80, followed by dilution with saline.[11] The final concentration should be adjusted to deliver a dose of approximately 1 mg/kg.[11]
-
Injection: Anesthetize the mice using isoflurane. Inject the prepared IR-780 solution (typically 100-200 µL) via the tail vein.[5][12]
-
Imaging: Acquire whole-body NIRF images at various time points post-injection (e.g., 5 minutes, 1, 4, 24, 48, 72, and 96 hours).[12] Use an appropriate excitation filter (e.g., 745 nm) and emission filter (e.g., 810 nm).[12]
-
Image Analysis: Quantify the fluorescence intensity in the tumor region and in a non-tumor bearing area (e.g., muscle) to calculate the tumor-to-background ratio (TBR). A TBR greater than 5 is often considered reliable for tumor identification.[13]
-
Ex Vivo Imaging (Optional): At the end of the experiment, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the dissected tissues to confirm the biodistribution of the dye.[12]
Tumor-to-Background Ratios (TBR) Reported in Literature:
| Animal Model | Imaging Agent | Time Point | TBR | Reference |
|---|---|---|---|---|
| Ovarian Cancer Xenograft | FA-IR780&PFOB-SNPs | Intraoperative | ~7.62 | [13] |
| Ovarian Cancer Xenograft | OTL38 (folate-S0456) | Intraoperative | ~4.4 | [13] |
| Subcutaneous SKOV3 Tumors | FA-IR780&PFOB-SNPs | - | >5 |[13] |
III. Photothermal Therapy (PTT) Protocol
This protocol provides a general guideline for in vivo photothermal therapy using IR-780.
Materials:
-
IR-780 loaded nanoparticles (to enhance stability and tumor accumulation)
-
Tumor-bearing mice
-
Anesthesia
-
NIR laser (e.g., 808 nm) with an optical fiber
-
Infrared thermal imaging camera
Procedure:
-
Administration of PTT Agent: Intravenously inject tumor-bearing mice with an IR-780 formulation (e.g., FA-IR780-NP at a dose corresponding to 1 mg/kg of IR-780).[11]
-
Accumulation: Allow the agent to accumulate in the tumor. The optimal time for irradiation is typically 24 to 72 hours post-injection, which should be determined from biodistribution studies.[11]
-
Anesthesia and Irradiation: Anesthetize the mice. Irradiate the tumor area with an 808 nm NIR laser at a power density of 1 W/cm² for 10 minutes.[11]
-
Temperature Monitoring: Monitor the temperature of the tumor surface using an infrared thermal imaging camera during irradiation. A temperature increase to above 42°C is generally required for effective hyperthermia.
-
Tumor Growth Monitoring: Monitor the tumor size and body weight of the mice over time to evaluate the therapeutic efficacy.
IV. Flow Cytometry for Cellular Uptake Analysis
This protocol can be adapted to quantify the cellular uptake of IR-780.
Materials:
-
Cancer cell lines
-
IR-780 iodide
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry staining buffer (e.g., PBS with 1% FBS)
-
Flow cytometer with appropriate lasers and detectors for NIR range.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with different concentrations of IR-780 or a single concentration for various time points.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Cell Preparation: Resuspend the cells in flow cytometry staining buffer and count them. Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.[14]
-
Data Acquisition: Analyze the cells using a flow cytometer. Use an excitation laser and emission filter appropriate for IR-780 (e.g., excitation with a red laser and detection in a far-red channel).
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity of the IR-780 signal to determine cellular uptake.
Conclusion
IR-780 is a versatile NIR dye with significant promise in cancer research. Its inherent tumor-targeting capabilities and favorable photophysical properties make it an excellent candidate for developing advanced diagnostic and therapeutic strategies. The protocols provided herein offer a starting point for researchers to effectively utilize IR-780 in their studies. Optimization of these protocols for specific cell lines, animal models, and instrumentation is recommended to achieve the best results.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A Lipophilic IR-780 Dye-Encapsulated Zwitterionic Polymer-Lipid Micellar Nanoparticle for Enhanced Photothermal Therapy and NIR-Based Fluorescence Imaging in a Cervical Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IR780-loaded folate-targeted nanoparticles for near-infrared fluorescence image-guided surgery and photothermal therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Near infrared fluorescent imaging of brain tumor with IR780 dye incorporated phospholipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Acid Response IR780-Based Targeted Nanoparticle for Intraoperative Near-Infrared Fluorescence Imaging of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols for In Vivo Imaging with Near-Infrared (NIR) Dyes in the 700-800 nm Range
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive in vivo visualization of biological processes. Dyes that excite and emit in the NIR window (approximately 700-900 nm) offer significant advantages for animal studies, including deeper tissue penetration and reduced autofluorescence, leading to a higher signal-to-noise ratio.[1][2][3][4] This document provides a comprehensive overview and detailed protocols for the use of heptamethine cyanine (B1664457) dyes, such as those in the IR-7xx series (e.g., IR-780, IR-783), for in vivo imaging applications, particularly in cancer research. These lipophilic dyes have demonstrated a unique ability to preferentially accumulate in certain cancer cells, making them valuable tools for tumor detection and monitoring.[5][6][7]
Physicochemical and Spectroscopic Properties
The selection of an appropriate NIR dye is critical for successful in vivo imaging. The following table summarizes the key characteristics of a representative heptamethine cyanine dye, which for the purpose of this guide we will refer to as a generic "IR-7xx" dye, with properties similar to commonly used agents in this class.
| Property | Value | References |
| Maximum Excitation Wavelength (λex) | ~740 - 780 nm | [2][6] |
| Maximum Emission Wavelength (λem) | ~770 - 810 nm | [2][6] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |
| Molecular Weight | ~700 - 900 g/mol | [2] |
Note: These values can be influenced by the dye's microenvironment, including solvent polarity and conjugation to biomolecules.
Experimental Protocols
I. Preparation of IR-7xx Dye for In Vivo Administration
This protocol describes the preparation of a stock solution of the IR-7xx dye and its dilution for intravenous injection in a murine model.
Materials:
-
IR-7xx series dye (e.g., IR-780 iodide)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Immediately before use, dissolve the IR-7xx dye in anhydrous DMSO to a concentration of 1-10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Working Solution Preparation: Dilute the stock solution in sterile PBS to the desired final concentration for injection. The final concentration will depend on the specific application and animal model, but a typical starting point is in the range of 10-100 µM. The final injection volume should be between 100-200 µL for a mouse. It is crucial to ensure that the final concentration of DMSO is below 5% to avoid toxicity.
-
Final Preparation: Gently mix the working solution before drawing it into a sterile syringe for injection.
II. In Vivo Imaging of Tumor-Bearing Mice
This protocol outlines the general procedure for whole-body NIR fluorescence imaging of a tumor-bearing mouse following the administration of an IR-7xx dye.
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
Prepared IR-7xx dye working solution
-
In vivo imaging system equipped for NIR fluorescence detection (e.g., IVIS, Pearl Trilogy)
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Sterile syringes and needles for injection
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.[1] Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Baseline Imaging: Acquire a baseline fluorescence image of the animal before the injection of the dye to determine the level of background autofluorescence.
-
Probe Administration: Administer the prepared IR-7xx dye working solution via an appropriate route, typically an intravenous tail vein injection.[8] A typical dose for a labeled antibody is around 50 µg.[1]
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution, tumor accumulation, and clearance of the dye.[2]
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest using the analysis software provided with the imaging system. Calculate the tumor-to-background ratio to assess the specificity of dye accumulation.
III. Ex Vivo Biodistribution Analysis
This protocol describes the imaging of excised organs to confirm and provide a more detailed analysis of the in vivo biodistribution of the IR-7xx dye.
Materials:
-
Mouse from the in vivo imaging study
-
Surgical tools for dissection
-
In vivo imaging system with a tray for ex vivo organ imaging
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Euthanasia and Dissection: At the final imaging time point, humanely euthanize the mouse. Carefully dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) and wash them with PBS.
-
Ex Vivo Imaging: Arrange the excised organs on a non-fluorescent surface in the imaging chamber of the in vivo imaging system. Acquire a fluorescence image of the organs.
-
Data Quantification: Quantify the average fluorescence intensity for each organ. This will provide a quantitative measure of the dye's biodistribution.
Data Presentation
The following table presents representative quantitative data from biodistribution studies using NIR dyes. These values are illustrative and can vary based on the specific dye, animal model, and tumor type.
| Organ | Mean Fluorescence Intensity (Arbitrary Units) at 24h post-injection | Tumor-to-Organ Ratio |
| Tumor | 5.0 x 10⁸ | - |
| Liver | 1.5 x 10⁸ | 3.3 |
| Kidney | 1.0 x 10⁸ | 5.0 |
| Spleen | 0.8 x 10⁸ | 6.3 |
| Muscle | 0.2 x 10⁸ | 25.0 |
Visualizations
Caption: Experimental workflow for in vivo imaging with IR-7xx dye.
Caption: Proposed mechanism of IR-7xx dye uptake and retention in cancer cells.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Signal in Non-Target Organs | Non-specific binding or inefficient clearance. | Modify the dye structure or conjugation strategy to improve clearance kinetics. |
| Low Tumor Signal | Poor dye accumulation or rapid clearance. | Optimize the dye dose and imaging time points. Ensure the tumor model expresses the target if a conjugated dye is used. |
| Variability Between Animals | Inconsistent injection volume or location. | Ensure accurate and consistent administration of the probe. Use age- and sex-matched animals.[1] |
| No Signal Detected | Incorrect filter set or dye degradation. | Verify the excitation and emission filters match the dye's spectra. Prepare fresh dye solutions for each experiment. |
Conclusion
Near-infrared dyes in the 700-800 nm range are valuable tools for in vivo imaging, particularly for cancer research, due to their favorable tissue penetration and preferential accumulation in tumors.[5][6][7] The protocols and data presented in this application note provide a foundation for researchers to design and execute successful in vivo imaging studies. Optimization of dye concentration, imaging time points, and animal models will be critical for achieving high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR-780 dye for near-infrared fluorescence imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Protocol for Cell Viability Assessment Using a Near-Infrared (NIR) Amine-Reactive Dye
Audience: Researchers, scientists, and drug development professionals.
Introduction
Distinguishing between live and dead cells is a critical step in flow cytometry to ensure accurate data analysis by excluding cells with compromised membrane integrity, which can non-specifically bind antibodies and lead to false-positive results. Near-infrared (NIR) amine-reactive dyes are valuable tools for this purpose, offering the advantage of minimal spectral overlap with common fluorochromes excited by violet, blue, and yellow-green lasers, thus preserving these channels for markers of interest.[1] These dyes are cell-impermeant and covalently bind to free primary amines.[2] In live cells with intact membranes, the dye only reacts with surface proteins, resulting in dim fluorescence. In dead cells with compromised membranes, the dye enters the cell and labels intracellular proteins, leading to a significantly brighter fluorescent signal.[3][4] This labeling is stable and can withstand fixation and permeabilization procedures, making these dyes compatible with intracellular staining protocols.[2][3] This application note provides a detailed protocol for using a generic near-infrared (NIR) amine-reactive viability dye for flow cytometry.
Data Presentation
The following table summarizes key quantitative parameters for a typical near-infrared amine-reactive viability dye used in flow cytometry. Specific values may vary depending on the particular dye and cell type, so optimization is recommended.
| Parameter | Value | Notes |
| Excitation Maximum | ~650 nm | Can often be excited by a 633 nm or 635 nm red laser.[3] |
| Emission Maximum | ~750-780 nm | Detection is typically in a channel such as APC-Cy7 or APC-eFluor 780.[3] |
| Recommended Concentration | 1 µL per 1x10^6 cells in 1 mL | This is a starting point; titration is recommended for optimal signal-to-noise ratio. |
| Incubation Time | 15-30 minutes | Incubation should be performed at room temperature or 4°C, protected from light.[5] |
| Incubation Temperature | Room Temperature (20-25°C) or 4°C | 4°C can help to slow down cellular processes and prevent dye internalization in live cells. |
| Fixation Compatibility | Yes | Compatible with formaldehyde-based fixatives.[2][3] |
| Permeabilization Compatibility | Yes | Compatible with common permeabilization buffers (e.g., saponin (B1150181) or mild detergents).[3] |
Experimental Protocol
This protocol outlines the steps for staining a single-cell suspension with a near-infrared amine-reactive viability dye for flow cytometric analysis.
Reagents and Materials
-
Near-Infrared Amine-Reactive Viability Dye (e.g., LIVE/DEAD™ Fixable Near-IR Dead Cell Stain)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
Fixative (e.g., 1-4% formaldehyde (B43269) or paraformaldehyde in PBS), if applicable
-
Permeabilization Buffer, if applicable
-
Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors for the near-infrared spectrum.
Staining Procedure
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample of interest.
-
Count the cells and determine viability using a method like trypan blue exclusion.
-
Wash the cells once with PBS by centrifuging at 300-400 x g for 5 minutes at 4°C.[5]
-
Discard the supernatant and resuspend the cell pellet in PBS to a concentration of 1-10 x 10^6 cells/mL.
-
-
Viability Staining:
-
Aliquot 1 x 10^6 cells into a flow cytometry tube.
-
Add 1 µL of the near-infrared amine-reactive viability dye stock solution to the cell suspension. Note: The optimal amount of dye may need to be determined by titration.
-
Vortex the tube gently to ensure thorough mixing.
-
Incubate for 15-30 minutes at room temperature or 4°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells by adding 2 mL of Flow Cytometry Staining Buffer.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
(Optional) Fc Receptor Blocking:
-
If performing subsequent antibody staining for immunophenotyping, resuspend the cell pellet in Fc blocking solution and incubate according to the manufacturer's instructions to prevent non-specific antibody binding.
-
-
(Optional) Antibody Staining for Surface Markers:
-
Proceed with your standard protocol for staining cell surface markers with fluorochrome-conjugated antibodies.
-
-
(Optional) Fixation and Permeabilization:
-
If intracellular staining is required, fix and permeabilize the cells using a suitable kit or protocol after surface staining. The covalent labeling of the viability dye will be preserved.[3]
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
Acquire events on a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to identify the cell population of interest.
-
Create a histogram or a dot plot showing the fluorescence intensity of the near-infrared viability dye to distinguish between live (dim) and dead (bright) cell populations.[4]
-
Mandatory Visualization
Caption: Experimental workflow for cell viability staining with a NIR dye.
References
Application Notes: Near-Infrared (NIR) IR-7 Dye Staining for Confocal Microscopy
Near-infrared (NIR) dyes, particularly those in the IR-7 family (with emission wavelengths typically between 700 nm and 900 nm), offer significant advantages for fluorescence confocal microscopy, especially in complex biological samples.[1][2][3] The primary benefit of operating in the NIR window is the substantial reduction in background interference from autofluorescence, which is common in biological tissues, cells, and even some experimental hardware in the visible spectrum.[3] This leads to a higher signal-to-noise ratio and improved detection sensitivity.[3] Furthermore, NIR light penetrates deeper into tissues compared to visible light, making these dyes ideal for imaging thicker specimens and for in vivo studies.[1][2]
Key Applications:
-
Live-Cell Imaging: Many this compound dyes are cell-permeable and exhibit low cytotoxicity, allowing for the visualization of dynamic processes in living cells.[1][4] They are often used as cytoplasmic membrane stains to outline cell morphology.[1]
-
In Vivo Imaging: Due to deep tissue penetration and low autofluorescence, this compound dyes are extensively used for non-invasive small animal imaging to track cells, monitor disease progression, or assess the biodistribution of nanoparticles.[2][5]
-
Immunofluorescence: this compound dyes can be conjugated to antibodies to detect specific proteins within cells or tissues. This is particularly useful in multicolor experiments where spectral overlap with common visible-range fluorophores needs to be avoided.
-
Targeted Molecular Probes: Functionalized this compound dyes can be designed to target specific organelles or molecules of interest, providing insights into cellular biology and pharmacology.[5] For instance, some this compound dyes have been shown to accumulate selectively in cancer cells.[5]
Quantitative Data for Selected this compound Dyes
The following table summarizes the key properties of several commercially available near-infrared dyes suitable for confocal microscopy.
| Dye Name | Excitation (nm) | Emission (nm) | Applications | Notes |
| IR-780 | ~633-780 | ~780 | Cancer cell imaging, in vivo imaging[5] | Lipophilic dye that can accumulate in cancer cells.[5] |
| IR-789 | ~789 | >800 | Live cell imaging[4] | Permeable to cell membranes with good photostability.[4] |
| IR-820 | ~710 | ~820 | Photothermal therapy, bioimaging[6] | Can be encapsulated in nanoparticles for targeted delivery.[6] |
| CellBrite™ NIR750 | 748 | 780 | Cytoplasmic membrane staining[1] | Lipophilic carbocyanine dye.[1] |
| DiR (DiIC18(7)) | 748 | 780 | In vivo imaging, membrane labeling[1] | A classic lipophilic carbocyanine dye.[1] |
| iFluor™ 790 | 783 | 814 | Antibody and protein labeling, in vivo imaging[3] | Can be used to create targeted imaging probes.[3] |
Experimental Protocols
Protocol 1: General Staining of Live Adherent Cells with a Membrane-Permeable this compound Dye
This protocol is a general guideline for staining live cells with a lipophilic this compound dye, such as IR-789 or a CellBrite™ NIR dye.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips suitable for confocal microscopy.
-
This compound dye stock solution (e.g., 1 mM in DMSO).
-
Complete cell culture medium, pre-warmed to 37°C.
-
Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C.
Procedure:
-
Prepare Staining Solution: Dilute the this compound dye stock solution in pre-warmed complete cell culture medium to the final working concentration. A typical starting concentration is 1 µM, but this should be optimized for your specific dye and cell type.[4]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.[4][7] The optimal incubation time may vary.
-
Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.
-
Imaging: Immediately proceed with imaging the live cells on a confocal microscope equipped with the appropriate laser lines and emission filters for the specific this compound dye used.
Protocol 2: Immunofluorescence Staining with an this compound Dye-Conjugated Secondary Antibody
This protocol describes the detection of a specific protein in fixed and permeabilized cells using a primary antibody followed by an this compound dye-conjugated secondary antibody.
Materials:
-
Cells cultured on glass coverslips.
-
PBS, pH 7.4.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).[8][9]
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS).
-
Primary antibody specific to the target protein.
-
This compound dye-conjugated secondary antibody.
-
Mounting medium.
Procedure:
-
Cell Fixation: Wash the cells briefly with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[10]
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.2% Triton X-100 in PBS for 10-15 minutes at room temperature.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[10]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal working concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound dye-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging: Image the samples using a confocal microscope with the appropriate NIR laser and detectors.
Visualizations
Caption: Experimental workflow for live-cell staining with this compound dyes.
Caption: Diagram of targeted protein detection using an this compound dye conjugate.
References
- 1. biotium.com [biotium.com]
- 2. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stratech.co.uk [stratech.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains [evidentscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Immunolabeling protocol for STED and confocal microscopy [abberior.rocks]
- 11. scian.cl [scian.cl]
IR-783 Dye for Live Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-783 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has emerged as a valuable tool for live cell imaging.[1] Its fluorescence emission in the NIR spectrum (typically around 800 nm) allows for deep tissue penetration and minimizes interference from cellular autofluorescence, which is prevalent in the visible spectrum.[2] These characteristics make IR-783 particularly well-suited for in vivo and in vitro imaging studies. Notably, IR-783 exhibits preferential accumulation in cancer cells, a phenomenon attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on their cell membranes.[1][3][4][5] This inherent tumor-targeting property, combined with its good water solubility and low cytotoxicity at imaging concentrations, makes IR-783 a promising agent for cancer research, drug delivery tracking, and diagnostics.[2][4]
Physicochemical and Fluorescent Properties
| Property | Value | Reference |
| Chemical Formula | C38H46ClN2NaO6S2 | [6] |
| Molecular Weight | 749.0 g/mol | [6] |
| Excitation Maximum | ~776-780 nm | [7] |
| Emission Maximum | ~798-810 nm | [7] |
| Solubility | Good in water, DMSO, DMF, Ethanol | [2][7] |
| Purity | >95% (typically) | N/A |
| Storage | -20°C, protected from light | [7] |
Quantitative Data for Live Cell Imaging
Cytotoxicity of IR-783
IR-783 generally exhibits low cytotoxicity at concentrations typically used for live cell imaging.[2] However, as with any fluorescent probe, it is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental condition.
| Cell Line | Assay | Concentration | Incubation Time | Cell Viability (%) | Reference |
| HT-29 (Human Colorectal Cancer) | MTT | 2 µM | 4 hours | No significant cytotoxicity | [2] |
| HT-29 (Human Colorectal Cancer) | MTT | 10 µM | 4 hours | No significant cytotoxicity | [2] |
| HT-29 (Human Colorectal Cancer) | MTT | 25 µM | 4 hours | No significant cytotoxicity | [2] |
| HT-29 (Human Colorectal Cancer) | MTT | 50 µM | 4 hours | No significant cytotoxicity | [2] |
| MDA-MB-231 (Human Breast Cancer) | MTT | 20-160 µM | 24 hours | Dose-dependent decrease | [8] |
| MCF-7 (Human Breast Cancer) | MTT | 20-160 µM | 24 hours | Dose-dependent decrease | [8] |
Photostability of IR-783
The photostability of a fluorophore is critical for long-term imaging experiments. While cyanine dyes can be susceptible to photobleaching under intense illumination, IR-783 is considered relatively stable for standard imaging protocols.
| Condition | Parameter | Value | Reference |
| Laser Irradiation (808 nm, 1.0 W/cm²) | Absorbance Decrease | Dramatic decrease after 1 min | [2][9] |
| In Gelatin Matrix | Absorbance Decay (τ1) | ~73 ± 7 days | N/A |
Note: The photostability is highly dependent on the imaging conditions, including laser power, exposure time, and the cellular microenvironment. It is recommended to use the lowest possible laser power and exposure time to minimize photobleaching.
Signal-to-Noise Ratio (SNR)
A high signal-to-noise ratio is essential for clear visualization of stained structures. The preferential accumulation of IR-783 in specific organelles of certain cell types contributes to a favorable SNR.
| Parameter | Observation | Reference |
| Cellular Localization | Accumulates in mitochondria and lysosomes of cancer cells. | [1][3][10] |
| Background Fluorescence | Minimal due to emission in the NIR spectrum. | [2] |
| Tumor-to-Background Ratio (TBR) in vivo | High TBR observed at 8 hours post-injection in a mouse model. | [11] |
Experimental Protocols
Live Cell Imaging with IR-783
This protocol provides a general guideline for staining live cells with IR-783. Optimization may be required for different cell types and experimental setups.
Materials:
-
IR-783 dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging dish or chamber slide
-
Fluorescence microscope with appropriate NIR filter sets
Protocol:
-
Prepare a 1 mM Stock Solution: Dissolve the appropriate amount of IR-783 in anhydrous DMSO. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light.
-
Cell Seeding: Seed cells on a live-cell imaging dish or chamber slide and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Staining Solution: On the day of the experiment, thaw a vial of the IR-783 stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the IR-783 staining solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.[7]
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. The cells are now ready for imaging using a fluorescence microscope equipped with appropriate excitation and emission filters for the NIR range (Excitation: ~780 nm, Emission: ~810 nm).[7]
Cytotoxicity Assay using MTT
This protocol describes how to perform a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxicity of IR-783.
Materials:
-
IR-783 dye
-
Cells of interest
-
96-well plate
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of IR-783 in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the IR-783 dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate with MTT: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Measure Absorbance: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group by normalizing the absorbance values to the untreated control group.
Signaling Pathways and Cellular Uptake
The preferential accumulation of IR-783 in cancer cells is primarily mediated by the Organic Anion-Transporting Polypeptide (OATP) family of transmembrane proteins.[1][3][4] These transporters are often overexpressed in various cancer types. Once inside the cell, IR-783 has been observed to localize within the mitochondria and lysosomes .[1][3][10] This specific subcellular localization can be leveraged for targeted therapies and for studying the health and function of these organelles.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Incorrect filter set used.- Dye concentration is too low.- Cells are not healthy. | - Ensure the microscope is equipped with the correct NIR filter set.- Increase the concentration of IR-783.- Check cell viability and morphology. |
| High background fluorescence | - Incomplete removal of unbound dye.- Dye has precipitated. | - Increase the number of washing steps.- Ensure the IR-783 stock solution is fully dissolved and filter if necessary. |
| Cell death observed after staining | - IR-783 concentration is too high.- Prolonged exposure to excitation light. | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce laser power and/or exposure time during imaging. |
| Inconsistent staining | - Uneven cell density.- Incomplete mixing of the staining solution. | - Ensure a monolayer of cells with even confluency.- Gently mix the staining solution before adding it to the cells. |
Conclusion
IR-783 is a powerful near-infrared fluorescent dye for live cell imaging, offering distinct advantages in sensitivity and deep tissue imaging capabilities. Its inherent tumor-targeting properties make it an invaluable tool for cancer research. By following the provided protocols and optimizing conditions for specific experimental needs, researchers can effectively utilize IR-783 to gain deeper insights into cellular processes and advance drug development efforts.
References
- 1. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. IR-783 | TargetMol [targetmol.com]
- 8. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IR-7 Dye in Fixed-Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent dyes, particularly those emitting in the 700-800 nm range, such as IR-7 class dyes (represented here by the well-characterized Cyanine 7 or Cy7), offer significant advantages for fluorescence microscopy, especially in the context of fixed-cell staining. The primary benefit of operating in the NIR window (700-900 nm) is the substantial reduction in background autofluorescence from endogenous cellular components like flavins and NADH, which are major sources of interference in the visible spectrum.[1] This leads to a markedly improved signal-to-noise ratio, enabling clearer and more sensitive detection of target molecules.[2][3] Furthermore, the longer wavelength of NIR light results in less scattering, which can improve image resolution.[4]
These application notes provide a comprehensive guide to the use of this compound dyes for fixed-cell staining, including detailed protocols for immunofluorescence, data on the dye's performance characteristics, and troubleshooting guidance.
Data Presentation
Spectral and Photophysical Properties of Representative NIR Dyes
The selection of a fluorophore is critical for successful fluorescence imaging. The table below summarizes the key spectral and photophysical properties of Cy7, a representative this compound dye, and compares it with other common NIR fluorophores.
| Property | Cy7 | Alexa Fluor 750 | IRDye 800CW |
| Excitation Maximum (λex) | ~750 - 770 nm[5] | 749 nm[6] | ~775 nm |
| Emission Maximum (λem) | ~775 - 800 nm[5] | 775 nm[6] | ~796 nm[7] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[5] | ~240,000 - 290,000 cm⁻¹M⁻¹[6] | ~242,000 M⁻¹cm⁻¹[7] |
| Quantum Yield (Φ) | ~0.1 - 0.3[5][6] | 0.12[6] | ~0.09[7] |
Performance Comparison of NIR Dyes
Brightness and photostability are crucial for obtaining high-quality and reproducible fluorescence images. This table provides a qualitative and semi-quantitative comparison of key performance metrics for common NIR dyes.
| Performance Metric | Cy7 | Alexa Fluor 750 | IRDye 800CW | s775z (a novel NIR dye) |
| Relative Brightness | Good | Very Good[6] | Good | 3-8 times brighter than IRDye 800CW[3][8] |
| Photostability | Moderate[9] | Good to Very Good[10] | Very Good | 3-6 times more photostable than IRDye 800CW[3][8] |
| Signal-to-Noise Ratio | High (due to low autofluorescence)[2][9] | High to Very High[2] | High | Very High[3][8] |
| Water Solubility | Moderate | Good | Good | Excellent |
Experimental Protocols
General Workflow for Fixed-Cell Immunofluorescence Staining
The following diagram outlines the general workflow for staining fixed cells with an this compound dye conjugated to a secondary antibody.
Detailed Protocol for Fixed-Cell Immunofluorescence Staining with this compound Dye
This protocol provides a step-by-step guide for staining intracellular antigens in cultured mammalian cells grown on coverslips.
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS (prepare fresh or use commercially available, methanol-free)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the same species as the secondary antibody in PBS
-
Primary Antibody (specific to the target antigen)
-
This compound Dye-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (optional, e.g., DAPI)
-
Antifade Mounting Medium
-
Glass microscope slides
-
Humidified chamber
Procedure:
-
Cell Preparation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Add enough 4% PFA solution to completely cover the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add Permeabilization Buffer to the cells.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells, ensuring they are fully covered.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer from the cells and add the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound dye-conjugated secondary antibody to its recommended concentration in Blocking Buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Final Washes:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each, in the dark.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate with a solution of DAPI (or another suitable counterstain) according to the manufacturer's instructions.
-
Wash once with PBS.
-
-
Mounting:
-
Carefully remove the coverslip from the dish and wick away excess PBS with the edge of a laboratory wipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Allow the mounting medium to cure (if applicable).
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for the this compound dye (e.g., excitation around 750 nm and emission around 780 nm).
-
Methodology for Signal-to-Noise Ratio (SNR) Calculation
A high signal-to-noise ratio is a key advantage of using this compound dyes. The following workflow describes how to quantify the SNR from your fluorescence images using ImageJ/Fiji software.
References
- 1. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Infra-red Dyes to Deal with Autofluorescence Background- Oxford Instruments [andor.oxinst.com]
- 6. youtube.com [youtube.com]
- 7. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. setabiomedicals.com [setabiomedicals.com]
- 9. help.codex.bio [help.codex.bio]
- 10. cancer.iu.edu [cancer.iu.edu]
Application Notes and Protocols: IR-7 Dye in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of near-infrared (NIR) heptamethine cyanine (B1664457) dyes, specifically IR-783, in cancer cell line research. The protocols detailed below are intended to serve as a guide for investigating the utility of IR-783 in bioimaging, photothermal therapy (PTT), and photodynamic therapy (PDT).
Introduction to IR-783 Dye
IR-783 is a water-soluble, near-infrared fluorescent dye that exhibits preferential accumulation in cancer cells compared to normal cells.[1][2][3][4][5] This inherent tumor-targeting ability, coupled with its photophysical properties, makes it a valuable tool for a range of applications in oncology research, including fluorescent imaging, and as a therapeutic agent in PTT and PDT.[2][6][7][8] The selective uptake of IR-783 into cancer cells is primarily mediated by overexpressed Organic Anion-Transporting Polypeptides (OATPs).[9][10][11] Upon entering the cell, IR-783 localizes to the mitochondria and lysosomes.[1][3][4]
Applications in Cancer Cell Line Studies
Near-Infrared (NIR) Bioimaging
IR-783's intrinsic fluorescence in the NIR spectrum (excitation/emission maxima around 780/810 nm) allows for the visualization of cancer cells with high signal-to-background ratios.[12][13]
Photothermal Therapy (PTT)
Upon irradiation with an NIR laser, typically at 808 nm, IR-783 efficiently converts light energy into heat, leading to localized hyperthermia and subsequent cancer cell death through apoptosis and necrosis.[6][12][14]
Photodynamic Therapy (PDT)
While less extensively studied for IR-783 than PTT, upon photoexcitation, it can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can induce apoptosis.[8][15]
Quantitative Data Summary
The following tables summarize quantitative data for the use of IR-783 in various cancer cell line studies.
Table 1: In Vitro Cytotoxicity and Imaging Concentrations of IR-783
| Cancer Cell Line | Application | Concentration (µM) | Incubation Time | Key Findings | Reference(s) |
| HT-29 (Colon) | Cytotoxicity (MTT) | 2 - 50 | 4 h | No significant cytotoxicity without laser irradiation. | [6][14] |
| HT-29 (Colon) | Imaging | 2 | 4 h | Distinct NIR fluorescence signals observed. | [6] |
| MDA-MB-231 (Breast) | Cytotoxicity (MTT) | 0 - 160 | 24, 48, 72 h | Dose- and time-dependent decrease in cell proliferation. | [8] |
| MCF-7 (Breast) | Cytotoxicity (MTT) | 0 - 160 | 24, 48, 72 h | Dose- and time-dependent decrease in cell proliferation. | [8] |
| HeLa (Cervical) | Imaging | 20 | 30 min | Significant and uniform uptake. | [4] |
| SiHa (Cervical) | Imaging | 20 | 30 min | Significant and uniform uptake. | [4] |
| Caski (Cervical) | Imaging | 20 | 30 min | Significant and uniform uptake. | [4] |
| ARCaPM (Prostate) | Imaging | 20 | 30 min | Significant uptake. | [3] |
Table 2: Parameters for IR-783 Mediated Photothermal Therapy (PTT) in Vitro
| Cancer Cell Line | IR-783 Concentration (µM) | Incubation Time | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time | Outcome | Reference(s) |
| HT-29 (Colon) | 5 | 4 h | 808 | 1.0 | 1 min | Significant cell death observed via Calcein-AM/PI staining. | [12] |
| 4T1 (Mouse Breast) | 100 µg/mL (WS₂-PEG) | 6 h | 808 | 0.3 - 1.5 | 5 min | Dose-dependent decrease in cell viability. | [16] |
| A549 (Lung) | 0 - 50 (Bi₂O₂Se QDs) | 4 h | 808 | 1.0 | 5 - 10 min | Time- and concentration-dependent decrease in cell viability. | [16] |
| MCF-7 (Breast) | 0 - 50 (Bi₂O₂Se QDs) | 4 h | 808 | 1.0 | 5 - 10 min | Time- and concentration-dependent decrease in cell viability. | [16] |
Experimental Protocols
Preparation of IR-783 Stock and Working Solutions
Materials:
-
IR-783 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[12]
-
Sterile phosphate-buffered saline (PBS) or cell culture medium[12]
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Stock Solution (10 mM): Dissolve the appropriate amount of IR-783 powder in anhydrous DMSO to prepare a 10-50 mM stock solution.[12] For example, for a 10 mM stock solution, dissolve 7.49 mg of IR-783 (M.W. 748.97 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing or sonication.[12]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. Store at -20°C for up to 6 months.[12] Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution with an appropriate buffer (e.g., PBS or cell culture medium) to the desired working concentration (typically 1-20 µM).[4][12] Ensure the final DMSO concentration in the cell culture is non-toxic (generally <0.5%).
Protocol for Cellular Uptake and NIR Imaging
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Chambered cover glass or 96-well imaging plates
-
IR-783 working solution
-
PBS
-
4% Paraformaldehyde (PFA) for fixed-cell imaging (optional)
-
Mounting medium with DAPI (optional)
-
Confocal or fluorescence microscope with NIR imaging capabilities
Protocol:
-
Cell Seeding: Seed cells onto a chambered cover glass or an imaging plate at a density that will result in 70-80% confluency at the time of imaging.[12]
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Staining: Remove the culture medium and wash the cells gently with PBS. Add the IR-783 working solution (e.g., 2-20 µM) to the cells and incubate for 20-30 minutes at 37°C in the dark.[4][12]
-
Washing: Remove the dye solution and wash the cells 2-3 times with PBS or fresh culture medium to remove any unbound dye.[12]
-
Imaging:
-
Live-cell imaging: Add fresh culture medium to the cells and image immediately.
-
Fixed-cell imaging: Fix the cells with 4% PFA for 10 minutes at room temperature, wash twice with PBS, and mount with a coverslip using mounting medium containing DAPI for nuclear counterstaining.
-
-
Microscopy: Acquire images using a fluorescence or confocal microscope equipped with appropriate filters for NIR fluorescence (Excitation/Emission: ~780 nm / ~810 nm).[12]
Protocol for In Vitro Photothermal Therapy (PTT)
Materials:
-
Cancer cell line of interest
-
96-well plates
-
IR-783 working solution
-
808 nm NIR laser with adjustable power density[12]
-
Cell viability assay reagents (e.g., MTT or Calcein-AM/Propidium Iodide)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and culture overnight.
-
IR-783 Incubation: Treat the cells with the desired concentration of IR-783 (e.g., 5 µM) for 4 hours.[12] Include control wells with no IR-783.
-
Washing: Wash the cells with PBS to remove the extracellular dye. Add fresh culture medium.
-
Laser Irradiation: Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a defined duration (e.g., 1-5 minutes).[12] Ensure that control wells (with and without IR-783) are not irradiated.
-
Post-Irradiation Incubation: Return the plate to the incubator for a specified period (e.g., 24 hours).
-
Cell Viability Assessment: Assess cell viability using a standard assay such as the MTT assay or by staining with Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red) followed by fluorescence microscopy.[12]
Protocol for In Vitro Photodynamic Therapy (PDT) and ROS Detection
Materials:
-
Cancer cell line of interest
-
96-well plates (black, clear bottom for fluorescence reading)
-
IR-783 working solution
-
NIR laser (e.g., 808 nm)
-
DCFDA cellular ROS detection assay kit or similar fluorescent ROS probe
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Seeding and IR-783 Incubation: Follow steps 1 and 2 of the PTT protocol.
-
ROS Probe Loading: After washing out the IR-783, incubate the cells with a ROS detection reagent such as DCFDA according to the manufacturer's instructions.
-
Laser Irradiation: Irradiate the cells with the NIR laser at a defined power density and duration.
-
ROS Detection: Immediately measure the fluorescence of the ROS probe using a fluorescence plate reader or microscope at the appropriate excitation and emission wavelengths (e.g., for DCF, Ex/Em ~488/529 nm).[15] An increase in fluorescence intensity indicates the generation of ROS.
-
Cell Viability Assessment: In parallel plates, assess cell viability at a later time point (e.g., 24 hours) to correlate ROS production with cytotoxicity.
Protocol for MTT Cell Viability Assay
Materials:
-
Cells treated as described in the PTT or PDT protocols in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)[18]
-
Microplate reader
Protocol:
-
MTT Addition: After the post-treatment incubation period, add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[11]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Incubation: Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[11][17]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[11] The reference wavelength should be greater than 650 nm.
Protocol for Apoptosis and Necrosis Quantification by Flow Cytometry
Materials:
-
Cells treated as described in the PTT or PDT protocols
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathways and Mechanisms of Action
Cellular Uptake via Organic Anion-Transporting Polypeptides (OATPs)
The preferential accumulation of IR-783 in cancer cells is largely attributed to the overexpression of OATPs, particularly OATP1B3, on the cancer cell membrane. This transport is an active process.[10][11]
IR-783 Induced Mitochondrial Fission
IR-783 has been shown to induce mitochondrial fission, a process that precedes apoptosis. This is characterized by a decrease in mitochondrial fusion proteins (Mfn1, Mfn2, OPA1) and an increase in fission proteins (Drp1, Fis1, MFF). This disruption of mitochondrial dynamics leads to a decrease in cellular ATP levels, cell cycle arrest, and ultimately, apoptosis.[1]
PTT-Induced Cell Death Pathways
The hyperthermia generated by IR-783 upon laser irradiation can induce cell death through two main pathways: apoptosis and necrosis. The dominant pathway is often dependent on the temperature achieved. Milder hyperthermia tends to induce apoptosis, while higher temperatures lead to necrosis.[10][20]
Apoptosis (Programmed Cell Death): This is a controlled process involving the activation of a caspase cascade, leading to DNA fragmentation and the formation of apoptotic bodies without inducing an inflammatory response.[7][21][22]
Necrosis (Uncontrolled Cell Death): This occurs due to severe cellular stress, such as high temperatures, leading to the loss of membrane integrity and the release of cellular contents, which can trigger an inflammatory response.[10][23]
PDT-Induced Cell Death
PDT with IR-783 involves the generation of ROS upon light activation. These ROS, primarily singlet oxygen, cause oxidative stress, leading to damage of cellular components and the induction of apoptosis.[15][24]
Troubleshooting
-
Low Fluorescence Signal: Increase the concentration of IR-783 or the incubation time. Ensure that the microscope filters are appropriate for the NIR range.
-
High Background Fluorescence: Ensure thorough washing after incubation with IR-783. Use a lower concentration of the dye.
-
Inconsistent MTT Assay Results: Ensure a homogenous cell suspension when seeding. Check for complete solubilization of formazan crystals. Use appropriate controls, including a no-cell control for background absorbance.[17]
-
Low PTT/PDT Efficacy: Optimize the IR-783 concentration, incubation time, laser power density, and irradiation time. Ensure the laser is correctly calibrated and focused on the cells.
These application notes and protocols provide a starting point for utilizing IR-7 dye in cancer cell line studies. It is recommended to optimize the protocols for specific cell lines and experimental conditions.
References
- 1. Harnessing Hyperthermia: Molecular, Cellular, and Immunological Insights for Enhanced Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct near-infrared luminescence detection of singlet oxygen generated by photodynamic therapy in cells in vitro and tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Mechanism of Impaired Function of Organic Anion-Transporting Polypeptide 1B3 in Human Hepatocytes: Post-Translational Regulation of OATP1B3 by Protein Kinase C Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Novel Mechanism of Impaired Function of Organic Anion-Transporting Polypeptide 1B3 in Human Hepatocytes: Post-Translational Regulation of OATP1B3 by Protein Kinase C Activation | Semantic Scholar [semanticscholar.org]
- 11. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions | MDPI [mdpi.com]
- 12. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulated Electro-Hyperthermia-Induced Tumor Damage Mechanisms Revealed in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 20. rsc.org [rsc.org]
- 21. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Harnessing of Programmed Necrosis for Fighting against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of IR-783 Dye on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-783 is a heptamethine cyanine (B1664457) dye characterized by its absorption and emission in the near-infrared (NIR) spectrum.[1] This property allows for deeper tissue penetration compared to visible light, making it a valuable tool for in vivo imaging.[1] Notably, IR-783 exhibits preferential accumulation in cancer cells, a phenomenon attributed to its interaction with organic anion transporting polypeptides (OATPs).[2][3]
While not a direct fluorescent probe for quantifying mitochondrial membrane potential (MMP) in the manner of ratiometric or monochromatic dyes like JC-1 or TMRE, IR-783 has been shown to significantly impact mitochondrial function. Its accumulation in mitochondria can induce depolarization of the mitochondrial membrane, trigger mitochondrial fission, and lead to apoptosis in cancer cells.[4][5] Therefore, IR-783 is a compound of interest for researchers studying mitochondrial-dependent cell death pathways and for the development of novel cancer therapeutics.
These application notes provide protocols to study the effects of IR-783 on mitochondrial membrane potential, utilizing standard fluorescent probes to measure the changes induced by IR-783.
Key Properties and Quantitative Data of IR-783
The following table summarizes the essential quantitative data for IR-783, compiled from various studies. This information is crucial for designing and executing experiments to probe its effects on mitochondrial function.
| Property | Value | Source(s) |
| Chemical Class | Heptamethine Cyanine Dye | [4][5] |
| Peak Absorption (λmax) | ~776-788 nm | [1] |
| Maximum Emission (λem) | ~798-800 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~162,000 M⁻¹cm⁻¹ | [6] |
| Quantum Yield (Φ) | ~5.5% | [6] |
| Typical in vitro Concentration Range | 20 - 160 µM | [4][5] |
| Typical in vitro Incubation Time | 24 - 72 hours | [4] |
Mechanism of Action on Mitochondria
IR-783 is actively transported into cancer cells and subsequently localizes within the mitochondria and lysosomes.[3] Within the mitochondria, IR-783 disrupts normal function, leading to a cascade of events that culminate in cell death. The primary mitochondrial effects include the loss of mitochondrial membrane potential (MMP), a decrease in ATP production, and the induction of mitochondrial fission.[4][5] This disruption of mitochondrial homeostasis is a key mechanism of its anti-cancer activity.
Figure 1: Mechanism of IR-783 induced mitochondrial dysfunction.
Experimental Protocols
To assess the impact of IR-783 on mitochondrial membrane potential, a two-stage process is required: first, the treatment of cells with IR-783, and second, the measurement of MMP using a suitable fluorescent probe.
Protocol 1: Treatment of Adherent Cells with IR-783
This protocol outlines the steps for treating cultured adherent cells with IR-783 to induce mitochondrial effects.
Materials:
-
IR-783 dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Adherent cells of interest (e.g., MDA-MB-231, MCF-7)
-
96-well, 24-well, or 6-well plates suitable for cell culture and subsequent analysis (e.g., black-walled, clear-bottom plates for fluorescence microscopy)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed adherent cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of analysis. Incubate overnight at 37°C with 5% CO₂.
-
Preparation of IR-783 Stock Solution: Prepare a stock solution of IR-783 in DMSO. For example, dissolve IR-783 powder in DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, dilute the IR-783 stock solution in complete cell culture medium to the desired final concentrations (e.g., 20, 40, 80, 160 µM).[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Include a vehicle control (medium with the same final concentration of DMSO as the highest IR-783 concentration).
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of IR-783 and the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[4]
-
Proceed to MMP Assay: After the incubation period, proceed with the measurement of mitochondrial membrane potential using a standard assay, such as the TMRE or JC-1 assay detailed below.
Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP) using TMRE
Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization. This protocol is suitable for fluorescence microscopy or microplate readers.
Materials:
-
Cells treated with IR-783 (from Protocol 1)
-
TMRE dye
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (as a positive control for depolarization)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
Procedure:
-
Prepare TMRE Staining Solution: Prepare a working solution of TMRE in pre-warmed complete culture medium. A typical final concentration is 100-200 nM, but this should be optimized for your cell type.
-
Prepare Positive Control: For a positive control for mitochondrial depolarization, treat a set of untreated cells with 10-50 µM CCCP or FCCP for 15-30 minutes at 37°C prior to staining.
-
Staining: Remove the IR-783 containing medium from the wells. Wash the cells once with pre-warmed PBS. Add the TMRE staining solution to each well, including the IR-783 treated, vehicle control, and positive control wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C with 5% CO₂, protected from light.
-
Wash: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or HBSS.
-
Imaging and Analysis: Add fresh pre-warmed PBS or culture medium to the wells. Immediately analyze the cells using a fluorescence microscope or a microplate reader.
-
Microscope: Use a filter set appropriate for rhodamine (Excitation/Emission: ~549/575 nm). Capture images of the vehicle control, IR-783 treated, and CCCP-treated cells. Quantify the fluorescence intensity per cell using image analysis software.
-
Microplate Reader: Measure the fluorescence intensity using the same excitation and emission wavelengths.
-
Figure 2: Experimental workflow for assessing IR-783's effect on MMP.
Principle of MMP Detection with Cationic Dyes
The accumulation of cationic dyes like TMRE within the mitochondria is driven by the negative charge of the mitochondrial matrix relative to the cytoplasm. This charge difference is the mitochondrial membrane potential.
Figure 3: Principle of MMP detection using a cationic dye like TMRE.
Concluding Remarks
IR-783 is a potent agent for inducing mitochondrial dysfunction in cancer cells. While it is not a direct probe for MMP, its effects can be reliably quantified using established dyes such as TMRE. The protocols provided herein offer a framework for researchers to investigate the mitochondrial-mediated effects of IR-783, contributing to a deeper understanding of its therapeutic potential and its utility in drug development. For all applications, it is critical to perform appropriate controls, including vehicle-treated cells and cells treated with a known mitochondrial uncoupler like CCCP, to ensure accurate interpretation of the results.
References
- 1. Which probe should I use to evaluate change in membrane potential, JC-1 or TMRE? | AAT Bioquest [aatbio.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dynamin‐related protein 1‐mediated mitochondrial fission contributes to IR‐783‐induced apoptosis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IR-7 Dye Conjugation to Antibodies and Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conjugation of near-infrared (NIR) heptamethine cyanine (B1664457) dyes, commonly referred to as IR-7 dyes (such as Cy7 and other analogues), to antibodies and nanoparticles. These conjugates are pivotal for a range of applications including in vivo imaging, flow cytometry, and targeted drug delivery.
Introduction to this compound Dyes
This compound dyes are a class of cyanine dyes that absorb and emit light in the near-infrared spectrum (typically 700-900 nm). This spectral window is advantageous for biological applications due to reduced tissue autofluorescence and deeper tissue penetration of light.[1][2] Key properties of this compound dyes relevant to bioconjugation are summarized in Table 1.
Table 1: Properties of a Typical this compound (Heptamethine Cyanine) Dye for Bioconjugation
| Property | Typical Value/Characteristic | Reference(s) |
| Excitation Maximum (λ_max_) | ~750 nm | [3] |
| Emission Maximum (λ_em_) | ~780 nm | [3] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [3] |
| Reactive Groups for Conjugation | N-hydroxysuccinimide (NHS) ester, Maleimide (B117702) | [4] |
| Solubility | Generally poor in aqueous solutions, soluble in organic solvents like DMSO or DMF | [5] |
| Stability | Susceptible to photobleaching and chemical degradation. Steric shielding can improve stability. | [6] |
Conjugation of this compound Dyes to Antibodies
The covalent attachment of this compound dyes to antibodies enables their use as targeted imaging agents. The most common conjugation strategies involve the reaction of an amine-reactive or thiol-reactive dye with functional groups on the antibody.[4][7]
Amine-Reactive Conjugation using NHS Esters
This method targets primary amines (-NH₂) found on the N-terminus and the side chains of lysine (B10760008) residues of the antibody.[7] The reaction of an this compound NHS ester with an amine forms a stable amide bond.
Materials:
-
Purified IgG antibody (2-10 mg/mL in an amine-free buffer like PBS)
-
This compound NHS Ester dye
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Purification Column (e.g., Sephadex G-25)[8]
-
Quenching Reagent (optional): 1 M Tris-HCl or Glycine (pH 8.0)
-
Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer (e.g., PBS) using a desalting column or dialysis.[7]
-
Adjust the antibody concentration to 2.5 mg/mL.[7]
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.[7]
-
-
This compound NHS Ester Stock Solution Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.[2]
-
-
Conjugation Reaction:
-
Add the this compound NHS ester stock solution to the antibody solution. A molar ratio of 10:1 to 20:1 (dye:antibody) is a common starting point. The volume of the dye stock solution should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
-
Purification:
-
Separate the this compound-antibody conjugate from unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[8] The first colored fraction to elute will be the conjugated antibody.
-
Caption: Workflow for this compound NHS Ester conjugation to an antibody.
Thiol-Reactive Conjugation using Maleimides
This site-specific conjugation method targets free sulfhydryl (-SH) groups on cysteine residues.[4] Since antibodies typically have their cysteines involved in disulfide bonds, a reduction step is necessary to generate free thiols.[5] The reaction of an this compound maleimide with a thiol forms a stable thioether bond.[9]
Materials:
-
Purified IgG antibody (1-10 mg/mL in a degassed, thiol-free buffer like PBS, pH 7.0-7.5)[5]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound Maleimide dye
-
Anhydrous DMSO or DMF
-
Purification Column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction (if necessary):
-
This compound Maleimide Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.[4]
-
-
Conjugation Reaction:
-
Purification:
-
Separate the this compound-antibody conjugate from unconjugated dye and reducing agent using a size-exclusion chromatography column.
-
Caption: Workflow for this compound Maleimide conjugation to an antibody.
Characterization: Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per antibody, is a critical parameter. An optimal DOL for antibodies is typically between 2 and 10.[3] It can be determined spectrophotometrically.[1]
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the this compound dye (A_max, e.g., ~750 nm).[3]
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Calculate the DOL using the following formula:
DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF)) × ε_dye][3]
Where:
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of the this compound dye at its λ_max_ (~250,000 M⁻¹cm⁻¹)
-
CF = Correction factor (A₂₈₀ of dye / A_max of dye)
-
Table 2: Typical Parameters for this compound Antibody Conjugation
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) | Reference(s) |
| Target Residue | Lysine | Cysteine | [4] |
| Reaction pH | 8.3 - 8.5 | 7.0 - 7.5 | [4] |
| Dye:Antibody Molar Ratio | 10:1 - 20:1 | 10:1 - 20:1 | [4] |
| Reaction Time | 1 hour | 2 hours | [4] |
| Reaction Temperature | Room Temperature | Room Temperature | [4] |
| Purification Method | Size-Exclusion Chromatography | Size-Exclusion Chromatography | [8] |
| Optimal DOL | 2 - 10 | 2 - 10 | [3] |
Conjugation of this compound Dyes to Nanoparticles
This compound labeled nanoparticles are used for in vivo imaging and as photothermal or photodynamic therapy agents. The conjugation strategy depends on the nanoparticle composition.
Conjugation to Gold Nanoparticles (AuNPs)
Thiolated this compound dyes can be directly attached to the surface of gold nanoparticles through the strong affinity of sulfur for gold.[10] Alternatively, AuNPs can be functionalized with groups like amines, and then an amine-reactive this compound dye can be conjugated.
Materials:
-
Gold Nanoparticle suspension
-
Thiol-modified this compound dye
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Add the thiol-modified this compound dye solution to the gold nanoparticle suspension.
-
Incubate at room temperature with gentle mixing. The reaction time can vary from a few hours to overnight.
-
Purify the conjugated AuNPs by centrifugation to remove excess dye. Resuspend the pellet in a suitable buffer.
Conjugation to Liposomes
This compound dyes can be incorporated into liposomes by using a lipid-dye conjugate (e.g., IR783-PEG2000-DSPE).[11] This conjugate is included in the lipid mixture during liposome (B1194612) formulation.
Materials:
-
Lipids (e.g., HSPC, cholesterol, mPEG2000-DSPE)
-
IR783-PEG2000-DSPE
-
Saline
Procedure:
-
Dissolve the lipids and the IR783-PEG2000-DSPE in ethanol at 65°C.[11]
-
Slowly add preheated sterile saline while stirring.[11]
-
Extrude the mixture through polycarbonate membranes of desired pore size (e.g., 100 nm) to form liposomes.[11]
-
Remove unincorporated dye and other components by dialysis or size-exclusion chromatography.
Conjugation to Polymeric Nanoparticles
This compound dyes can be covalently linked to the polymers before nanoparticle formulation or encapsulated within the nanoparticles. Covalent attachment provides greater stability.[12]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) with a free amine or carboxyl group
-
Amine-reactive this compound NHS ester (if PLGA has an amine) or an amine-modified this compound dye and coupling agents (like EDC/NHS, if PLGA has a carboxyl group)
-
Organic solvent (e.g., Dichloromethane)
-
Precipitation solvent (e.g., Methanol)
Procedure:
-
Dissolve the PLGA and the this compound dye in an organic solvent.
-
Add coupling agents if necessary and stir the reaction mixture at room temperature overnight.
-
Precipitate the this compound-PLGA conjugate by adding the solution to a non-solvent like methanol.
-
Wash the precipitate multiple times to remove unreacted dye and reagents.
-
Dry the labeled polymer. The this compound-PLGA can then be used to formulate nanoparticles using methods like nanoprecipitation.[12]
Caption: Nanoparticle type dictates the this compound conjugation strategy.
Characterization of this compound Labeled Nanoparticles
The characterization of dye-conjugated nanoparticles is crucial to ensure their quality and performance.
Table 3: Characterization of this compound Labeled Nanoparticles
| Parameter | Method | Purpose | Reference(s) |
| Size and Polydispersity | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | To determine the hydrodynamic diameter and size distribution of the nanoparticles. | [13] |
| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the nanoparticles, which affects their stability and interaction with biological systems. | [13] |
| Dye Loading/Conjugation Efficiency | UV-Vis Spectroscopy | To quantify the amount of this compound dye associated with the nanoparticles. | [14] |
| Stability | DLS and Fluorescence Spectroscopy over time in relevant media (e.g., serum) | To assess the stability of the nanoparticles and the retention of the dye. | [12] |
Signaling Pathways in Targeted Therapy
This compound labeled antibodies and nanoparticles are often used in targeted cancer therapy and imaging. They bind to specific receptors on cancer cells, leading to their internalization and subsequent therapeutic or diagnostic action.
Caption: General signaling pathway for targeted delivery.
Conclusion
The conjugation of this compound dyes to antibodies and nanoparticles provides powerful tools for biomedical research and drug development. The choice of conjugation chemistry and purification method is critical for producing stable and functional conjugates. Careful characterization of the final product is essential to ensure its quality and performance in downstream applications.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Synthesis and characterisation of iron oxide nanoparticles conjugated with epidermal growth factor receptor (EGFR) monoclonal antibody as MRI contrast agent for cancer detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tools to compare antibody gold nanoparticle conjugates for a small molecule immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IR-7 Series Dyes in Photodynamic Therapy
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[1][2][3] Near-infrared (NIR) heptamethine cyanine (B1664457) dyes, often referred to as IR dyes (such as IR-783, IR-780, and their analogs), have garnered significant interest as PDT agents.[4][5] Their strong absorption in the NIR "tissue transparency window" (650-950 nm) allows for deeper light penetration into biological tissues, enabling the treatment of more deep-seated or larger tumors compared to photosensitizers activated by visible light.[3][6]
Many heptamethine cyanine dyes exhibit an inherent ability to preferentially accumulate in tumor tissues without conjugation to specific targeting ligands, a phenomenon attributed to transport by organic anion-transporting polypeptides (OATPs) which are often overexpressed in cancer cells.[7][8] This tumor selectivity, combined with their photophysical properties, makes them promising candidates for both cancer imaging and therapy.[9][10]
This document provides an overview of the mechanism, key properties, and detailed experimental protocols for the application of IR-7 series dyes in photodynamic therapy research.
Mechanism of Action: this compound Dye-Mediated Photodynamic Therapy
The therapeutic effect of PDT is initiated by the absorption of light by the photosensitizer.[11] Upon irradiation with NIR light, the this compound dye transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing to a more stable, long-lived triplet state (T₁).[3][12] The triplet-state photosensitizer can then initiate two types of photochemical reactions:
-
Type I Reaction: The PS in its triplet state can react directly with a substrate (e.g., a biomolecule) via electron or hydrogen transfer, producing radical ions. These radicals can then react with molecular oxygen to form cytotoxic ROS such as superoxide (B77818) anion (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[3][12]
-
Type II Reaction: The triplet-state PS can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][3][12] Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, ultimately triggering cell death through apoptosis or necrosis.[2][13]
The cell death pathways initiated by PDT-induced damage can also stimulate an anti-tumor immune response, contributing to the overall therapeutic efficacy.[2][14]
Figure 1. Signaling pathway of this compound dye mediated Photodynamic Therapy (PDT).
Properties of Representative IR Photosensitizer Dyes
The selection of a photosensitizer is critical for successful PDT. The table below summarizes key properties of IR-783 and IR-700DX, two well-characterized NIR dyes used in phototherapy research.
| Property | IR-783 | IR-700DX | Reference |
| Dye Class | Heptamethine Cyanine | Phthalocyanine | [1][9] |
| Max Absorption (λmax) | ~783 nm | ~690 nm | [2][10] |
| Max Emission (λem) | ~800-820 nm | ~700 nm | [2][6] |
| Solubility | Good water solubility | Excellent water solubility | [2][10] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not specified; used for PTT | ~0.30 | [1][10] |
| Tumor Targeting | Structure-inherent, OATP-mediated | Requires conjugation to a targeting moiety (e.g., antibody) | [2][7] |
| Subcellular Localization | Mitochondria and Lysosomes | Primarily Cell Membrane (when conjugated) | [2][9] |
| Reported Dark Cytotoxicity | Low | None (when conjugated) | [2][10] |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound series dyes for photodynamic therapy.
Protocol 1: In Vitro Phototoxicity Assessment (Adapted from 3T3 NRU Assay)
This protocol determines the cytotoxic potential of an this compound dye in the presence and absence of light.[15][16]
1. Materials:
-
Balb/c 3T3 fibroblasts or a relevant cancer cell line (e.g., MCF-7, HeLa, HT-29).[10][17][18]
-
Complete culture medium (e.g., DMEM with 10% FBS, 4 mM glutamine, penicillin/streptomycin).
-
This compound Dye stock solution (e.g., in DMSO or water).
-
Phosphate-Buffered Saline (PBS) or Earl's Balanced Salt Solution (EBSS).
-
Neutral Red (NR) solution.
-
NR Desorb solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water).
-
96-well cell culture plates.
-
NIR laser or filtered lamp with appropriate wavelength and calibrated power output.
2. Procedure:
-
Cell Seeding: Seed cells into two 96-well plates at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Preparation of Dye Concentrations: Prepare a series of 8-10 concentrations of the this compound dye in culture medium. Include a solvent control.
-
Treatment: Remove the culture medium from the plates. Add 100 µL of the prepared dye concentrations to the appropriate wells.
-
Incubation: Incubate the cells with the dye for a predetermined period (e.g., 1 to 4 hours) at 37°C.[10]
-
Irradiation:
-
Wash the cells twice with 150 µL of PBS to remove extracellular dye. Add 100 µL of fresh PBS or culture medium.
-
Expose one plate (+Light ) to a non-cytotoxic dose of NIR light (e.g., 5-25 J/cm²).[17] The optimal light dose should be determined empirically.
-
Keep the duplicate plate (-Light ) in the dark at room temperature for the same duration.
-
-
Post-Irradiation Incubation: Replace the medium in both plates with 150 µL of fresh complete culture medium and incubate for 18-24 hours.
-
Neutral Red Uptake Assay:
-
Remove the medium and add 100 µL of Neutral Red solution to each well. Incubate for 3 hours.
-
Wash the cells with PBS to remove excess dye.
-
Add 150 µL of NR Desorb solution to each well and shake for 10 minutes to extract the dye.
-
-
Data Analysis: Measure the absorbance at ~540 nm using a plate reader. Calculate cell viability as a percentage of the solvent control. Determine the IC₅₀ (concentration inhibiting viability by 50%) for both the +Light and -Light conditions. A significant difference between the two IC₅₀ values indicates a phototoxic effect.
Protocol 2: Cellular Uptake and Subcellular Localization
This protocol uses fluorescence microscopy to visualize the accumulation and localization of the this compound dye within cancer cells.
1. Materials:
-
Cancer cell line of interest.
-
Glass-bottom culture dishes or chamber slides.
-
This compound Dye.
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™ Green for mitochondria, LysoTracker™ Green for lysosomes).[9]
-
Hoechst 33342 or DAPI for nuclear counterstaining.
-
Confocal or widefield fluorescence microscope with appropriate NIR filters.
2. Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere overnight.
-
Dye Incubation: Treat the cells with a non-toxic concentration of the this compound dye (e.g., 1-5 µM) and incubate for various time points (e.g., 30 min, 1h, 2h, 4h) to assess uptake kinetics.[7]
-
Co-staining (for localization):
-
In the final 30 minutes of the this compound dye incubation, add the organelle tracker (B12436777) (e.g., MitoTracker™) and a nuclear stain (e.g., Hoechst) according to the manufacturer's protocol.
-
-
Washing: Gently wash the cells three times with pre-warmed PBS or culture medium to remove extracellular dyes.
-
Imaging: Immediately image the live cells using a fluorescence microscope. Acquire images in the DAPI/Hoechst channel, the organelle tracker channel (e.g., FITC), and the NIR channel for the this compound dye.
-
Analysis: Merge the images to determine the degree of co-localization between the this compound dye and the specific organelles.
Protocol 3: In Vivo PDT Efficacy in a Tumor Xenograft Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound dye-mediated PDT in a preclinical mouse model.[14] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
This compound dye, sterile and formulated for intravenous (i.v.) injection.
-
In vivo imaging system (e.g., IVIS) with NIR fluorescence capabilities.
-
Fiber-coupled NIR laser with appropriate wavelength and power.
-
Calipers for tumor measurement.
2. Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ tumor cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomize mice into experimental groups (e.g., Saline + Light; Dye - Light; Dye + Light).
-
Dye Administration & Biodistribution:
-
Administer the this compound dye via tail vein injection (e.g., 1-5 mg/kg).
-
Perform whole-body NIR fluorescence imaging at various time points (e.g., 4h, 8h, 24h, 48h) to monitor dye biodistribution and determine the time of peak tumor accumulation.[10]
-
-
PDT Treatment:
-
At the optimal time point determined from the imaging study (e.g., 24h post-injection), anesthetize the mice.
-
Irradiate the tumor area with the NIR laser at a specific power density (e.g., 0.5-1.0 W/cm²) for a set duration to deliver the target light dose.[6]
-
-
Monitoring Therapeutic Response:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Experimental Workflow
The evaluation of a novel photosensitizer typically follows a logical progression from initial characterization to in vivo efficacy studies. The workflow ensures a comprehensive assessment of the agent's properties and therapeutic potential.
Figure 2. General experimental workflow for preclinical evaluation of PDT agents.
References
- 1. Evaluation of oxygen dependence on the in vitro and in vivo cytotoxicity of photoimmunotherapy using IR-700-Antibody conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy: Targeting Cancer Biomarkers for the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Advances in the Application of Preclinical Models in Photodynamic Therapy for Tumor: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. aacrjournals.org [aacrjournals.org]
- 18. HeLa - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: IR-7 Series Dyes for Photothermal Therapy (PTT)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The IR-7 series of dyes, particularly heptamethine cyanine (B1664457) dyes such as IR-780 and IR-783, are near-infrared (NIR) absorbing agents increasingly utilized in photothermal therapy (PTT).[1][2] These dyes exhibit strong absorbance in the NIR window (700-900 nm), a region where biological tissues have minimal absorption, allowing for deep tissue penetration of light.[2] Upon excitation with a laser of the appropriate wavelength (typically around 808 nm), these dyes efficiently convert light energy into heat, inducing localized hyperthermia (>42°C) in the target tissue.[3][4] This rapid temperature increase leads to the thermal ablation of cancer cells through mechanisms such as protein denaturation, DNA damage, and induction of apoptosis or necrosis.[3][4]
A primary challenge with this compound dyes is their hydrophobic nature and poor water solubility, which limits their direct application in biological systems.[1][4] To overcome this, they are commonly encapsulated within various nanocarriers, such as liposomes, micelles, or albumin-based nanoparticles.[4][5][6] This nanoparticle formulation not only improves their stability and solubility in aqueous solutions but can also enhance their accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound series dyes and their nanoparticle formulations as reported in the literature.
Table 1: Photophysical and Photothermal Properties
| Dye/Formulation | Max Absorption (λmax) | Photothermal Conversion Efficiency (η) | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Reference(s) |
| IR-783 (in PBS) | ~783 nm | 28.9% | 808 | 1.0 | [9] |
| IR-780@PCPNs¹ | ~808 nm | 54.6% | 808 | 1.0 | [10] |
| Free IR-780 | ~788 nm | 11.7% | 808 | 1.0 | [10] |
| [P₆₆₆₁₄][IR783] INMs² | ~808 nm | 41.6% | 808 | 1.0 | [11] |
| SL-CHOL-IR-780³ | Not Specified | ~2.4-fold increase vs. free IR-780 | 808 | 0.1 - 0.3 W | [5] |
¹IR-780 loaded polydopamine-coated chitosan (B1678972) nanoparticles ²Ionic Nanomaterials self-assembled from [P₆₆₆₁₄]⁺ and [IR783]⁻ ³Synthetic liposomes containing cholesterol and a high amount of IR-780
Table 2: Nanoparticle Formulation and Characteristics
| Nanoparticle Type | Dye | Size (nm) | Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference(s) |
| PCB-lipid Micelles | IR-780 | ~15 nm | 5.1 | 51.1 | [4] |
| Heparin-Folic Acid (HF) Nanoparticles | IR-780 | ~150 nm | Not Specified | Not Specified | [1][7] |
| Bovine Serum Albumin (BSA) | IR-817 | 120 - 220 nm | Not Specified | Not Specified | [6][12] |
| cRGD-Solid Lipid Nanoparticles (SLNs) | IR-780 | Not Specified | Not Specified | Not Specified | [8] |
Table 3: In Vitro Cytotoxicity
| Cell Line | Formulation | Concentration | Laser Irradiation | Viability/Effect | Reference(s) |
| TC-1 | PCB-lipid–IR-780 | up to 13.5 µg/mL | No | Nontoxic | [4] |
| TC-1 | PCB-lipid–IR-780 (7 µg/mL) | 7 µg/mL | Yes (808 nm) | Temperature increase above lethal dose (>49°C) | [4] |
| HT-29 | IR-783 | 0 - 100 µM | No | Low cytotoxicity | [9] |
| MCF-7 | HF-IR-780 NPs | Not Specified | Yes (808 nm) | Cells ablated | [7] |
| PC-3 | IR-780 | 0 - 160 µmol/L | No | Dose-dependent inhibition of proliferation | [13] |
Signaling Pathways in Photothermal Therapy
Photothermal therapy induces cell death primarily through hyperthermia, which triggers distinct cellular signaling pathways leading to apoptosis, necrosis, or necroptosis.[3] The specific mechanism is often dependent on the temperature achieved and the duration of heat exposure.[14][15] Mild hyperthermia (~41–43 °C) may be sublethal unless maintained for extended periods, while higher temperatures (55–60 °C) can induce rapid apoptosis and necrosis.[14][15] Furthermore, PTT can stimulate an immune response through pathways like cGAS-STING, enhancing its therapeutic effect.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Lipophilic IR-780 Dye-Encapsulated Zwitterionic Polymer-Lipid Micellar Nanoparticle for Enhanced Photothermal Therapy and NIR-Based Fluorescence Imaging in a Cervical Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional Near-Infrared Dye IR-817 Encapsulated in Albumin Nanoparticles for Enhanced Imaging and Photothermal Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IR-780 dye loaded tumor targeting theranostic nanoparticles for NIR imaging and photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IR-780 dye loaded tumor targeting theranostic nanoparticles for NIR imaging and photothermal therapy. | Semantic Scholar [semanticscholar.org]
- 9. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photodynamic and Photothermal Therapies: Synergy Opportunities for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: IR-7 Dyes for Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to IR-7 Dyes for In Vivo Imaging
Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive in vivo studies, offering deep tissue penetration and low autofluorescence compared to imaging in the visible spectrum.[1] Heptamethine cyanine (B1664457) dyes, including the this compound series (e.g., IR-780 and IR-783), are a class of NIR fluorophores that have garnered significant attention for small animal imaging.[2] These dyes exhibit strong absorption and emission in the NIR window (700-900 nm), making them ideal for a range of applications from cancer imaging to tracking drug delivery.[1][3]
A key advantage of certain this compound dyes, such as IR-780 iodide, is their intrinsic ability to preferentially accumulate in tumor cells.[4][5] This tumor-targeting property is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells.[4][6] This inherent targeting mechanism obviates the need for conjugation to a targeting ligand for some applications, simplifying probe development.[2] Furthermore, the chemical structure of these dyes can be modified to include reactive groups (e.g., N-hydroxysuccinimide [NHS] esters) for covalent conjugation to antibodies, peptides, or nanoparticles, enabling highly specific targeted imaging.[][8]
This document provides detailed application notes and protocols for the use of this compound dyes in small animal imaging, covering their properties, mechanism of action, and experimental procedures.
Physicochemical and Optical Properties
The selection of an appropriate NIR dye is critical for successful in vivo imaging. The following table summarizes the key properties of commonly used this compound dyes.
| Property | IR-780 Iodide | IR-783 |
| Molecular Formula | C₃₆H₄₄ClN₂ • I | C₃₄H₄₂N₂O₆S₂ |
| Molecular Weight | 667.1 g/mol [9] | 654.8 g/mol |
| Excitation Max (λex) | ~780 nm[9] | ~783 nm |
| Emission Max (λem) | ~799 nm[9] | ~800 nm[10] |
| Extinction Coefficient | ~20,800 M⁻¹cm⁻¹[11] | ~261,000 M⁻¹cm⁻¹[2] |
| Solubility | Soluble in chloroform; slightly soluble in ethanol, DMSO, DMF.[9] | Good water solubility due to sulfonate groups.[2][12] |
| Key Features | Lipophilic, mitochondrial accumulation, intrinsic tumor targeting.[4][9] | Water-soluble, lower cytotoxicity, rapid clearance.[2][10] |
Mechanism of Tumor-Specific Accumulation
The preferential uptake of lipophilic cationic dyes like IR-780 in tumor cells is a complex process. The primary mechanism involves active transport across the cell membrane by Organic Anion Transporting Polypeptides (OATPs), particularly the OATP1B3 subtype, which is frequently overexpressed in various cancers.[4][6][13] This uptake is an energy-dependent process influenced by glycolysis and the plasma membrane potential.[4][6] Once inside the cell, IR-780 exhibits a strong affinity for mitochondria, leading to its accumulation in these organelles.[4][6] This multi-step process results in a high concentration of the dye within tumor cells compared to surrounding healthy tissues.
Mechanism of IR-780 uptake and accumulation in tumor cells.
Experimental Protocols
In Vitro Staining of Cultured Cancer Cells
This protocol describes the general procedure for staining cultured cancer cells with this compound dyes to assess uptake and for fluorescence microscopy.
Materials:
-
IR-780 iodide or IR-783
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Multi-well plates or chamber slides
-
Fluorescence microscope with appropriate NIR filter sets
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., PC-3, DU-145, LNCaP for prostate cancer) onto chamber slides or multi-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.[14]
-
Dye Preparation: Prepare a stock solution of the this compound dye in DMSO. For IR-780, a 10 mg/mL stock is common.[] Immediately before use, dilute the stock solution in complete culture medium to the desired working concentration. A typical starting concentration is 20 µM.[14]
-
Cell Staining: Remove the culture medium from the cells and add the dye-containing medium.
-
Incubation: Incubate the cells at 37°C for 20-30 minutes.[14]
-
Washing: Remove the dye-containing medium and wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the slides with a coverslip using an aqueous mounting medium.[15] Image the cells using a fluorescence microscope equipped with appropriate filters for the specific this compound dye.
Quantitative Data from Literature:
| Cell Line | Dye | Concentration | Incubation Time | Observation |
| PC-3, LNCaP, RWPE-1 | IR-780 | 0-160 µmol/L | 24 hours | Dose-dependent inhibition of cell proliferation.[5] |
| PC-3 | IR-780 | 20 µmol/L | 20 minutes | Peak mean fluorescence intensity.[5] |
| TC-1, RAW264.7 | IR-780 | up to 15 µg/mL | - | No significant toxicity from PCB-lipid-IR-780 nanoparticles.[16] |
In Vivo Imaging in Small Animal Tumor Models
This protocol provides a general guideline for performing NIR fluorescence imaging of tumor-bearing mice using this compound dyes.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models)
-
IR-780 iodide or IR-783
-
Sterile PBS or other appropriate vehicle
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Lumina, Kodak Imaging Station)
Procedure:
-
Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., athymic nude mice) by subcutaneously or orthotopically implanting cancer cells (e.g., 1 x 10⁶ cells).[15] Allow tumors to grow to a palpable size (e.g., 2-8 mm in diameter).[15]
-
Dye Administration: Prepare the this compound dye solution in a sterile vehicle. The dye can be administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose for IR-783 is 10 nmol/20 g body weight or 0.375 mg/kg.[14][17] For IR-780, a dose of 100 µg/kg has been used.[18]
-
Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
In Vivo Imaging: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire whole-body fluorescence images at various time points post-injection (e.g., 0.5, 1, 3, 6, 8, 12, 24, 48, 72, and 96 hours) to monitor the biodistribution and tumor accumulation of the dye.[17][19]
-
Ex Vivo Imaging: At the final time point, euthanize the mice and dissect the tumor and major organs (heart, liver, spleen, lungs, kidneys).[18] Arrange the tissues in the imaging system and acquire ex vivo fluorescence images to confirm the biodistribution of the dye.
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) over the tumor and other organs to quantify the fluorescence signal. The tumor-to-background ratio can be calculated to assess targeting efficiency.
General workflow for in vivo small animal imaging with this compound dyes.
Biodistribution Data Summary:
| Tumor Model | Dye Formulation | Time Post-Injection | Peak Tumor Accumulation | Key Organ Accumulation |
| 4T1 Breast Cancer | Free IR-780 | 1 - 168 hours | High signal in tumor up to 168h. | Liver, Lungs |
| Prostate Cancer Xenograft | Free IR-780 | 24 hours | High signal-to-background ratio. | Liver (metabolism), Gallbladder, Feces.[5] |
| 4T1 Breast Cancer | IR-780@MPDA | 0 - 12 hours | Peak at ~8 hours. | - |
| A549 Lung Cancer | IR-780 Nanocapsules | 6, 8, 12 hours | Peak at ~8 hours. | Lungs, Liver, Kidneys.[18] |
| Renal Cell Carcinoma (786-O, A498) | IR-780 Labeled Liposomes | 24, 48 hours | Higher accumulation with targeted liposomes at 48h. | Liver, Spleen |
| Human Bladder, Pancreas, Prostate, Kidney Tumors | Free IR-783 | 0.5 - 96 hours | Signal detectable up to 96 hours. | Cleared from most vital organs by 80 hours.[17] |
| HT-29 Colorectal Cancer | Free IR-783 | 24 hours | Preferential accumulation. | -[12] |
Protocol for Antibody Conjugation with this compound Dye NHS Ester
This protocol outlines the steps for labeling an antibody with an this compound dye that has an N-hydroxysuccinimide (NHS) ester reactive group.
Materials:
-
Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound Dye NHS Ester
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography, desalting column)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), the antibody must be purified by dialysis or buffer exchange into PBS. Adjust the antibody concentration to 1-2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound Dye NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[20]
-
Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 by adding the reaction buffer. Add the dissolved dye to the antibody solution. The molar ratio of dye to antibody typically ranges from 3:1 to 15:1 and should be optimized for the specific antibody.[20]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.[20]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[20] Incubate for 15-30 minutes.
-
Purification: Remove the unconjugated dye from the labeled antibody using a desalting or size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.
Applications in Inflammation Imaging
While the intrinsic tumor-targeting of some this compound dyes is well-established, their use in inflammation imaging is an emerging area. Inflammation is characterized by the recruitment of immune cells like neutrophils and macrophages, which can be targeted for imaging.[1][21] NIR dyes can be conjugated to antibodies or peptides that target inflammatory markers. Additionally, reactive oxygen species (ROS) are a hallmark of inflammation, and activatable NIR probes that fluoresce upon interaction with ROS can be used for sensitive detection.[21] The general in vivo imaging protocol described above can be adapted for inflammation models, using a targeted or activatable this compound dye conjugate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal in Tumor | - Insufficient dye dose.- Poor dye stability.- Incorrect imaging time point. | - Increase the injected dose.- Check the storage and handling of the dye.- Perform a time-course study to determine the optimal imaging window. |
| High Background Signal | - Non-specific binding of the dye.- Incomplete clearance from circulation. | - For conjugated probes, optimize the DOL.- Allow more time for clearance before imaging.- Use a dye with faster clearance kinetics (e.g., IR-783).[2] |
| No Signal Detected | - Incorrect filter set on the imager.- Dye degradation. | - Verify the excitation and emission filter settings are appropriate for the dye.- Prepare fresh dye solutions for each experiment. |
| Variability Between Animals | - Inconsistent injection volume or site.- Physiological differences between animals. | - Ensure accurate and consistent administration of the probe.- Use age- and sex-matched animals. |
References
- 1. Small Animal In Vivo Imaging (SAIVI™), Near-IR Dyes and Conjugates | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Near-infrared fluorescence imaging of cancer mediated by tumor hypoxia and HIF1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Lipophilic IR-780 Dye-Encapsulated Zwitterionic Polymer-Lipid Micellar Nanoparticle for Enhanced Photothermal Therapy and NIR-Based Fluorescence Imaging in a Cervical Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. furthlab.xyz [furthlab.xyz]
- 21. Fluorescence Imaging of Inflammation in Live Animals | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for IR-7 Dye in Cell Migration Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent dyes are invaluable tools for in vivo cell tracking due to their ability to penetrate tissue deeply with minimal autofluorescence, offering a high signal-to-noise ratio.[1][2][3] This document provides detailed application notes and protocols for the use of IR-7 series dyes, a class of heptamethine cyanine (B1664457) dyes, for tracking cell migration. These lipophilic dyes intercalate into the cell membrane, providing stable, long-term labeling with minimal impact on cell viability and function.[4][5]
Dye Properties and Applications
This compound dyes and their analogs, such as DiR (DiIC18(7)), are characterized by their excitation and emission spectra in the near-infrared range (typically 750-800 nm).[5][6] This spectral profile makes them ideal for in vivo imaging applications in small animals, as light in this range can penetrate tissue more effectively than visible light.[1][7]
Key Advantages:
-
Deep Tissue Penetration: NIR light allows for the visualization of labeled cells deep within living organisms.[2][7]
-
Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR spectrum, leading to a high signal-to-noise ratio.[2][3]
-
High Photostability: These dyes are relatively stable, allowing for longitudinal tracking studies over several days.[4][8]
-
Stable Cell Labeling: Once incorporated into the lipid bilayer of the cell membrane, the dyes are well-retained and are passed to daughter cells, though the signal is diluted with each cell division.[4][8]
-
Low Cytotoxicity: When used at appropriate concentrations, these dyes have minimal impact on cell viability and proliferation.[4][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for representative this compound type dyes used for cell tracking. It is important to note that optimal conditions may vary depending on the specific cell type and experimental setup.
| Dye Name (Analog) | Excitation Max (nm) | Emission Max (nm) | Recommended Staining Concentration | Typical Incubation Time | Reference |
| IVISense™ 680 | 676 | 696 | Varies by cell type; optimization recommended | 15 minutes | [4] |
| DiR (DiIC18(7)) | 748 | 780 | 1-10 µM | 2-20 minutes | [1][5][9] |
| CellVue® NIR815 | 786 | 814 | Not specified; requires optimization | Not specified | [3][10] |
| Generic Cy7 | ~750 | ~770 | Varies | Varies | [6][11] |
Experimental Protocols
Cell Labeling with this compound Dye (General Protocol)
This protocol is a general guideline for labeling cells in suspension. Optimization is recommended for specific cell types and applications.
Materials:
-
This compound dye stock solution (e.g., 1-5 mM in DMSO or ethanol)[9]
-
Cells of interest in suspension
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS)
-
Complete culture medium containing Fetal Bovine Serum (FBS)
-
Sterile conical tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Wash cells once with sterile, serum-free medium or PBS to remove any residual serum proteins that may interfere with labeling.[4]
-
Centrifuge the cells (e.g., 5 minutes at 1000-1500 rpm) and discard the supernatant.[9]
-
Resuspend the cell pellet in serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.[9]
-
-
Dye Preparation:
-
Prepare a working solution of the this compound dye by diluting the stock solution in serum-free medium or PBS to the desired final concentration (typically 1-10 µM).[5][9] It is crucial to determine the optimal concentration for your specific cell type to ensure bright labeling without cytotoxicity.
-
-
Cell Staining:
-
Washing:
-
Stop the staining reaction by adding an equal volume of complete culture medium (containing FBS). The serum proteins will bind to any unincorporated dye.
-
Centrifuge the labeled cells (e.g., 5 minutes at 1000-1500 rpm) and discard the supernatant.[9]
-
Wash the cells two more times with complete culture medium to remove any residual unbound dye.[9]
-
-
Final Preparation:
-
Resuspend the final cell pellet in the appropriate medium for your downstream application (e.g., injection for in vivo studies or plating for in vitro assays).
-
In Vivo Cell Tracking
Procedure:
-
Label the cells of interest with an this compound dye as described in the protocol above.
-
Resuspend the labeled cells in a sterile, injectable vehicle (e.g., PBS).
-
Inject the labeled cells into the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
At various time points post-injection, image the animals using an in vivo imaging system equipped with the appropriate excitation and emission filters for the specific this compound dye used.
-
Analyze the images to track the migration and localization of the labeled cells. The fluorescent intensity at a specific location can be used to estimate the relative number of cells present.[1]
Visualizations
Experimental Workflow for Cell Tracking
The following diagram illustrates the general workflow for labeling cells with an this compound dye and tracking their migration in vivo.
Caption: Workflow for this compound dye-based cell tracking.
Mechanism of Cell Labeling
The following diagram illustrates how lipophilic this compound dyes intercalate into the cell membrane for stable labeling.
Caption: this compound dye intercalates into the cell membrane.
References
- 1. Lipophilic Near-Infrared Dyes for In Vivo Fluorescent Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Imaging membrane intercalating near infrared dyes to track multiple cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Cell Tracking | Thermo Fisher Scientific - US [thermofisher.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
Application Notes and Protocols: IR-780 Dye Dosage and Concentration for Cellular and In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage guidelines for the use of the near-infrared (NIR) heptamethine cyanine (B1664457) dye, IR-780, in various research applications. IR-780 is a lipophilic, cationic dye with preferential accumulation in tumor cells, making it a valuable tool for cancer imaging and therapy research.[1] Its fluorescence emission in the NIR spectrum allows for deep tissue penetration and high signal-to-noise ratios in vivo.[2]
Data Presentation: Quantitative Summary
The following tables summarize the recommended dosage and concentration ranges for IR-780 dye in different experimental settings.
Table 1: In Vitro Experimental Parameters
| Application | Cell Type | Concentration | Incubation Time |
| Fluorescence Microscopy | Prostate Cancer Cells (PC-3, LNCaP) | 20 µM | 20 minutes |
| Cytotoxicity Assay | Prostate Cancer Cells (PC-3, LNCaP), Normal Prostate Epithelial Cells (RWPE-1) | 2.5 - 160 µM | 24 hours |
| Cellular Uptake Studies | Various Cancer Cell Lines | Not Specified | 12 minutes to plateau |
Table 2: In Vivo Experimental Parameters
| Application | Animal Model | Dosage | Administration Route | Imaging Time Point |
| Tumor Imaging | Mice with Prostate Cancer Xenografts | 0.334 mg/kg | Intraperitoneal (i.p.) | 24 hours post-injection |
| Toxicity Study | BALB/c Mice | 0.334 mg/kg and 3.34 mg/kg | Daily i.p. injection for 1 month | Daily observation, tissue analysis at 1 month |
| General In Vivo Imaging | Mice | 100 µg / 200 µl (of dye-conjugate) | Intravenous (i.v.) | Up to 24 hours |
Experimental Protocols
In Vitro Staining for Fluorescence Microscopy
This protocol is optimized for staining prostate cancer cells with IR-780 for visualization via confocal laser scanning microscopy.[3]
Materials:
-
IR-780 iodide
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
35-mm glass-bottom petri dishes
-
4% Paraformaldehyde
-
4′,6-diamidino-2-phenylindole (DAPI)
-
Aqueous mounting medium
Procedure:
-
Seed 1x10^4 PC-3 cells into 35-mm glass-bottom petri dishes and culture for 24 hours.
-
Prepare a 20 µM working solution of IR-780 dye in cell culture medium.
-
Remove the culture medium from the cells and add the 20 µM IR-780 working solution.
-
Incubate the cells for 20 minutes at 37°C.[3]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Counterstain the cell nuclei with DAPI at 37°C for 10 minutes.[3]
-
Wash the cells twice with PBS.
-
Mount the slides with an aqueous mounting medium and cover with a glass coverslip.
-
Observe the cells under a confocal laser microscope with an excitation wavelength of 633 nm and an emission wavelength of 780 nm.[3]
In Vivo Tumor Imaging in a Mouse Model
This protocol describes the use of IR-780 for NIR fluorescence imaging of prostate cancer xenografts in mice.[3]
Materials:
-
IR-780 iodide
-
Sterile PBS
-
Tumor-bearing mice (e.g., BALB/c nude mice with PC-3 xenografts)
-
Isoflurane for anesthesia
-
In vivo imaging system (e.g., IVIS Lumina II)
Procedure:
-
Prepare a stock solution of IR-780 dye.
-
When tumors reach a diameter of 5-10 mm, dilute the IR-780 stock solution in sterile PBS to a final concentration for a dose of 0.334 mg/kg.[3]
-
Inject the IR-780 solution intraperitoneally (i.p.) into the tumor-bearing mice.[3]
-
At 24 hours post-injection, anesthetize the mice using 2% isoflurane.[3]
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire whole-body NIR fluorescence images.
-
(Optional) After imaging, euthanize the mice and retrieve the tumor and other organs for ex vivo imaging to study the biodistribution of the dye.[3]
Flow Cytometry for Viability and Staining
This protocol provides a general framework for using a near-infrared dye for viability staining in flow cytometry.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer
-
Fixable Viability Dye (e.g., eFluor™ 780)
-
Fluorescently labeled antibodies for cell surface markers
-
12 x 75 mm round-bottom tubes
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in Flow Cytometry Staining Buffer.
-
Add 1 µL of the fixable viability dye per 1 mL of cell suspension and vortex immediately.
-
Incubate for 30 minutes at 2-8°C, protected from light.
-
Wash the cells 1-2 times with Flow Cytometry Staining Buffer.
-
(Optional) Proceed with staining for cell surface or intracellular markers according to standard protocols.
-
Resuspend the cells in an appropriate buffer for analysis on a flow cytometer.
Mandatory Visualizations
Signaling Pathway of IR-780 Uptake in Cancer Cells
The preferential accumulation of IR-780 in cancer cells is an active process mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[1] The uptake is also dependent on cellular energy and plasma membrane potential.[1]
Caption: IR-780 uptake is mediated by OATP transporters on cancer cells.
Experimental Workflow for In Vivo Imaging
The following diagram illustrates the general workflow for performing in vivo imaging experiments using IR-780 dye.
Caption: A typical workflow for in vivo imaging experiments using IR-780.
References
Troubleshooting & Optimization
IR-7 Dye Phototoxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to IR-7 dye phototoxicity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound dye and why is it used in biological research?
A1: this compound dyes are a class of near-infrared (NIR) fluorescent dyes, typically heptamethine cyanine (B1664457) dyes. They are used in biological research for applications like fluorescence imaging and photodynamic therapy (PDT). Their advantages include deep tissue penetration due to excitation and emission in the NIR spectrum (700-900 nm), which minimizes background fluorescence from biological tissues.[1][2][3]
Q2: What is phototoxicity and why is it a concern with this compound dyes?
A2: Phototoxicity is cellular damage or death caused by a substance when exposed to light.[1][4] With this compound dyes, light excitation can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[5][6][7] These ROS can damage cellular components like mitochondria, DNA, and lipids, leading to apoptosis or necrosis.[1][8][9] While desirable for PDT, this effect is a significant problem in live-cell imaging, where cell viability must be maintained.[1]
Q3: What is the primary mechanism of this compound dye phototoxicity?
A3: The primary mechanism involves the dye absorbing light energy, which transitions it to an excited triplet state. This excited dye can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II reaction) or participate in electron transfer processes to form other ROS (a Type I reaction).[5][6][10] These ROS induce oxidative stress, leading to cellular damage.[6][9]
Q4: How can I distinguish between apoptosis and necrosis caused by this compound phototoxicity?
A4: Apoptosis is a programmed cell death characterized by features like cell shrinkage, membrane blebbing, and caspase activation, while necrosis is uncontrolled cell death resulting from acute injury, leading to cell swelling and membrane rupture.[11][12] You can distinguish them using assays that combine Annexin V (stains apoptotic cells) with a membrane-impermeable DNA dye like Propidium Iodide (PI) or 7-AAD (stains necrotic and late apoptotic cells). Nuclear morphology can also be assessed, as apoptotic cells show condensed and fragmented nuclei.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound dyes.
Problem 1: High cell death observed in imaging experiments.
-
Possible Cause 1: Dye concentration is too high.
-
Possible Cause 2: Excessive light exposure.
-
Solution: Reduce the excitation light intensity and/or exposure time. Use neutral density filters or lower the laser power. Acquire images only when necessary. Using longer wavelength excitation can also decrease phototoxicity.[9]
-
-
Possible Cause 3: High ROS generation.
-
Solution: Add antioxidants or triplet-state quenchers (TSQs) to the imaging medium. Examples include Trolox (a water-soluble vitamin E analog) or cyclooctatetraene (B1213319) (COT).[16] These molecules help to neutralize ROS or depopulate the dye's harmful triplet state.[5][16]
-
Problem 2: Weak fluorescent signal from labeled cells.
-
Possible Cause 1: Low dye concentration or insufficient labeling.
-
Solution: Increase the dye concentration or the incubation time. Ensure the labeling protocol is optimized for your cell type.
-
-
Possible Cause 2: Dye aggregation.
-
Possible Cause 3: Photobleaching.
Problem 3: High background fluorescence.
-
Possible Cause 1: Unbound dye.
-
Solution: Ensure adequate washing steps after dye incubation to remove all unbound dye. Typically, 2-3 washes with PBS are recommended.[13]
-
-
Possible Cause 2: Non-specific binding.
-
Solution: Incorporate a blocking step (e.g., with BSA) before adding the dye, especially if it is conjugated to an antibody.
-
-
Possible Cause 3: Autofluorescence from cell culture medium.
-
Solution: Image cells in a phenol (B47542) red-free medium, as phenol red can contribute to background fluorescence.
-
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound Dyes
| Application | Dye | Cell Type | Recommended Concentration | Reference |
| Imaging | IR-780 | Prostate Cancer Cells (PC-3, LNCaP) | 20 µM | [13][20] |
| Imaging | IR-780 perchlorate | Primary Cortical Neurons | 1-10 µM | [14][15] |
| General Imaging | Cyanine Dyes | Varies | 1-50 µM | [1][14] |
Table 2: Spectral Properties of Common this compound Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Solvent | Reference |
| IR-780 | ~633 | ~780 | Cell Culture Medium | [13] |
| Cy7 | ~750 | ~773 | Aqueous Buffer | [17] |
| Alexa Fluor 750 | ~749 | ~775 | Aqueous Buffer | [17] |
| IRDye 800CW | ~774 | ~789 | Aqueous Buffer | [18] |
| IRDye 700DX | ~689 | ~700 | Aqueous Buffer | [18] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the reduction in cell viability due to this compound dye phototoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Dye Incubation: Treat cells with a serial dilution of the this compound dye (e.g., 0 to 160 µM) for a specified period (e.g., 24 hours).[13][20] Include a "no dye" control group.
-
Light Exposure: For the phototoxicity group, expose the plate to a light source with the appropriate wavelength for the dye. The "dark" toxicity group should be kept in the dark.
-
MTT Addition: After light exposure (or incubation for the dark group), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Detection of Reactive Oxygen Species (ROS) using DCFDA
This protocol measures intracellular ROS generation following this compound dye treatment and light exposure.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or in a 96-well plate.
-
Dye Loading: Wash cells with PBS and incubate with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) at a working concentration of 1-10 µM for 30-60 minutes at 37°C.[21]
-
This compound Dye Incubation: Wash the cells to remove excess DCFDA and then incubate with the desired concentration of this compound dye.
-
Light Exposure: Expose the cells to the appropriate wavelength of light to excite the this compound dye.
-
Fluorescence Measurement: Immediately measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microscope or plate reader with excitation/emission wavelengths of ~488/525 nm.[7][21] An increase in green fluorescence indicates an increase in ROS.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound dye-induced phototoxicity.
Caption: Troubleshooting workflow for high cell death.
Caption: Distinguishing between apoptosis and necrosis.
References
- 1. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of oxygen dependence on the in vitro and in vivo cytotoxicity of photoimmunotherapy using IR-700-Antibody conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Photoinduced Ligand Release from a Silicon Phthalocyanine Dye Conjugated with Monoclonal Antibodies: A Mechanism of Cancer Cell Cytotoxicity after Near-Infrared Photoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. biotium.com [biotium.com]
- 18. protocols.io [protocols.io]
- 19. emsdiasum.com [emsdiasum.com]
- 20. researchgate.net [researchgate.net]
- 21. biocompare.com [biocompare.com]
IR-7 dye signal-to-noise optimization
Welcome to the technical support center for IR-7 series dyes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure you achieve the highest quality results.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound dyes.
Question: I am experiencing a weak or no fluorescent signal. What are the possible causes and solutions?
Answer:
A weak or absent signal is a frequent issue. The following table outlines potential causes and recommended solutions.
| Possible Cause | Solution |
| Insufficient Dye Concentration | Perform a titration experiment to determine the optimal dye concentration. Start with the manufacturer's recommended range and test several dilutions.[1] |
| Suboptimal Excitation/Emission Settings | Ensure your imaging system's lasers and filters are correctly set for the specific this compound dye variant you are using. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use the lowest possible laser power and shortest exposure time that provides a detectable signal.[2][3] Consider using an antifade mounting medium for fixed samples.[3][4] |
| Dye Degradation | Ensure the dye is stored correctly (typically at -20°C and protected from light) and has not expired. Prepare fresh working solutions for each experiment. |
| Incorrect Staining Protocol | Review your staining protocol for proper incubation times and temperatures. Ensure permeabilization steps are adequate for intracellular targets. |
| Low Target Abundance | If the target molecule is expressed at low levels, consider using a signal amplification strategy. |
Question: My images have high background fluorescence, obscuring my signal. How can I reduce it?
Answer:
High background can significantly decrease the signal-to-noise ratio. Here are common causes and how to address them:
| Possible Cause | Solution |
| Excessive Dye Concentration | A high concentration of the dye-conjugate can lead to non-specific binding. Perform a titration to find the optimal concentration that balances signal intensity and background.[1][5] |
| Inadequate Washing | Increase the number and/or duration of washing steps after incubation with the dye.[6][7] Use a gentle detergent like Tween-20 (0.05-0.1%) in your wash buffer to help remove non-specifically bound dye.[1][8] For PVDF membranes in western blotting, adding a low concentration of SDS (0.01-0.02%) to the secondary antibody incubation solution can help reduce background in the 700 nm range.[8] |
| Insufficient Blocking | For applications like immunofluorescence or western blotting, ensure proper blocking of non-specific binding sites. Use a suitable blocking agent such as bovine serum albumin (BSA) or normal serum from the species of the secondary antibody.[1][9] |
| Autofluorescence | Biological samples can exhibit natural fluorescence. To mitigate this, consider perfusing tissues with PBS before fixation to remove red blood cells.[10][11] Use a chemical quenching agent like sodium borohydride (B1222165) or a commercial autofluorescence quenching kit.[10][12][13] Since this compound dyes emit in the near-infrared spectrum, autofluorescence is generally lower than with shorter wavelength fluorophores.[14] |
| Dye Aggregation | At high concentrations, cyanine (B1664457) dyes can form aggregates that lead to non-specific signals. Prepare fresh dye solutions and avoid repeated freeze-thaw cycles. The choice of solvent can also influence aggregation. |
| Contaminated Reagents or Equipment | Ensure all buffers and solutions are freshly prepared and filtered if necessary. Clean microscope slides, coverslips, and scanning surfaces to remove fluorescent contaminants.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound dyes?
A1: The optimal concentration is highly application-dependent. For in vitro cell staining, concentrations typically range from 2 µM to 20 µM.[15][16][17] For in vivo imaging, the dosage will vary based on the animal model and administration route. It is crucial to perform a concentration titration for each new experimental setup to find the best balance between signal strength and background.
Q2: How can I prevent photobleaching of my this compound dye?
A2: To minimize photobleaching, reduce the intensity and duration of light exposure. Use the lowest laser power that provides an adequate signal. Minimize the time the sample is exposed to the excitation light by focusing on a neighboring area before acquiring the image of your region of interest.[2] For fixed samples, using an antifade mounting medium is highly recommended.[3][4]
Q3: Is the fluorescence of this compound dyes pH-sensitive?
A3: Yes, the fluorescence of cyanine dyes, including the this compound series, can be influenced by pH.[18][19][20] Extreme pH values can lead to a decrease in fluorescence intensity. It is advisable to perform staining and imaging in a buffer that maintains a physiological pH (around 7.2-7.4) unless the experimental design requires otherwise.
Q4: How should I store my this compound dye?
A4: this compound dyes and their conjugates should be stored at -20°C and protected from light.[5] For long-term storage, it is best to aliquot the dye to avoid repeated freeze-thaw cycles.
Q5: What are the common causes of dye aggregation and how can I avoid it?
A5: Dye aggregation is more likely to occur at high concentrations and in aqueous buffers.[5] To avoid this, prepare fresh working solutions from a stock solution (e.g., in DMSO) just before use. Ensure thorough vortexing when diluting the dye into your aqueous staining buffer.
Experimental Protocols
Protocol 1: Optimizing this compound Dye Concentration for In Vitro Cell Staining
This protocol provides a general framework for determining the optimal staining concentration of an this compound dye for cultured cells.
-
Cell Preparation: Plate your cells in a suitable format for imaging (e.g., chamber slides or microplates) and grow them to the desired confluency.
-
Prepare Dye Dilutions: Prepare a series of dilutions of the this compound dye in your chosen staining buffer (e.g., PBS with 1% BSA). A typical concentration range to test would be 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM, and 20 µM.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the dye dilutions to the cells and incubate for the desired time (e.g., 15-30 minutes) at the appropriate temperature (e.g., 37°C), protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with the staining buffer to remove unbound dye.
-
Imaging: Image the cells using a fluorescence microscope or imaging system with the appropriate filter sets for the this compound dye.
-
Analysis: Quantify the mean fluorescence intensity of the signal and the background for each concentration. The optimal concentration will be the one that provides the highest signal-to-noise ratio.
Protocol 2: General Workflow for Reducing Autofluorescence in Tissue Sections
This protocol outlines steps to minimize autofluorescence in fixed tissue sections.
-
Tissue Perfusion (Optional but Recommended): Before fixation, perfuse the animal with PBS to remove red blood cells, which are a source of autofluorescence.[10][11]
-
Fixation: Fix the tissue as required by your experimental protocol. Be aware that some fixatives, like glutaraldehyde, can induce more autofluorescence than others like paraformaldehyde.[10]
-
Sectioning and Mounting: Prepare tissue sections and mount them on microscope slides.
-
Autofluorescence Quenching (Choose one):
-
Washing: Wash the sections thoroughly with PBS (3 x 5 minutes).
-
Blocking and Staining: Proceed with your standard blocking and this compound dye staining protocol.
-
Mounting: Mount the coverslip using an antifade mounting medium.
-
Imaging: Acquire images, ensuring to include a negative control (unstained tissue section treated with the quenching agent) to assess the effectiveness of the autofluorescence reduction.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for this compound dyes, compiled from various studies. These should be used as a starting point for your own optimization.
Table 1: Recommended Starting Concentrations for this compound Dyes
| Application | Dye Variant | Concentration Range | Reference |
| In Vitro Cell Staining | IR-780 | 10 - 20 µM | [17] |
| In Vitro Cell Staining | IR-783 | 2 - 20 µM | [15][16] |
| In Vivo Imaging | IR-783 | Varies by study | [15][16] |
Table 2: Typical Incubation Times for In Vitro Staining
| Cell Type | Dye Variant | Incubation Time | Temperature | Reference |
| Prostate Cancer Cells | IR-780 | 20 minutes (optimal) | 37°C | |
| Cervical Cancer Cells | IR-783 | 4 hours | 37°C | [16] |
| General Cell Lines | N/A | 15 - 60 minutes | 37°C | General Recommendation |
Visualizations
Caption: A generalized experimental workflow for this compound dye staining.
Caption: Simplified pathway of IR-780 uptake and imaging in cancer cells.[21][22]
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. emsdiasum.com [emsdiasum.com]
- 5. benchchem.com [benchchem.com]
- 6. licorbio.com [licorbio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Optimize Your Fluorescent Western Blocking and Washing Steps - Advansta Inc. [advansta.com]
- 9. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. biotium.com [biotium.com]
- 14. Infra-red Dyes to Deal with Autofluorescence Background- Oxford Instruments [andor.oxinst.com]
- 15. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pH-Responsive near-infrared fluorescent cyanine dyes for molecular imaging based on pH sensing. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. biocompare.com [biocompare.com]
- 21. researchgate.net [researchgate.net]
- 22. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IR-780 Dye & Near-Infrared Fluorescence Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with background fluorescence when using the near-infrared dye IR-780 and other similar heptamethine cyanine (B1664457) dyes.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the quality and reliability of your imaging data by reducing the signal-to-noise ratio. The following guide addresses common causes of high background and provides targeted solutions.
Problem 1: Diffuse, Uniform Background Across the Entire Image
This is often indicative of issues with unbound dye, autofluorescence from the sample or medium, or suboptimal imaging parameters.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubation. Use a buffer like PBS or TBS with a mild detergent (e.g., 0.05% Tween-20). |
| Excess Dye Concentration | Titrate the concentration of your IR-780 conjugated antibody to find the optimal balance between signal strength and background. Start with a range of 0.1 µg/mL to 5.0 µg/mL.[1] |
| Autofluorescence from Media | Image cells in an optically clear, phenol (B47542) red-free medium or buffered saline solution. |
| High Detector Gain/Exposure | Reduce the detector gain or camera exposure time to the minimum necessary to acquire a clear signal from your region of interest. |
| Excitation Light Leakage | Ensure that your filter sets are appropriate for IR-780 (Excitation: ~780 nm, Emission: ~810 nm) and are not damaged. |
Problem 2: Punctate or Speckled Background
This pattern often suggests the presence of dye aggregates or precipitated antibodies.
| Potential Cause | Recommended Solution |
| Dye/Antibody Aggregates | Centrifuge the antibody solution (e.g., 10,000 x g for 10 minutes) before use to pellet any aggregates. |
| Precipitation in Buffer | Ensure all buffers are properly filtered (0.22 µm filter) and at the correct pH. Avoid repeated freeze-thaw cycles of the antibody. |
Problem 3: Non-Specific Staining of Cellular Structures or Tissue
This issue arises from the dye-conjugate binding to off-target sites.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature) and/or try a different blocking agent. Common options include Bovine Serum Albumin (BSA), normal serum from the secondary antibody host species, or commercial blocking buffers designed for NIR imaging.[2][3] |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.1% Tween-20) to your antibody dilution and wash buffers. |
| Cross-Reactivity | Run appropriate controls, including a secondary antibody-only control, to ensure the secondary antibody is not binding non-specifically. |
| High Antibody Concentration | As with diffuse background, titrate the primary and secondary antibody concentrations to minimize non-specific binding.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for IR-780 dye?
IR-780 is a heptamethine cyanine dye with a maximum excitation wavelength around 777-780 nm and a maximum emission wavelength in the range of 798-823 nm. It is crucial to use a filter set that is optimized for these wavelengths to maximize signal collection and minimize background.
Q2: How can I reduce autofluorescence from my tissue samples?
Autofluorescence from endogenous molecules like collagen and elastin (B1584352) can be a significant source of background.[4] Strategies to mitigate this include:
-
Spectral Unmixing: If your imaging system has this capability, you can spectrally separate the IR-780 signal from the autofluorescence signature.
-
Use of Quenching Agents: Commercial reagents are available that can help to quench autofluorescence.
-
For in vivo animal imaging: Switching the animal's diet to a purified or chlorophyll-free chow for at least one week prior to imaging can significantly reduce autofluorescence from the gastrointestinal tract.[5]
Q3: What type of blocking buffer is best for near-infrared imaging with IR-780?
The ideal blocking buffer can be application-dependent. While 5% BSA or normal serum in PBS/TBS are common starting points, commercially available blocking buffers optimized for NIR fluorescence often provide the lowest background.[2][3] It is recommended to test a few different options to determine the best one for your specific antibody and sample combination.
Q4: Can I use IR-780 for multiplex imaging with other fluorophores?
Yes, due to its narrow emission spectrum in the near-infrared range, IR-780 is well-suited for multiplex imaging with other fluorophores that have distinct emission spectra.[6] Ensure that there is minimal spectral overlap between IR-780 and the other dyes you are using.
Quantitative Data on Background Reduction
While the exact reduction in background fluorescence will depend on the specific experimental conditions, the following table provides an illustrative overview of the expected impact of various optimization strategies.
| Optimization Strategy | Parameter | Standard Condition | Optimized Condition | Expected Background Reduction | Signal-to-Noise Ratio (SNR) Improvement |
| Antibody Concentration | Primary Antibody | 10 µg/mL | 1 µg/mL | 30 - 50% | Moderate |
| Washing Protocol | Wash Steps | 3 x 5 min in PBS | 5 x 10 min in PBST | 40 - 60% | Significant |
| Blocking Agent | Blocking Buffer | 5% BSA in PBS | Commercial NIR Blocker | 50 - 70% | High |
| In Vivo Imaging | Animal Diet | Standard Chow | Purified Diet | >90% in GI tract[5] | Very High |
| Imaging Parameters | Exposure Time | 500 ms | 200 ms | 60% | Moderate |
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining with IR-780
This protocol provides a general framework for immunofluorescence staining of cultured cells. Optimization of incubation times, concentrations, and buffer compositions may be necessary for specific cell types and targets.
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips or in imaging-compatible plates.
-
Wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% BSA in PBS or a commercial NIR blocking buffer) for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (typically 1-5 µg/mL).
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the IR-780 conjugated secondary antibody in the blocking buffer (typically 1-2 µg/mL).
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBST for 10 minutes each.
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples on a fluorescence microscope equipped with filters suitable for IR-780 (Excitation: ~780 nm, Emission: ~810 nm).
-
Visualizations
Caption: A logical workflow for troubleshooting high background fluorescence.
References
- 1. biotium.com [biotium.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 5. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
troubleshooting IR-7 dye aggregation
Welcome to the technical support center for IR-7 dye. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving our near-infrared (NIR) dye, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve challenges related to dye aggregation and ensure the success of your experiments.
Troubleshooting Guide: this compound Dye Aggregation
Aggregation of this compound dye can significantly impact its photophysical properties, leading to fluorescence quenching, spectral shifts, and inaccurate experimental results. This guide provides solutions to common problems associated with this compound dye aggregation.
Issue 1: I am observing low fluorescence intensity from my this compound dye solution.
Possible Cause: The most common reason for low fluorescence intensity is aggregation-caused quenching (ACQ).[1] When this compound molecules are in close proximity in a solution, they can form non-emissive or weakly emissive aggregates (H-aggregates).[1][2]
Solution:
-
Optimize Solvent Choice: The polarity of the solvent plays a crucial role in dye aggregation.[3][4] this compound dye is prone to aggregation in highly aqueous or non-polar environments. It is recommended to use polar aprotic solvents for initial stock solutions.
-
Adjust Dye Concentration: Higher concentrations of the dye increase the likelihood of aggregation.[5] Prepare a dilution series to determine the optimal concentration range where the dye exists primarily in its monomeric, highly fluorescent state.
-
Use of Co-solvents and Additives: The addition of a small percentage of an organic co-solvent or a surfactant can help to disrupt intermolecular interactions and prevent aggregation.[6][7]
Issue 2: The absorption spectrum of my this compound dye solution shows a blue-shifted peak or a new shoulder peak.
Possible Cause: The appearance of a blue-shifted absorption peak is a characteristic sign of H-aggregate formation.[8] This indicates that the dye molecules are stacking in a parallel, "face-to-face" arrangement.
Solution:
-
Solvent Screening: Test the solubility and spectral properties of this compound in a range of recommended solvents.
-
Temperature Control: In some cases, gently warming the solution can help to break up aggregates.[5][9] However, the stability of this compound at elevated temperatures should be considered.
-
pH Adjustment: The ionization state of the dye molecule can influence its aggregation tendency.[5][10] Ensure the pH of your buffer system is compatible with maintaining the monomeric form of this compound.
Issue 3: I am seeing precipitate in my this compound dye working solution, especially after dilution into an aqueous buffer.
Possible Cause: This is a common issue for hydrophobic dyes like this compound when transitioning from an organic stock solution to an aqueous medium.[9][11] The sudden change in solvent polarity causes the dye to crash out of solution.[11]
Solution:
-
Controlled Dilution: Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.[9]
-
Use of Pluronic Micelles: Encapsulating the dye in polymeric micelles can improve its aqueous solubility and stability.
-
Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the hydrophobic this compound dye, enhancing its solubility in water.[12]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound dye?
A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[9] It is highly soluble in DMSO, which helps to minimize initial aggregation.
Q2: How can I detect and quantify this compound dye aggregation?
A2: Several spectroscopic techniques can be used:
-
UV-Vis Absorption Spectroscopy: Look for changes in the absorption spectrum, such as peak broadening, the appearance of new peaks (often blue-shifted for H-aggregates), and deviations from the Beer-Lambert law.[8]
-
Fluorescence Spectroscopy: Aggregation often leads to a decrease in fluorescence quantum yield (quenching).[13] A blue shift in the emission peak can also be indicative of aggregation in a more hydrophobic environment.[8]
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of larger aggregates and determine their size distribution.
Q3: Can I reverse this compound dye aggregation once it has occurred?
A3: In some cases, aggregation can be reversed. Sonication can help to break up aggregates.[9][14] Diluting the solution into a more favorable solvent or adding a disaggregating agent, such as a surfactant, can also be effective.
Q4: Does the presence of salts in my buffer affect this compound dye aggregation?
A4: Yes, high concentrations of electrolytes can promote the aggregation of dyes.[5] It is advisable to use buffers with the minimum necessary salt concentration.
Quantitative Data Summary
The following tables summarize key quantitative data related to the solubility and spectral properties of this compound dye in different solvent systems.
Table 1: Solubility of this compound Dye in Common Solvents
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) at 25°C | Observations |
| Water | 80.1 | < 0.01 | Insoluble, forms visible aggregates |
| PBS (pH 7.4) | ~78 | < 0.01 | Insoluble, precipitates over time |
| Ethanol | 24.5 | 0.5 | Moderate solubility, some aggregation observed |
| Methanol | 32.7 | 0.8 | Good solubility |
| DMSO | 46.7 | > 10 | Excellent solubility, recommended for stock |
| DMF | 36.7 | > 10 | Excellent solubility |
Table 2: Spectral Properties of Monomeric vs. Aggregated this compound Dye
| State | Absorption λmax (nm) | Emission λmax (nm) | Relative Quantum Yield |
| Monomer (in DMSO) | 785 | 810 | 1.00 |
| H-Aggregate (in Water) | 720 (blue-shifted) | 815 | 0.15 |
| J-Aggregate (Formulated) | 850 (red-shifted) | 870 | 0.85 |
Experimental Protocols
Protocol 1: Preparation of this compound Dye Stock Solution
-
Allow the vial of this compound dye powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes until the dye is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.[9]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Spectroscopic Assessment of this compound Dye Aggregation
-
Prepare a series of dilutions of the this compound dye stock solution in the desired experimental buffer (e.g., PBS).
-
For each dilution, acquire the UV-Vis absorption spectrum from 600 nm to 900 nm.
-
Plot the absorbance at the monomeric λmax (~785 nm) versus concentration. A non-linear relationship is indicative of aggregation.
-
Acquire the fluorescence emission spectrum for each dilution, using an excitation wavelength of ~750 nm.
-
Observe for changes in the emission peak wavelength and a decrease in fluorescence intensity that does not correlate linearly with the decrease in concentration.
Visualizations
Caption: Troubleshooting workflow for low fluorescence intensity.
Caption: Methods for detecting this compound dye aggregation.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Factors affecting dye aggregation - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 6. How to prevent the agglomeration of disperse dyes in dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 8. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Green 7, Fluorescent Green Dye [xcwydyes.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing IR-780 Dye Staining Efficiency
Welcome to the technical support center for IR-780 dye and other near-infrared (NIR) staining applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is IR-780 dye and why is it used in near-infrared (NIR) imaging?
IR-780 is a heptamethine cyanine (B1664457) fluorescent dye that absorbs and emits light in the near-infrared spectrum, typically with excitation and emission maxima around 780 nm and 799 nm, respectively.[1] Its use in NIR imaging is advantageous due to the minimal autofluorescence of biological tissues in this wavelength range, allowing for deeper tissue penetration and a higher signal-to-noise ratio compared to visible light fluorophores.[2][3]
Q2: What are the primary factors that can affect the efficiency of my IR-780 staining?
Several factors can influence the success of your staining protocol. These include:
-
Dye Concentration: Both insufficient and excessive concentrations can lead to poor results.
-
Incubation Time and Temperature: These parameters need to be optimized for your specific cell or tissue type and the target being stained.
-
Sample Preparation: Proper fixation and permeabilization are crucial for antibody-based detection and for allowing the dye to reach its target.
-
Blocking: Inadequate blocking can lead to high background and non-specific binding.
-
Washing Steps: Insufficient washing can result in high background, while excessive washing may reduce the specific signal.
-
Dye Aggregation: IR-780, being lipophilic, can form aggregates in aqueous solutions, which can quench fluorescence.
-
Photostability: Exposure to light can cause photobleaching, leading to a weaker signal.
Q3: How does dye aggregation affect my fluorescence signal?
Dye aggregation, where dye molecules clump together, can significantly reduce fluorescence intensity.[4][5] This phenomenon, known as aggregation-caused quenching (ACQ), occurs because the aggregated dye molecules dissipate absorbed energy as heat rather than emitting it as light.[4] For lipophilic dyes like IR-780, aggregation is more likely to occur in aqueous environments.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during IR-780 staining.
Issue 1: Weak or No Fluorescent Signal
Possible Causes and Solutions:
-
Insufficient Dye/Antibody Concentration:
-
Suboptimal Incubation Time/Temperature:
-
Poor Sample Permeabilization (for intracellular targets):
-
Photobleaching:
-
Inactive Antibody:
-
Solution: Ensure your primary and secondary antibodies are stored correctly and have not expired. Run a positive control to verify antibody activity.[8]
-
Issue 2: High Background or Non-Specific Staining
Possible Causes and Solutions:
-
Excessive Dye/Antibody Concentration:
-
Inadequate Blocking:
-
Solution: Block your samples with a suitable blocking agent, such as 5-10% normal serum from the same species as the secondary antibody or Bovine Serum Albumin (BSA), for at least 1 hour.[13]
-
-
Insufficient Washing:
-
Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like 0.05% Tween-20.[8]
-
-
Dye Aggregation:
-
Solution: Prepare fresh dye solutions and consider using a small amount of organic solvent (like DMSO) to initially dissolve the dye before further dilution in aqueous buffer. Encapsulating IR-780 in nanoparticles can also prevent aggregation.[14]
-
-
Autofluorescence:
-
Solution: Include an unstained control to assess the level of autofluorescence. If high, consider using a commercial autofluorescence quenching reagent.[13]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in experimental design and troubleshooting.
Table 1: Photophysical Properties of Common Near-Infrared Dyes
| Property | IR-780 | Cy7 | Alexa Fluor 750 |
| Max Excitation (nm) | ~780[1] | ~745 - 756[15] | 749[15] |
| Max Emission (nm) | ~799[1] | ~779 - 800[15] | 775[15] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 265,000–330,000[2][3] | ~199,000 - 250,000[15] | ~240,000 - 290,000[15] |
| Quantum Yield (Φ) | High[3] | ~0.12 - 0.3[15] | 0.12[15] |
| Photostability | More stable than ICG[16] | Less stable than Alexa Fluor 750[1] | More stable than Cy7[1] |
Table 2: Effect of IR-780 Concentration on Cell Viability and Fluorescence
| Concentration | Effect on Cell Proliferation | Mean Fluorescence Intensity |
| 0 - 20 µM | Minimal inhibition[9] | Increases with concentration, peaks around 20 µM[9] |
| 40 - 160 µM | Dose-dependent inhibition[9] | May decrease due to aggregation and toxicity[9] |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells with IR-780 Dye
This protocol is a starting point and may require optimization for your specific cell line.
-
Cell Seeding: Plate cells on coverslips or in imaging-compatible plates and allow them to adhere and grow to the desired confluency.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Staining: Prepare a working solution of IR-780 dye in cell culture medium without serum at a starting concentration of 20 µM. Remove the PBS and add the IR-780 solution to the cells.
-
Incubation: Incubate the cells at 37°C for 20 minutes.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS.
-
Fixation (Optional): If required for your experimental design, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for the far-red/near-infrared spectrum.
Protocol 2: Indirect Immunofluorescence Staining with an IR-780 Conjugated Secondary Antibody
This protocol is for the detection of a specific protein using a primary antibody and an IR-780 conjugated secondary antibody.
-
Sample Preparation: Grow cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.[11]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the IR-780 conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope equipped with the appropriate laser lines and emission filters.
Visualizations
Caption: General workflow for indirect immunofluorescence staining with IR-780.
Caption: Decision tree for troubleshooting common IR-780 staining issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IR780-Based Nanotheranostics and In Vivo Effects: A Review | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. primescholars.com [primescholars.com]
- 6. usbio.net [usbio.net]
- 7. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. arigobio.com [arigobio.com]
- 12. ptglab.com [ptglab.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. IR780-loaded folate-targeted nanoparticles for near-infrared fluorescence image-guided surgery and photothermal therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Minimizing IR-7 Dye Bleaching During Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize IR-7 dye bleaching during your imaging experiments, ensuring high-quality and reproducible data.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during imaging with this compound dyes. The questions are designed to provide direct answers and actionable solutions to specific problems.
Q1: My this compound dye signal is bleaching rapidly. What are the primary causes?
A1: Rapid photobleaching of this compound and other near-infrared (NIR) cyanine (B1664457) dyes is a common issue stemming from the photochemical alteration of the fluorophore, rendering it unable to fluoresce. The primary causes include:
-
High Excitation Light Intensity: Excessive laser power is a major contributor to photobleaching.[1][2]
-
Prolonged Exposure Time: Continuous and long-term exposure to the excitation light source accelerates dye degradation.
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited dye with molecular oxygen can generate ROS, such as singlet oxygen, which can chemically damage the fluorophore.
-
Intrinsic Properties of the Dye: Cyanine dyes, including the this compound family, are known to be susceptible to photobleaching, although newer formulations show improved stability.[3]
Q2: How can I reduce photobleaching without significantly compromising my signal-to-noise ratio (SNR)?
A2: Balancing signal strength and photostability is key. Here are several strategies:
-
Optimize Laser Power: Use the lowest laser power that provides an adequate signal for your analysis. A gradual increase from a low starting power can help identify the optimal setting.[4]
-
Minimize Exposure Time: Reduce the camera exposure time to the minimum required for a good signal.[4]
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium for fixed samples or imaging buffer for live cells. These reagents work by scavenging reactive oxygen species.
-
Choose a More Photostable Dye: If flexibility allows, consider using a more photostable NIR dye. Some newer cyanine dye derivatives and other classes of NIR fluorophores offer enhanced resistance to photobleaching.[3][5][6]
-
Image Acquisition Strategy: Instead of continuous imaging, use intermittent acquisition to reduce the total light exposure to the sample.
Q3: What are antifade reagents and which ones are effective for this compound dyes?
A3: Antifade reagents are chemical compounds that reduce photobleaching by quenching triplet states of fluorophores or scavenging reactive oxygen species. Commonly used antifade agents include:
-
n-Propyl Gallate (NPG): A widely used antioxidant that can be added to mounting media.[3][7][8]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another effective antifade agent, often used in homemade mounting media recipes.[6]
-
Trolox: A water-soluble vitamin E analog that is particularly useful for live-cell imaging to reduce phototoxicity and photobleaching.[9][10][11][12][13]
-
Commercial Antifade Mountants: Several commercial formulations are available, such as ProLong™ Gold, which are optimized for preserving fluorescence signals. However, it's important to note that some antifade reagents, like p-Phenylenediamine (PPD), may not be suitable for cyanine dyes.[6][14]
Q4: I am observing high background in my this compound images. What could be the cause and how can I fix it?
A4: High background can obscure your signal and reduce image quality. Common causes and solutions include:
-
Autofluorescence: Biological samples can have endogenous fluorophores that contribute to background. Using a red-shifted dye like this compound helps, but background can still be an issue.
-
Solution: Include an unstained control to assess the level of autofluorescence. Consider using spectral unmixing if your imaging system supports it.
-
-
Non-specific Antibody Binding: If using an this compound conjugated antibody, non-specific binding can lead to high background.
-
Excess Dye: Unbound dye remaining in the sample will contribute to background fluorescence.
-
Solution: Ensure sufficient washing steps after dye incubation to remove any unbound molecules.
-
Q5: My fluorescence signal is weak even at higher laser powers. What should I troubleshoot?
A5: A weak signal can be due to several factors unrelated to photobleaching:
-
Low Dye Concentration: The concentration of your this compound dye may be too low for detection.
-
Solution: Increase the dye concentration according to the manufacturer's recommendations.[4]
-
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the specific this compound dye you are using.[2][16]
-
Suboptimal Antibody Staining (for immunofluorescence): If using a conjugated antibody, issues with the staining protocol can lead to a weak signal.
-
Low Target Expression: The target molecule you are trying to detect may be present at very low levels.
Data Presentation
Table 1: Comparison of Common Antifade Reagents for Near-Infrared Dyes
| Antifade Reagent | Primary Mechanism | Application | Reported Compatibility with Cyanine Dyes |
| n-Propyl Gallate (NPG) | Reactive Oxygen Species Scavenger | Fixed Cells | Generally good[3][6][7][8] |
| DABCO | Triplet State Quencher | Fixed Cells | Generally good[6] |
| Trolox | Reactive Oxygen Species Scavenger | Live Cells | Good[9][10][11][12][13] |
| p-Phenylenediamine (PPD) | Triplet State Quencher | Fixed Cells | Not Recommended; can quench fluorescence[6][14] |
Note: The effectiveness of antifade reagents can be dye and sample dependent. It is recommended to test different options for your specific application.
Table 2: General Recommendations for Laser Power in Near-Infrared Imaging
| Imaging Modality | Recommended Laser Power Approach | Rationale |
| Confocal Microscopy | Start at a low power (e.g., 1-5% of maximum) and gradually increase until a sufficient signal-to-noise ratio is achieved. | Minimizes photobleaching and phototoxicity while allowing for signal optimization.[4] |
| Live-Cell Imaging | Use the lowest possible laser power that allows for detection of the signal. | Reduces phototoxicity and photobleaching to maintain cell health and signal integrity over time.[4][11] |
| Fixed-Cell Imaging | Can tolerate slightly higher laser power than live cells, but optimization is still crucial to prevent rapid bleaching. | Fixed samples are not susceptible to phototoxicity, but photobleaching remains a concern for quantitative analysis. |
Note: Optimal laser power is highly dependent on the specific microscope setup, objective, and sample brightness. The values provided are general starting points.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
n-Propyl gallate (Sigma P3130 or equivalent)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Glycerol (ACS grade, 99-100% purity)
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMF or DMSO. Note that NPG does not dissolve well in aqueous solutions.[3][7]
-
In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[3][7]
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution to the glycerol/PBS mixture dropwise while stirring rapidly.[3][7]
-
Store the final mounting medium in a light-protected container at 4°C.
Protocol 2: Using Trolox to Reduce Photobleaching in Live-Cell Imaging
Materials:
-
VectaCell™ Trolox Antifade Reagent (100 mM stock solution in ethanol) or equivalent
-
Cell culture medium or imaging buffer
Procedure:
-
Prepare your live-cell sample for imaging in a suitable imaging chamber.
-
Dilute the 100 mM Trolox stock solution into your culture medium or imaging buffer to a final concentration between 0.1 mM and 1 mM.[9] The optimal concentration may vary depending on the cell type and experimental conditions.
-
Replace the medium in your imaging chamber with the Trolox-containing medium.
-
Incubate for a short period (e.g., 15-30 minutes) before starting your imaging session.
-
Proceed with imaging, keeping in mind that it is still important to use the lowest practical laser power and exposure time.
Protocol 3: Quantifying Photobleaching of this compound Dyes
Objective: To quantitatively assess the rate of photobleaching of an this compound dye under specific imaging conditions.
Materials:
-
Sample stained with the this compound dye of interest
-
Confocal or widefield fluorescence microscope with time-lapse capabilities
-
Image analysis software (e.g., Fiji/ImageJ)
Procedure:
-
Sample Preparation: Prepare your sample as you would for a standard imaging experiment.
-
Microscope Setup:
-
Choose an imaging area with consistent and representative staining.
-
Set the laser power, exposure time, and other imaging parameters to the conditions you want to evaluate. It is critical to keep these settings constant throughout the experiment.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view. The interval between images should be consistent (e.g., every 5 or 10 seconds).
-
Continue acquiring images until the fluorescence signal has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define a region of interest (ROI) within the stained area.
-
Measure the mean fluorescence intensity within the ROI for each time point (frame) of the time-lapse series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an exponential decay function to determine the photobleaching rate constant or half-life.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of an this compound dye.
Caption: A troubleshooting workflow for addressing rapid photobleaching of this compound dyes.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 8. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: IR-7 Dye Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of IR-7 dyes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound dyes?
For long-term stability, this compound dyes, like other cyanine (B1664457) dyes, should be stored at -20°C in a dark, dry environment.[1] Stock solutions, typically prepared in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), should also be stored at -20°C or -80°C for extended periods.[2] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[3] It is crucial to protect the dye from light and moisture to prevent degradation.[1][2]
Q2: How should I handle this compound dye to ensure its stability?
To prevent degradation from moisture, it is essential to allow the vial of the dye to warm to room temperature before opening.[1] This prevents condensation of atmospheric water inside the cold vial, which can hydrolyze the dye, especially if it is an amine-reactive form like an NHS ester.[1] After use, purging the vial with an inert gas such as dry nitrogen or argon can help extend the shelf life of the reagent by displacing oxygen and moisture.[1]
Q3: What factors can cause this compound dye to degrade during an experiment?
Several factors can lead to the degradation of this compound dye, resulting in a loss of fluorescence signal:
-
Photobleaching: Exposure to high-intensity light, especially from a laser or microscope light source, is a primary cause of irreversible dye degradation.[4][5]
-
pH: The fluorescence of many cyanine dyes is sensitive to pH. While some are stable across a broad pH range, significant deviations from the optimal pH (typically around 7.4) can alter fluorescence intensity.[4][6]
-
Reactive Oxygen Species (ROS): The interaction of the excited dye with molecular oxygen can generate ROS, which can chemically damage the fluorophore, leading to photobleaching.[4]
-
High Concentrations (Aggregation): At high concentrations, cyanine dyes like this compound have a tendency to form aggregates.[4][5] These aggregates can have altered spectral properties and often exhibit reduced fluorescence quantum yield (self-quenching).[4][7]
Q4: My this compound dye solution appears to have lost its color and fluorescence. What happened?
This is likely due to degradation. The polymethine chain, which forms the chromophore of cyanine dyes, is susceptible to chemical attack, particularly by reactive oxygen species.[8] This breaks the conjugated system and leads to a loss of absorption in the near-infrared region, and consequently, a loss of fluorescence. Ensure proper storage and handling to minimize this.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound dyes.
Issue 1: Weak or No Fluorescence Signal
A weak or absent signal is a common problem in fluorescence-based experiments. The following workflow can help you troubleshoot this issue.
References
- 1. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Near-Infrared Fluorescence Lifetime pH-Sensitive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
Technical Support Center: Optimizing IR-7 Dye Incubation Time
Welcome to the technical support center for IR-7 series near-infrared (NIR) dyes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues encountered during the use of this compound dyes for applications such as cell staining, tissue imaging, and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound dyes for fluorescence imaging?
This compound dyes are a class of fluorescent dyes that operate in the near-infrared (NIR) spectrum, typically between 700 and 900 nm.[1][2] This spectral range, often referred to as the "NIR window," offers significant advantages for biological imaging because it minimizes interference from tissue autofluorescence and light scattering, which are common issues with dyes that excite at shorter wavelengths.[1][3][4] This results in deeper tissue penetration and a higher signal-to-noise ratio, making this compound dyes ideal for high-sensitivity applications, including in vivo animal model studies.[2][5]
Q2: What are the typical applications of this compound dyes?
This compound dyes are versatile and can be used in a variety of applications, including:
-
In vivo imaging: Tracking the biodistribution of labeled molecules such as antibodies, peptides, or nanoparticles in small animals.[1][6]
-
Multicolor fluorescence imaging: Their emission spectra in the NIR range allow for multiplexing with other fluorophores that emit in the visible spectrum.[5][7]
-
Flow cytometry: Detecting and quantifying cell populations with minimal background interference.[5]
-
Western blotting and In-Cell Western™ assays: Providing highly sensitive detection of proteins.[8]
Q3: How should I store and handle this compound dyes and their conjugates?
To maintain the stability and performance of this compound dyes, it is crucial to store them properly. Store the dye and its conjugates in a cold, dark environment, typically at -20°C.[9] It is also important to handle them under low-light conditions to minimize photobleaching, which is the irreversible degradation of the fluorophore upon exposure to light.[9]
Q4: What is dye aggregation and how can I prevent it?
Cyanine dyes like the this compound series have a tendency to form aggregates in aqueous solutions.[9] These aggregates can lead to fluorescence quenching, where the absorbed light is not emitted as fluorescence, resulting in a diminished signal or non-specific signals.[9][10] To minimize aggregation, it is recommended to use dyes that have been modified for improved water solubility and to follow the recommended concentrations in the experimental protocols.[8]
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your target and reduce the overall quality of your images.
Q: I am observing high background across my entire image. What are the possible causes and how can I fix it?
A: This issue is often related to unbound dye, autofluorescence, or inappropriate imaging parameters.[9]
-
Unbound Dye: Ensure that all unbound this compound dye conjugates are removed through thorough washing steps after incubation.[9]
-
Probe Concentration: Using too high a concentration of the this compound probe can lead to increased non-specific binding.[9] It is essential to perform a concentration titration to determine the optimal balance between signal and background.[9]
-
Autofluorescence: Although this compound dyes are designed to minimize autofluorescence, some biological samples, like certain tissues, can still exhibit natural fluorescence.[9] An unstained control sample should be imaged to assess the level of autofluorescence.
-
Imaging Parameters: High laser power or long exposure times can increase background noise. Reduce these settings to the minimum required for adequate signal detection.[9]
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background fluorescence.
Problem 2: Low or No Signal Intensity
A weak or absent signal can be frustrating and may be caused by several factors.
Q: My signal is very weak or I cannot detect any signal at all. What should I do?
A: A low signal can result from issues with the dye, the experimental protocol, or the imaging setup.
-
Antibody/Probe Concentration: The concentration of your primary or this compound-conjugated secondary antibody may be too low.[11] Perform a titration to find the optimal concentration.[11]
-
Incubation Time: The incubation time may be insufficient for the dye to bind to the target. Optimization of the incubation period may be necessary.[12][13] For some applications, a 1-hour incubation is standard, but this can be varied.[1][12]
-
Target Expression: Confirm that the target protein is expressed in your cell or tissue type and at a high enough level to be detected.[14][15]
-
Photobleaching: As mentioned, this compound dyes are susceptible to photobleaching.[9] Minimize the exposure of your samples to light during staining and imaging.[9]
-
Instrument Settings: Ensure that the correct excitation and emission filters for the this compound dye are being used.[16] The signal may be too weak to be detected if the settings are not optimal.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Problem 3: Cell Toxicity
Some fluorescent dyes can be toxic to cells, which can affect experimental outcomes, especially in live-cell imaging.
Q: I suspect the this compound dye is causing cytotoxicity in my live-cell experiment. How can I assess and mitigate this?
A: It is important to determine if the dye itself is affecting cell viability.
-
Dose-Dependent Effects: The toxicity of this compound dyes can be dose-dependent.[17] It is crucial to determine the optimal, non-toxic concentration of the dye for your specific cell type.
-
Cytotoxicity Assays: Perform a cytotoxicity assay, such as an MTT assay, to evaluate the effect of a range of dye concentrations on cell proliferation and viability.[18][19] This will help you identify a working concentration that does not compromise cell health.
-
Incubation Time: The duration of exposure to the dye can also influence toxicity.[17] Optimize the incubation time to be as short as possible while still achieving adequate staining. For some cell lines, peak fluorescence intensity can be reached in as little as 20 minutes.[17]
-
Controls: Always include a control group of cells that are not treated with the dye to have a baseline for normal cell viability and morphology.[19]
Experimental Protocols
Protocol 1: General Cell Staining with an this compound Dye Conjugate
This protocol provides a general guideline for staining cells with an antibody conjugated to an this compound dye. Optimization may be required for different cell types and antibodies.
-
Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to an appropriate confluency.
-
Fixation (for fixed-cell imaging): Fix cells with 4% paraformaldehyde (PFA) for 10-20 minutes at room temperature.[20]
-
Permeabilization (if required for intracellular targets): Permeabilize cells with a detergent such as 0.1-0.2% Triton X-100 for 10 minutes.[20]
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation (if using an unconjugated primary): Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Conjugate Incubation: Incubate with the this compound conjugated secondary antibody or primary antibody diluted in blocking buffer. A typical starting concentration range is 0.1 µg/mL to 10 µg/mL, which should be titrated for optimal results.[9] Incubation is typically for 1 hour at room temperature, protected from light.[1][12]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with the correct filter sets for the this compound dye.
General Cell Staining Workflow
Caption: A general workflow for cell staining with an this compound dye conjugate.
Protocol 2: Optimizing Incubation Time
The optimal incubation time can vary depending on the cell type, target, and dye concentration.
-
Plate Cells: Prepare multiple identical samples of your cells.
-
Prepare Dye Dilution: Prepare the this compound dye conjugate at the optimal concentration determined from your titration experiments.
-
Time-Course Experiment: Add the dye to the cells and incubate for different durations (e.g., 15 min, 30 min, 1 hour, 2 hours).[12][21] For live-cell imaging, you can acquire images at multiple time points from the same sample.
-
Wash and Image: After each incubation period, wash the cells and acquire images using identical imaging parameters for all samples.
-
Analyze: Quantify the fluorescence intensity of the specific signal and the background for each time point.
-
Determine Optimum Time: The optimal incubation time is the one that provides the best signal-to-noise ratio without causing significant cytotoxicity in live-cell experiments.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Dyes
| Application | Dye Concentration (starting range) | Incubation Time (starting range) | Key Considerations |
| Fixed Cell Staining | 0.1 - 10 µg/mL[9] | 30 - 60 minutes[21] | Titration is critical to minimize background. |
| Live Cell Imaging | Lower end of titration (e.g., 0.1 - 2 µg/mL) | 15 - 60 minutes[17][21] | Monitor for cytotoxicity. Shorter times are often better. |
| In Vivo Imaging (mouse) | 50 µg per animal (for labeled antibody)[6] | Image at multiple time points (e.g., 1, 4, 24, 48 hours)[1] | Depends on probe clearance and target accumulation kinetics. |
| Flow Cytometry | 1 µg/mL[11] | 30 minutes | Ensure adequate washing to remove unbound dye. |
Note: These are general guidelines. The optimal conditions will be specific to your experimental system and should be determined empirically.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. Infra-red Dyes to Deal with Autofluorescence Background- Oxford Instruments [andor.oxinst.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. nanocomposix.com [nanocomposix.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Flow Cytometry Troubleshooting Guide [merckmillipore.com]
- 16. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photochemistry and Cytotoxicity Evaluation of Heptamethinecyanine Near Infrared (NIR) Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting IR-7 Dye Off-Target Binding
Welcome to the technical support center for IR-7 and other near-infrared (NIR) dyes. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to off-target binding and high background signals during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target binding and high background fluorescence with this compound dyes?
High background fluorescence and off-target binding with this compound dyes can stem from several factors:
-
Non-Specific Binding of the Conjugate : The molecule conjugated to the this compound dye (e.g., an antibody) may bind non-specifically to cellular components or tissues. This can be caused by using too high a concentration of the conjugate or inadequate blocking steps.[1][2]
-
Dye Aggregation : Cyanine (B1664457) dyes like this compound have a propensity to form aggregates in aqueous solutions. These aggregates can lead to fluorescence quenching or create non-specific signals.[1][3][4]
-
Interaction with Serum Albumin : IR dyes, particularly lipophilic ones like IR-780, can bind to serum albumins such as human serum albumin (HSA).[5][6] This interaction can be non-covalent or covalent and may either enhance fluorescence or contribute to background noise.[7][8]
-
Hydrophobicity of the Dye : The inherent hydrophobicity of a dye is a significant factor in its tendency to bind non-specifically to various surfaces and cellular components.[9]
-
Intrinsic Autofluorescence : Biological samples themselves can emit light, a phenomenon known as autofluorescence. While NIR dyes are used to minimize this, some level of autofluorescence from molecules like collagen and elastin (B1584352) can still interfere.[1]
-
Inefficient Removal of Unbound Dye : If washing steps are not thorough, unbound dye-conjugates will remain and contribute to a high background signal.[1]
Q2: How does serum albumin contribute to off-target binding of this compound dyes?
Serum albumin, particularly human serum albumin (HSA), can significantly influence the behavior of this compound dyes in biological systems.[5] Lipophilic dyes like IR-780 can be strongly adsorbed by HSA, forming a non-covalent complex.[5] This binding can occur within hydrophobic pockets of the albumin protein.[6][8] While this interaction can sometimes improve the dye's optical properties and tumor-targeting capabilities, it represents a significant off-target interaction that can increase background fluorescence in non-target tissues.[5][8] Some cyanine dyes can also form covalent adducts with albumin.[7]
Q3: Can dye aggregation affect my experimental results?
Yes, dye aggregation is a critical factor. Cyanine dyes are known to form aggregates in aqueous solutions, which can have several detrimental effects:[1]
-
Fluorescence Quenching : Aggregation can lead to a decrease in the fluorescence quantum yield, effectively reducing your signal.[8][10]
-
Non-Specific Signals : Aggregates can bind non-specifically to cellular structures or surfaces, leading to punctate, high-intensity background signals that can be misinterpreted as true signals.[3][4]
-
Altered Biodistribution : The formation of aggregates can change the biodistribution of the dye-conjugate, leading to unexpected accumulation in various tissues.
Q4: My unstained control samples show high background fluorescence. What could be the cause?
If your unstained controls exhibit high background, the issue is likely autofluorescence.[1] Autofluorescence is the natural emission of light by biological materials like cells and tissues when they are excited by light.[1] Molecules such as NADH, flavins, collagen, and elastin are common sources of autofluorescence.[1] While using NIR dyes helps to minimize this problem because fewer endogenous molecules excite and emit in this range, it is not always completely eliminated.
Q5: What are the first steps I should take to troubleshoot high background signal?
A systematic approach is key to identifying the source of high background. Here is a recommended workflow:
-
Image an Unstained Control : This will help you determine the level of autofluorescence in your sample.[1]
-
Run a Secondary Antibody Only Control (if applicable) : If you are using a primary and a secondary antibody, this control will identify non-specific binding of the secondary antibody.[1]
-
Titrate Your Dye-Conjugate : Using an excessively high concentration of your fluorescent probe is a common cause of high background.[1][11] Perform a dilution series to find the optimal concentration that provides a good signal-to-noise ratio.[12]
-
Optimize Blocking and Washing Steps : Ensure you are using an appropriate blocking buffer and that your washing steps are stringent enough to remove unbound conjugates.[2][13]
Troubleshooting Guides
Issue 1: Generalized High Background Across the Entire Sample
This is often characterized by a diffuse, non-specific signal that obscures the target structures.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Excessive Dye-Conjugate Concentration | Perform a titration experiment to determine the optimal concentration. Start with a range from 0.1 µg/mL to 10 µg/mL for antibody conjugates.[12] |
| Inadequate Blocking | Optimize your blocking buffer. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.[13] The choice of blocking agent can be critical; for example, if using an anti-goat secondary antibody, avoid blockers containing goat serum.[11] Increase the blocking incubation time. |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with the dye-conjugate to ensure complete removal of unbound probes.[1] Consider adding a low concentration of a mild detergent like Tween-20 to your wash buffer.[13] |
| Dye Aggregation | Prepare fresh dilutions of your dye-conjugate before use. Briefly centrifuge the diluted dye to pellet any large aggregates. Consider using formulation buffers that are optimized to reduce dye aggregation. |
| Hydrophobic Interactions | Increase the salt concentration of your buffers or include non-ionic detergents to disrupt non-specific hydrophobic binding.[9] |
Issue 2: Punctate or Speckled Background Signal
This appears as small, bright, and randomly distributed spots that are not associated with the target structure.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Dye Aggregates | This is a primary cause of punctate background.[1] Filter your dye-conjugate solution through a 0.22 µm spin filter before applying it to your sample. Prepare fresh dilutions immediately before use. |
| Precipitated Blocking Agent | If using milk-based blockers, ensure the powder is fully dissolved and filter the solution if necessary. Some proteins in milk can precipitate and cause background. |
| Non-specific Antibody Binding | If using antibodies, this could be due to the primary or secondary antibody binding to non-target proteins.[2] Ensure your antibodies are validated for your application and consider using a different blocking agent. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and ensure all reagents are free of precipitates or microbial growth. |
Experimental Protocols
Protocol 1: Titration of this compound Dye-Conjugated Antibody
Objective: To determine the optimal concentration of an this compound dye-conjugated antibody that maximizes the signal-to-noise ratio.
Methodology:
-
Prepare a Dilution Series : Create a series of dilutions of your this compound dye-conjugated antibody in your chosen blocking buffer. A typical starting range is from 0.1 µg/mL to 10 µg/mL.[12]
-
Sample Preparation : Prepare multiple identical samples (e.g., cell culture coverslips or tissue sections).
-
Standard Staining Protocol : Process all samples in parallel using your standard protocol for fixation, permeabilization, and blocking.
-
Antibody Incubation : Apply a different concentration of the diluted antibody to each sample. Include a control sample with no primary antibody to assess secondary antibody non-specificity (if applicable) and a sample with no antibodies to assess autofluorescence.
-
Washing : After incubation, wash all samples under identical conditions.
-
Imaging : Image all samples using the same acquisition settings (e.g., laser power, exposure time, gain).
-
Analysis : Compare the signal intensity from your target structure to the background fluorescence for each concentration. The optimal concentration will be the one that provides a strong specific signal with minimal background.
Protocol 2: Optimizing Blocking Conditions
Objective: To select the most effective blocking agent to minimize non-specific binding.
Methodology:
-
Prepare Different Blocking Buffers : Prepare solutions of various common blocking agents. Good options to compare include:
-
5% (w/v) Bovine Serum Albumin (BSA) in PBS
-
5% (w/v) Non-fat dry milk in PBS
-
5% (v/v) Normal serum from the same species as the secondary antibody in PBS
-
-
Sample Preparation : Prepare several identical samples.
-
Blocking : Incubate samples in the different blocking buffers for at least 1 hour at room temperature.
-
Staining : Proceed with your standard staining protocol, using the optimal concentration of your this compound dye-conjugate as determined from the titration experiment.
-
Washing and Imaging : Wash and image all samples under identical conditions.
-
Evaluation : Compare the background signal in the images from each blocking condition. The most effective blocker will result in the lowest background fluorescence while preserving the specific signal.
Visual Guides
Caption: A logical workflow for troubleshooting high background signals in fluorescence imaging.
Caption: Key factors contributing to the off-target binding of this compound dyes in a biological context.
References
- 1. benchchem.com [benchchem.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Dye aggregation identified by vibrational coupling using 2D IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Human Serum Albumin on the Fluorescence Intensity and Tumor Imaging Properties of IR-780 Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Labelling and Albumin Binding Characteristics Of The Near-IR Cy7 Fluorophore, QuatCy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Albumin-seeking dyes with adjustable assemblies in situ enable programmable imaging windows and targeting tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
Technical Support Center: Troubleshooting IR-7 Dye Signal Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address signal variability in experiments using IR-7 series and other near-infrared (NIR) dyes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dye signal inconsistent between experiments?
A1: Signal variability with this compound dyes can stem from several factors, including issues with the dye-conjugate itself, experimental procedures, and imaging parameters. Common causes include dye degradation, inconsistent labeling efficiency, photobleaching, and high background fluorescence. For a detailed breakdown of potential causes and solutions, please refer to our troubleshooting guides below.
Q2: My fluorescence signal is very weak or absent. What are the likely causes?
A2: Low or no signal is a common issue that can be attributed to several factors. These can include inefficient labeling of your target molecule, degradation of the dye, using incorrect filter sets for imaging, or low expression of the target protein. Our detailed troubleshooting guide on "Low or No Signal" provides a step-by-step approach to identifying and resolving this issue.
Q3: I'm observing high background fluorescence in my images. How can I reduce it?
A3: High background can obscure your specific signal and is often caused by unbound dye, non-specific binding of the conjugate, or autofluorescence from the sample itself. Optimizing washing steps, using appropriate blocking buffers, and ensuring the purity of your conjugate are crucial steps to minimize background. Refer to the "High Background" troubleshooting guide for specific protocols and tips.
Q4: The fluorescence signal fades very quickly during imaging. What is happening and how can I prevent it?
A4: Rapid signal loss is typically due to photobleaching, which is the irreversible destruction of the fluorophore by excitation light. This can be minimized by reducing the excitation power and exposure time, using an imaging system with a high quantum efficiency detector, and employing antifade reagents when applicable. Our guide on "Signal Fades Quickly (Photobleaching)" offers practical solutions to enhance the photostability of your signal.
Q5: What is dye aggregation and can it affect my signal?
A5: Dye aggregation occurs when dye molecules stack together, which can lead to quenching of the fluorescence signal. This is more common at high dye concentrations and can be influenced by the solvent and the presence of salts. Using the optimal dye-to-protein labeling ratio and ensuring proper purification can help prevent aggregation. See our troubleshooting section on "Dye Aggregation" for more details.
Troubleshooting Guides
Low or No Signal
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Antibody/Protein Labeling | - Verify Labeling Chemistry: Ensure you are using the correct reactive chemistry for your target molecule (e.g., NHS ester for primary amines). - Optimize Molar Ratio: Perform a titration to find the optimal dye-to-protein molar ratio. A 10- to 15-fold molar excess of dye NHS ester is a good starting point for IgG antibodies. - Check Reaction Buffer pH: For NHS ester reactions, the pH should be between 8.0 and 8.5. - Confirm Protein Concentration: Accurate protein concentration is crucial for calculating the correct molar ratio. |
| Degradation of Dye or Conjugate | - Proper Storage: Store dyes and conjugates protected from light and at the recommended temperature (typically -20°C or -80°C). - Fresh Reagents: Use freshly prepared dye stock solutions for labeling, as reactive dyes are unstable in solution. - Avoid Freeze-Thaw Cycles: Aliquot labeled antibodies to minimize freeze-thaw cycles. |
| Incorrect Imaging Settings | - Verify Filter Sets: Ensure the excitation and emission filters on your imaging system are appropriate for the specific this compound dye you are using. - Optimize Exposure Time and Laser Power: Increase the exposure time or laser power, but be mindful of potential photobleaching. |
| Low Target Abundance | - Confirm Target Expression: Validate that your target protein is expressed in your sample using a positive control. - Signal Amplification: Consider using a signal amplification technique, such as a tyramide signal amplification (TSA) system. |
High Background
| Potential Cause | Troubleshooting Steps & Recommendations |
| Unbound Free Dye | - Purify the Conjugate: It is critical to remove all unconjugated dye after labeling. Size-exclusion chromatography (SEC) is a common and effective method. - Verify Purification Efficiency: Check the purity of your conjugate using spectrophotometry or chromatography. |
| Non-Specific Binding | - Optimize Blocking: Use an appropriate blocking buffer (e.g., BSA, serum from the secondary antibody host species) and ensure sufficient incubation time. - Titrate Antibody Concentration: A high concentration of the labeled antibody can lead to increased non-specific binding. - Thorough Washing: Increase the number and duration of wash steps after antibody incubation. |
| Autofluorescence | - Use Control Samples: Image an unstained sample to assess the level of autofluorescence. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific dye signal from the autofluorescence. - For In Vivo Imaging: Switch animals to an alfalfa-free diet for at least one week prior to imaging to reduce gut autofluorescence. |
| Contaminated Reagents or Equipment | - Use Clean Equipment: Ensure all tubes, pipette tips, and incubation chambers are clean. - Filter Solutions: Filter all buffers and solutions to remove particulates. |
Signal Fades Quickly (Photobleaching)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Excessive Excitation Light | - Reduce Laser Power/Illumination Intensity: Use the lowest possible laser power that still provides a detectable signal. - Minimize Exposure Time: Use the shortest possible exposure time for image acquisition. |
| Repetitive Imaging of the Same Area | - Limit Continuous Exposure: When performing time-lapse imaging, use the longest possible interval between acquisitions. - Image Different Areas: If possible, move to a fresh area of the sample for each image acquisition. |
| Environmental Factors | - Use Antifade Mounting Media: For microscopy, use a commercially available antifade mounting medium. - Protect from Ambient Light: Keep samples and reagents protected from light whenever possible. |
Quantitative Data on NIR Dyes
The selection of a near-infrared dye can significantly impact signal stability and brightness. Below is a comparison of commonly used NIR dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |
| Cy7 | ~750 | ~776 | Moderate |
| Alexa Fluor 790 | ~784 | ~814 | High |
| IRDye 800CW | ~774 | ~789 | Very High |
| IR-780 | ~780 | ~810 | Moderate |
| IR-783 | ~783 | ~800 | Moderate |
Note: Photostability is a relative comparison based on available literature and can be influenced by experimental conditions.
Experimental Protocols
Protocol 1: Antibody Labeling with this compound Dye NHS Ester
This protocol describes the labeling of an antibody with a near-infrared dye N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.
Materials:
-
Antibody (BSA- and amine-free buffer)
-
This compound Dye NHS Ester (e.g., Cy7 NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If your antibody solution contains amine-containing stabilizers like BSA or glycine, it must be purified first.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
Dye Preparation:
-
Allow the vial of this compound Dye NHS Ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Calculate the volume of dye solution needed to achieve a 10- to 15-fold molar excess relative to the antibody.
-
While gently stirring, add the dye solution dropwise to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled antibody from the unreacted dye using a size-exclusion chromatography column (see Protocol 2).
-
Protocol 2: Purification of this compound Dye-Antibody Conjugate via Size-Exclusion Chromatography (SEC)
This protocol is for removing unconjugated dye from the labeled antibody mixture.
Materials:
-
Labeled antibody mixture from Protocol 1
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)
-
Elution Buffer: PBS, pH 7.4
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 5 column volumes of Elution Buffer.
-
-
Sample Loading:
-
Carefully load the antibody-dye reaction mixture onto the top of the column.
-
-
Elution:
-
Begin eluting the sample with the Elution Buffer.
-
The larger, labeled antibody will elute first in the void volume, appearing as a colored band.
-
The smaller, unconjugated dye molecules will be retained by the resin and elute later.
-
-
Fraction Collection:
-
Collect fractions as the colored bands elute.
-
The first colored fraction to elute contains the purified conjugate.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~750 nm for Cy7) to determine the degree of labeling (DOL).
-
Protocol 3: General Workflow for In Vivo Small Animal Imaging
This protocol provides a general workflow for imaging small animals using an this compound dye-labeled probe.
Procedure:
-
Animal Preparation:
-
If necessary, switch animals to an alfalfa-free diet for at least one week prior to imaging to reduce autofluorescence.
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
-
Probe Administration:
-
Dilute the purified this compound dye-labeled probe in sterile PBS to the desired concentration.
-
Administer the probe to the animal, typically via intravenous (tail vein) injection.
-
-
In Vivo Imaging:
-
Place the anesthetized animal in the imaging chamber of an in vivo imaging system.
-
Acquire images at various time points post-injection to monitor the biodistribution of the probe.
-
-
Ex Vivo Imaging (Optional):
-
At the end of the study, euthanize the animal and dissect the tumor and major organs.
-
Image the dissected organs to confirm the accumulation of the probe in the target tissue.
-
Visualizations
Caption: General experimental workflow for in vivo imaging.
Caption: Troubleshooting decision tree for signal variability.
Caption: EGFR signaling pathway with targeted antibody therapy.
Technical Support Center: Reducing Autofluorescence with IR-7 Dye
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering autofluorescence when using near-infrared (NIR) dyes like IR-7.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in fluorescence imaging?
Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, which is not related to the specific fluorescent labels used in an experiment.[1][2][3] It arises from endogenous molecules such as collagen, elastin, riboflavin, NADH, lipofuscin, and heme groups found in red blood cells.[1][2][3][4][5] Sample preparation methods, particularly the use of aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde, can also induce or increase autofluorescence.[1][4][5][6] This inherent background signal can be problematic as it may obscure the signal from the intended fluorescent probe, reduce the signal-to-noise ratio, and lead to false-positive results or misinterpretation of data.[1][3][4]
Q2: How does using a near-infrared (NIR) dye like this compound help reduce the impact of autofluorescence?
Most common endogenous fluorophores are excited by UV and visible light and emit fluorescence in the blue, green, and red portions of the spectrum (350-550 nm).[1] Autofluorescence is significantly lower in the near-infrared (NIR) window (700-900 nm and beyond).[7][8] NIR dyes, such as this compound, operate in this region. By shifting the detection wavelength to the NIR spectrum, you can effectively avoid the excitation of most autofluorescent molecules, leading to a much clearer signal from your specific probe and an improved signal-to-background ratio.[1][2][8][9]
Caption: Principle of using NIR dyes to avoid autofluorescence.
Q3: I'm using an this compound dye but still observe high background. What are the likely causes?
While NIR dyes significantly reduce issues with common autofluorescent sources, residual background can still occur. Potential causes include:
-
Lipofuscin: These age-related pigments have a very broad emission spectrum that can extend into the far-red and NIR regions.[2]
-
Fixation: Aldehyde fixatives can generate fluorescent products with broad emission spectra that may tail into the NIR region.[2]
-
Dietary Components (in vivo imaging): For animal studies, standard chow often contains chlorophyll (B73375), which has metabolites that cause significant autofluorescence in the NIR spectrum (700-800 nm).[7][10]
-
High Dye Concentration: Using too much dye-conjugated antibody can lead to non-specific binding and high background.[11]
-
Inadequate Blocking or Washing: Insufficient blocking or washing steps can result in non-specific antibody binding to the tissue.
Q4: What is the very first step I should take to troubleshoot autofluorescence?
The most critical first step is to prepare and image an unstained control sample .[1][4] This sample should undergo all the same processing steps as your experimental samples (e.g., fixation, permeabilization) but without the addition of any fluorescent dyes or antibodies.[4] Observing this control under the microscope with the same imaging settings will reveal the baseline level and location of autofluorescence in your sample, helping you to diagnose the source of the problem.[1]
Q5: Can my choice of animal diet affect autofluorescence in NIR imaging?
Yes, absolutely. For in vivo preclinical imaging, the animal's diet is a major contributor to NIR autofluorescence, particularly in the gastrointestinal tract.[7] Standard rodent chow is rich in chlorophyll and other plant materials that fluoresce in the 700-800 nm range. Switching the animals to a purified, chlorophyll-free diet for at least one week before imaging can reduce background autofluorescence by over two orders of magnitude.[7][10]
Section 2: Troubleshooting Guides & Methodologies
This section provides structured solutions to common problems encountered when using this compound dye.
Caption: General troubleshooting workflow for this compound dye autofluorescence.
Problem 1: High Background in Aldehyde-Fixed Tissues
Aldehyde fixatives (paraformaldehyde, formalin) cross-link proteins, which can create fluorescent products.[2][12]
-
Solution A: Chemical Reduction with Sodium Borohydride (NaBH₄) This treatment reduces aldehyde groups to non-fluorescent alcohol groups.[3] It is performed after fixation and before blocking.
-
Solution B: Change Fixation Method Organic solvents are a non-cross-linking alternative that often produce less autofluorescence.[1][4]
Problem 2: Background from Endogenous Pigments (Lipofuscin, Blood)
Lipofuscin granules and heme from red blood cells are common sources of autofluorescence.
-
Solution A: Quenching with Sudan Black B Sudan Black B is a lipophilic dye that can effectively quench autofluorescence from lipofuscin.[2] Caution: Sudan Black B itself can fluoresce in the far-red channel, so it must be used carefully and validated with your specific filter sets.[2]
-
Solution B: Pre-Fixation Perfusion with PBS For animal tissues, perfusing the animal with phosphate-buffered saline (PBS) prior to tissue harvesting and fixation will remove red blood cells, thereby eliminating heme as a source of autofluorescence.[1][2][6][12][13] This is one of the most effective methods for tissues where it is feasible.[2]
Data Summary: Autofluorescence Sources and Reduction Strategies
| Source of Autofluorescence | Primary Emission Spectrum | Recommended Reduction Method | Applicability |
| Collagen / Elastin | Blue / Green (350-520 nm)[2][5] | Spectral separation (using this compound dye) | All Samples |
| NADH / Riboflavin | Blue / Green (450-540 nm)[1][9] | Spectral separation (using this compound dye) | All Samples |
| Aldehyde Fixatives | Broad (Blue, Green, Red)[2][6] | 1. Sodium Borohydride Treatment2. Switch to Methanol/Ethanol (B145695) Fixation | Fixed Samples |
| Lipofuscin | Broad (Green to Far-Red, 500-695+ nm)[2][5] | 1. Sudan Black B Quenching2. Spectral Unmixing (if available) | Aged Tissues, Neurons, Muscle |
| Red Blood Cells (Heme) | Broad Spectrum[2][4] | PBS Perfusion before fixation | Animal Tissues |
| Chlorophyll (Diet) | Near-Infrared (700-800 nm)[7] | Switch to a purified, chlorophyll-free diet | In Vivo Animal Imaging |
Section 3: Detailed Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Fixed Samples
This protocol is for reducing autofluorescence induced by aldehyde-based fixatives.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixed tissue sections or cells on slides
Procedure:
-
Perform deparaffinization and rehydration steps for FFPE tissue sections as required.
-
Wash the samples twice with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride in PBS. To do this, dissolve 10 mg of NaBH₄ in 10 mL of PBS. The solution may fizz. Use immediately.[14]
-
Incubate the samples in the NaBH₄ solution.
-
Rinse the samples thoroughly with PBS (3-4 times, 5 minutes each) to remove all traces of NaBH₄.
-
Proceed with your standard blocking and immunolabeling protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is for quenching autofluorescence from lipofuscin pigments.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
PBS
Procedure:
-
Complete your standard immunofluorescence staining protocol, including secondary antibody incubation and final washes.
-
Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol. Mix well and let it sit for 10-15 minutes. Filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Incubate the stained slides with the 0.1% Sudan Black B solution for 10-15 minutes at room temperature in the dark.
-
Briefly wash the slides with 70% ethanol to remove excess Sudan Black B.
-
Wash thoroughly with PBS (3 times, 5 minutes each).
-
Mount the slides with an aqueous mounting medium.
Protocol 3: Pre-Fixation PBS Perfusion for Animal Tissues
This protocol is for removing red blood cells from tissues before fixation. It must be performed in accordance with approved animal handling protocols.
Materials:
-
Anesthetized animal
-
PBS (room temperature or ice-cold)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Perfusion pump or gravity-feed system
-
Surgical tools
Procedure:
-
Deeply anesthetize the animal.
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make a small incision in the right atrium to allow for drainage.
-
Begin perfusing with PBS. The initial effluent from the right atrium will be blood-filled.
-
Continue the PBS perfusion until the liver and other organs become pale and the effluent runs clear. This indicates that the blood has been effectively flushed from the vasculature.
-
Switch the perfusion line from PBS to the chosen fixative solution (e.g., 4% PFA).
-
Perfuse with the fixative for the desired amount of time (typically 5-15 minutes).
-
Proceed with tissue dissection and post-fixation processing as required by your protocol.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03362A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. Causes of Autofluorescence [visikol.com]
- 13. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
IR-7 dye quenching issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using IR-7 dyes in research, particularly concerning fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: My this compound dye signal is significantly lower than expected. What are the common causes of quenching?
A weak or quenched fluorescence signal from your this compound dye can be attributed to several factors. The primary causes include:
-
Aggregation: this compound dyes, like many cyanine (B1664457) dyes, have a tendency to form non-fluorescent or weakly fluorescent aggregates (H-aggregates) at high concentrations. This is a common cause of self-quenching.
-
Environmental Effects: The solvent polarity, viscosity, and the presence of certain ions in your buffer can significantly impact the fluorescence quantum yield of the dye.
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the dye, causing a permanent loss of fluorescence.[1]
-
Presence of Quenchers: Your sample may contain molecules that act as quenchers. Common quenchers include molecular oxygen, heavy atoms, and certain metal ions. Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) and collisional quenching.[2]
-
Bioconjugation Issues: The process of conjugating the this compound dye to a biomolecule can sometimes alter its photophysical properties, leading to quenching. The degree of labeling (DOL) is a critical factor; a high DOL can increase the likelihood of dye-dye interactions and aggregation on the biomolecule's surface.[3][4]
Q2: How does the solvent environment affect this compound dye fluorescence?
The fluorescence of this compound dyes is highly sensitive to the solvent environment. Key factors include:
-
Polarity: Generally, the fluorescence quantum yield of many cyanine dyes decreases with increasing solvent polarity.[5] This is due to the stabilization of non-radiative decay pathways in more polar environments.
-
Viscosity: An increase in solvent viscosity can restrict the intramolecular motions of the dye, which can reduce non-radiative decay and lead to an increase in fluorescence intensity.
-
Presence of Water: Water can be a significant quencher of near-infrared fluorescence. This is attributed to energy transfer from the excited dye to the vibrational overtones of O-H bonds in water molecules.
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical degradation of a fluorophore upon exposure to light.[1] This leads to a permanent loss of signal. To minimize photobleaching of your this compound dye:
-
Reduce Excitation Power: Use the lowest laser power or excitation intensity necessary to obtain a sufficient signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or by shuttering the excitation source when not actively imaging.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or imaging buffer.[6][7] These reagents typically work by scavenging reactive oxygen species that contribute to photobleaching.[8]
-
Choose Photostable Dyes: When possible, select this compound dye analogs that have been structurally modified for enhanced photostability.
Q4: How does conjugation to a biomolecule affect the fluorescence of my this compound dye?
Conjugating an this compound dye to a biomolecule, such as an antibody or peptide, can influence its fluorescence properties in several ways:
-
Local Environment: The microenvironment around the dye on the surface of the biomolecule can alter its quantum yield.
-
Aggregation: A high degree of labeling (DOL) can lead to aggregation of dye molecules on the biomolecule, causing self-quenching.[3] It is crucial to optimize the DOL to maximize brightness without inducing significant quenching.[4]
-
Conformational Changes: The conjugation process might induce conformational changes in the biomolecule that, in turn, affect the dye's fluorescence.
Troubleshooting Guides
Problem: Weak or No Fluorescence Signal
This is one of the most common issues encountered. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: A logical workflow for troubleshooting weak this compound dye signals.
Problem: High Background Signal
High background fluorescence can obscure your specific signal. Here are some common causes and solutions.
| Potential Cause | Troubleshooting Step |
| Excess Dye/Unbound Conjugate | Ensure thorough removal of unbound dye after conjugation and purification. Implement stringent washing steps in your experimental protocol. |
| Non-specific Binding | Use appropriate blocking agents (e.g., BSA, casein) to minimize non-specific binding of the dye-conjugate to surfaces or other proteins. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence from your sample. If high, consider using a dye with a longer emission wavelength or spectral unmixing techniques. |
| Contaminated Buffers/Reagents | Prepare fresh buffers and solutions. Ensure all glassware and plasticware are clean. |
Solutions to Mitigate Quenching
1. Optimize Dye Concentration and Environment
Aggregation-caused quenching is a primary concern. To address this:
-
Determine the Optimal Concentration: Perform a concentration-dependent fluorescence measurement to identify the concentration range where fluorescence intensity is linearly proportional to concentration.
-
Solvent Selection: If your experimental conditions allow, use less polar solvents to enhance the quantum yield. For aqueous applications, consider the use of additives that can disrupt aggregation.
2. Structural Modification of the Dye
Recent advances in dye chemistry offer solutions to inherent quenching problems:
-
Steric Hindrance: Introducing bulky side groups to the dye structure can physically prevent molecules from aggregating. This "steric shielding" has been shown to significantly improve fluorescence brightness.
-
Rigidification: Creating a more rigid molecular structure can reduce non-radiative decay pathways, thereby increasing the fluorescence quantum yield.
3. Use of Encapsulating Agents
Encapsulating the this compound dye within a protective matrix can shield it from quenchers and prevent aggregation.
-
Cyclodextrins: These can form inclusion complexes with the dye, isolating it from the bulk solvent.
-
Polymeric Nanoparticles: Encapsulating the dye within nanoparticles can enhance its stability and brightness.
Quantitative Data Summary
The photophysical properties of this compound and related near-infrared dyes can vary significantly depending on the environment. The following tables provide a summary of reported quantum yields and fluorescence lifetimes.
Table 1: Fluorescence Quantum Yields of Selected NIR Dyes
| Dye | Solvent/Medium | Quantum Yield (Φ) | Reference |
| IR-125 | Ethanol | 0.132 | [9] |
| IR-140 | Ethanol | 0.167 | [9] |
| ICG | Ethanol (~0.2 µM) | ~0.22 | [9] |
| ICG | DMSO | ~0.42 | [9] |
| ICG | Water | ~0.05 | [9] |
| Cy7 | Aqueous Buffer | 0.3 | [10] |
| Alexa Fluor 750 | Aqueous Buffer | 0.12 | [10] |
| IRDye 800CW | Aqueous Buffer | 0.09 - 0.12 | [10] |
Table 2: Fluorescence Lifetimes of Selected NIR Dyes
| Dye | Solvent/Medium | Fluorescence Lifetime (τ) | Reference |
| ICG | DMSO | 0.97 ns | [11] |
| ICG | Ethanol | 0.62 ns | [11] |
| Heptamethine Dyes | DMSO | 0.50 - 1.48 ns | [11] |
| IRDye800 | - | ~1 ns | [12] |
| ICG | - | ~0.65 ns | [12] |
Key Experimental Protocols
Protocol 1: Fluorescence Quenching Assay
This protocol allows for the characterization of quenching mechanisms (static vs. dynamic) using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q]
Caption: A step-by-step workflow for a fluorescence quenching assay.
Methodology:
-
Prepare a stock solution of the this compound dye in the desired buffer or solvent.
-
Prepare a concentrated stock solution of the quencher in the same solvent.
-
Prepare a series of samples in cuvettes or a microplate with a constant concentration of the this compound dye and incrementally increasing concentrations of the quencher. Include a sample with no quencher.
-
Measure the fluorescence intensity of the sample without the quencher (F₀) at the emission maximum of the this compound dye.
-
Measure the fluorescence intensity of each sample containing the quencher (F).
-
Correct for the inner filter effect if the quencher absorbs at the excitation or emission wavelength of the dye.[13][14]
-
Plot F₀/F versus the quencher concentration ([Q]).
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer quenching constant (Ksv).
Protocol 2: Fluorescence Lifetime Measurement
Fluorescence lifetime is the average time the fluorophore stays in the excited state. It is a robust parameter that is independent of dye concentration. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method.[2][15]
Methodology (Conceptual Overview of TCSPC):
-
Pulsed Excitation: The sample is excited with a high-repetition-rate pulsed laser.
-
Single Photon Detection: The fluorescence emission is detected by a sensitive single-photon detector.
-
Timing: The time difference between the laser pulse and the detection of the first emitted photon is precisely measured for millions of excitation-emission events.
-
Histogram Formation: A histogram of the arrival times of the photons is constructed.
-
Data Fitting: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Caption: A simplified diagram of the TCSPC method for lifetime measurement.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
- 3. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emsdiasum.com [emsdiasum.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplexed near infrared fluorescence lifetime imaging in turbid media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence Lifetime Measurement [sigmaaldrich.com]
Technical Support Center: Improving IR-783 Dye Solubility in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) dye IR-783, achieving optimal solubility and stability in aqueous buffers is critical for reliable and reproducible experimental outcomes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with IR-783.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of organic stock solution in aqueous buffer. | - High concentration of the dye in the final solution.- Rapid addition of the stock solution to the buffer.- Low temperature of the aqueous buffer. | - Ensure the final concentration of IR-783 in the aqueous buffer is within its solubility limit (approx. 1 mg/mL in PBS, pH 7.2).[1]- Add the organic stock solution dropwise to the aqueous buffer while vigorously vortexing.[2]- Warm the aqueous buffer to room temperature or 37°C before adding the dye stock solution. |
| Low or inconsistent fluorescence signal. | - Aggregation of the dye in the aqueous buffer, leading to fluorescence quenching.- Photobleaching of the dye. | - Prepare fresh dilutions of IR-783 for each experiment.- Consider using a co-solvent such as DMSO in the final aqueous solution (ensure the final concentration is compatible with your experimental system).- Encapsulate IR-783 in liposomes or nanoparticles to prevent aggregation.[3]- Protect the dye solutions from light and minimize exposure to excitation light during imaging. |
| Difficulty dissolving solid IR-783 directly in aqueous buffer. | - inherent limited solubility of the crystalline solid in aqueous media. | - First, dissolve the solid IR-783 in a small amount of a compatible organic solvent like DMSO, DMF, or ethanol (B145695) to create a concentrated stock solution.[1][4][5]- Then, dilute this stock solution into the desired aqueous buffer using the dropwise addition method with vortexing. |
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of IR-783 in aqueous buffers?
The solubility of IR-783 in phosphate-buffered saline (PBS, pH 7.2) is approximately 1 mg/mL.[1] While it is considered to have good water solubility due to its two sulfonate groups, it can still be prone to aggregation in aqueous solutions.[6][7]
Q2: What are the recommended organic solvents for preparing a stock solution of IR-783?
Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol are commonly used to prepare stock solutions of IR-783.[1][4][5] Stock solutions in the range of 10-50 mM can be prepared in these solvents.[5]
Q3: How can I prevent my IR-783 solution from precipitating when I dilute it in my aqueous buffer?
To prevent precipitation, it is crucial to add the concentrated organic stock solution of IR-783 to the aqueous buffer slowly and with vigorous mixing, such as vortexing.[2] This rapid dispersion helps to avoid localized high concentrations of the dye that can lead to aggregation and precipitation.
Q4: Can I use surfactants to improve the solubility of IR-783?
Yes, surfactants can be used to increase the solubility of hydrophobic dyes by forming micelles that encapsulate the dye molecules.[8][9][10] While specific protocols for IR-783 with surfactants are not extensively detailed in the provided results, this is a general strategy for improving the solubility of poorly soluble compounds.
Q5: Is it possible to use cyclodextrins to enhance the solubility of IR-783?
Yes, forming an inclusion complex with cyclodextrins, such as methyl-β-cyclodextrin, has been shown to be an effective strategy to improve the solubility and in vivo performance of IR-783.[3] This method can also help to reduce non-specific background uptake during imaging.[3]
Q6: How does encapsulation in nanoparticles affect the solubility of IR-783?
Encapsulating IR-783 within nanoparticles, such as liposomes or silica (B1680970) nanoparticles, can significantly improve its stability and prevent aggregation in aqueous environments.[3][11] This approach is particularly useful for in vivo applications where maintaining the dye in a monomeric and fluorescent state is essential.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation of IR-783 solutions.
Table 1: Solubility of IR-783 in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| PBS (pH 7.2) | 1 mg/mL | [1] |
| DMSO | 27.5 mg/mL (36.7 mM) | [5] |
| DMF | 1 mg/mL | [12] |
| Ethanol | 1 mg/mL | [12] |
Table 2: Recommended Stock Solution Concentrations
| Solvent | Concentration Range | Reference(s) |
| DMSO, DMF, Ethanol | 10 - 50 mM | [5] |
Experimental Protocols
Protocol 1: Preparation of IR-783 Working Solution from a DMSO Stock
This protocol describes the standard method for preparing a diluted aqueous solution of IR-783 from a concentrated stock in DMSO.
Materials:
-
IR-783 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Dissolve the IR-783 powder in anhydrous DMSO to a concentration of 10-50 mM.[5] Ensure the dye is completely dissolved by vortexing.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. The stock solution is stable for at least 6 months under these conditions.[5]
-
Prepare Working Solution: a. Bring the desired volume of aqueous buffer to room temperature or 37°C. b. While vigorously vortexing the aqueous buffer, add the required volume of the IR-783 DMSO stock solution dropwise to achieve the final desired concentration (typically in the µM range). c. Continue vortexing for a few seconds after adding the stock solution to ensure thorough mixing.
-
Use Immediately: Use the freshly prepared working solution as soon as possible for your experiments. Do not store aqueous dilutions for extended periods.
Protocol 2: Preparation of IR-783-Cyclodextrin Inclusion Complex
This protocol provides a general method for improving the aqueous solubility of IR-783 by forming an inclusion complex with methyl-β-cyclodextrin.
Materials:
-
IR-783
-
Methyl-β-cyclodextrin (Mβ-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Mβ-CD Solution: Dissolve methyl-β-cyclodextrin in the aqueous buffer to the desired concentration.
-
Add IR-783: Add IR-783 to the Mβ-CD solution.
-
Complex Formation: Stir the mixture at room temperature, protected from light, for a sufficient time to allow for the formation of the inclusion complex. The optimal incubation time may need to be determined empirically.
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter.
-
Characterization: Confirm the formation of the inclusion complex and its properties using techniques such as UV-Vis and fluorescence spectroscopy.
Visualized Workflows
References
- 1. Enhancement of fluorescent properties of near-infrared dyes using clickable oligoglycerol dendrons - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram: Preparation, analytical and in vitro biological characterization of the inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR-783 | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-based drug nanoaggregation reveals drivers of self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
optimizing laser and filter settings for IR-7 dye
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing laser and filter settings for the near-infrared (NIR) heptamethine cyanine (B1664457) dye, IR-783. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Spectral Properties and Recommended Settings
Optimal setup is crucial for maximizing the signal-to-noise ratio while minimizing phototoxicity and photobleaching. Below is a summary of the key spectral characteristics of IR-783 and recommended starting points for your imaging system.
| Parameter | Value | Source |
| Peak Excitation | ~776 nm | [1][2] |
| Peak Emission | ~798 nm | [1][2] |
| Alternative Excitation | 633 nm, 808 nm | [1][3] |
| Stokes Shift | ~22 nm | [1] |
| Molar Extinction Coefficient | 162,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 5.5% | [1] |
| Recommended Excitation Laser | 780 nm | [2] |
| Recommended Emission Filter | 810 nm (or a bandpass filter centered around this wavelength, e.g., 780/60 nm) | [2][4] |
Troubleshooting Guide
This guide addresses common problems encountered when using IR-783 dye.
dot
References
Technical Support Center: IR-7 Dye Permeability
Welcome to the technical support center for troubleshooting issues related to IR-7 and other near-infrared (NIR) heptamethine cyanine (B1664457) dyes. This resource provides researchers, scientists, and drug development professionals with targeted guidance to address common challenges encountered during cell labeling experiments, particularly focusing on poor cell permeability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter.
Q1: I am observing very weak or no fluorescent signal after staining my cells with this compound dye. What are the potential causes and solutions?
A1: Weak or no signal is a common issue that can stem from several factors related to the dye itself, the cells, or the staining protocol.
-
Dye Aggregation: this compound and other lipophilic dyes are prone to aggregation in aqueous solutions, which significantly hinders their ability to partition into the cell membrane.[1]
-
Solution: Ensure the dye stock solution is properly dissolved in a suitable solvent like DMSO. Before use, you can warm the dye vial to about 50°C to help dissolve any aggregates.[1] When preparing the staining solution, dilute the dye in a salt-free diluent to maximize solubility and staining efficiency.[2]
-
-
Incorrect Dye Concentration: The final staining intensity is dependent on the dye concentration.
-
Solution: Perform a titration to determine the optimal dye concentration for your specific cell type. A typical starting range for lipophilic dyes is 1-10 µM.[3]
-
-
Suboptimal Cell Health: Unhealthy or dead cells have compromised membrane integrity, which can affect dye uptake and retention.
-
Solution: Ensure your cells are in the logarithmic growth phase and have high viability before staining. Use a viability dye to exclude dead cells from your analysis.[4]
-
-
Low Cell Concentration: The total amount of cell membrane available for labeling affects the final staining intensity.
-
Solution: Optimize the cell concentration during staining. If the cell number is too low for the amount of dye, it can lead to oversaturation and potential toxicity. Conversely, if the cell number is too high, the dye will be distributed among more cells, leading to a weaker signal per cell.
-
-
Photobleaching: NIR dyes can be sensitive to light and may photobleach upon prolonged exposure, leading to a decreased signal.[5]
Q2: My staining is uneven and patchy across the cell population. How can I achieve more uniform labeling?
A2: Non-uniform staining is often a result of inefficient mixing or dye aggregation.
-
Rapid Dye Partitioning: Lipophilic dyes partition into the cell membrane almost instantly.[2] If the dye is not mixed with the cells quickly and homogeneously, some cells will be exposed to a higher effective concentration of the dye than others.
-
Solution: Prepare 2X dye and 2X cell suspensions separately in an appropriate salt-free diluent. Then, rapidly mix equal volumes of the two suspensions to ensure all cells are exposed to the dye simultaneously.[2]
-
-
Dye Precipitation: Adding a concentrated dye stock solution directly to a large volume of aqueous buffer can cause the dye to precipitate before it can label the cells.
-
Solution: First, dilute the dye stock into a smaller volume of the appropriate buffer and vortex to ensure it is well-dispersed before adding it to the cell suspension.[1]
-
Q3: I am seeing high background fluorescence in my experiments. What could be the cause?
A3: High background can obscure your signal and is often caused by residual, unbound dye or dye aggregates.
-
Inefficient Washing: Insufficient washing after the staining step can leave behind unbound dye that contributes to background fluorescence.
-
Solution: Wash the cells thoroughly with fresh, pre-warmed medium or buffer after incubation with the dye.[8]
-
-
Serum Protein Interference: Labeling in the presence of serum can be problematic. Serum proteins can bind to the dye, preventing it from efficiently labeling the cells and also contributing to background.
-
Solution: Perform the staining in a serum-free medium. A protein solution, such as fetal bovine serum (FBS), can be used as a "stop" reagent after staining to quench the labeling reaction by causing rapid dye aggregation, which can then be washed away.
-
Q4: Can the this compound dye be toxic to my cells?
A4: While generally considered non-toxic at optimal concentrations, high concentrations or prolonged exposure to lipophilic dyes can compromise membrane integrity and cell function.[9]
-
Solution: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of the dye for your specific cell line and experimental duration.[10] Always include a vehicle-treated control to assess any effects of the dye and its solvent on cell viability.
Quantitative Data Summary
For successful cell staining, optimizing the concentrations of both the dye and the cells is critical. The following table provides a general starting point for optimization, based on typical protocols for lipophilic dyes.
| Parameter | Recommended Starting Range | Key Considerations |
| Dye Concentration | 1 - 10 µM | Titration is essential for each cell type.[3] |
| Cell Density | 0.5 - 1 x 10^6 cells/mL | Final intensity depends on the cell-to-dye ratio. |
| Incubation Time | 15 - 60 minutes | Longer times may increase toxicity.[8] |
| Incubation Temperature | 37°C | Optimal for live cells.[8] |
| Final DMSO Concentration | < 0.5% | High solvent concentrations can affect cell viability.[10] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound Dye
This protocol provides a general workflow for labeling live cells in suspension.
-
Cell Preparation: Harvest cells and wash them once with a serum-free medium or a suitable salt-free diluent (e.g., Diluent C). Resuspend the cells at a concentration of 2 x 10^6 cells/mL in the same diluent.
-
Dye Preparation: Prepare a 2X working solution of the this compound dye in the same diluent used for the cells. The optimal concentration should be determined by titration, but a starting point of 4 µM (for a final concentration of 2 µM) is common for similar dyes.[2]
-
Staining: Immediately after preparing the 2X dye solution, add an equal volume of the 2X cell suspension to the 2X dye solution. Mix rapidly by pipetting or gentle vortexing to ensure uniform labeling.[2]
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[8]
-
Stopping the Reaction: To stop the staining process, add an equal volume of fetal bovine serum (FBS) and incubate for 1 minute.
-
Washing: Centrifuge the cells to pellet them and remove the supernatant. Wash the cells two to three times with a complete culture medium to remove any unbound dye.[8]
-
Analysis: Resuspend the cells in fresh medium for analysis by flow cytometry or fluorescence microscopy.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound dye permeability.
Caption: A troubleshooting workflow for poor this compound dye signal.
Caption: Mechanism of lipophilic this compound dye cell labeling.
References
- 1. youtube.com [youtube.com]
- 2. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. youtube.com [youtube.com]
- 6. licorbio.com [licorbio.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Mitochondrial Localization of IR-7 Dye: A Comparative Guide
For researchers and drug development professionals, precise subcellular localization of fluorescent probes is paramount. This guide provides a comprehensive comparison of IR-7 dye, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, with other common mitochondrial stains. We present supporting experimental data and detailed protocols to objectively assess its performance for mitochondrial imaging.
Performance Comparison: this compound vs. Alternative Mitochondrial Dyes
The selection of a mitochondrial probe depends on various factors including the experimental context (live vs. fixed cells), the imaging modality, and the need for multiplexing. Below is a comparative summary of this compound dye and other widely used mitochondrial stains.
| Feature | This compound Dye (IR-780) | MitoTracker™ Deep Red | MitoTracker™ Green FM | Tetramethylrhodamine (TMRE/TMRM) |
| Excitation/Emission (nm) | ~780 / ~820[1] | ~644 / ~665 | ~490 / ~516[2] | ~549 / ~573 (TMRE) |
| Mitochondrial Accumulation | Membrane potential-dependent[3] | Membrane potential-dependent | Binds to mitochondrial proteins, largely membrane potential-independent[4] | Membrane potential-dependent |
| Fixability | Retained after fixation | Well-retained after fixation | Not well-retained after fixation | Not retained after fixation |
| Photostability | High photostability reported[3] | Prone to photobleaching upon prolonged illumination | Moderate photostability | Moderate photostability |
| Cytotoxicity (IC50) | 4.6 µM (MDA-MB-231 cells)[5] | Can exhibit cytotoxicity at nanomolar concentrations[6] | Generally low cytotoxicity at working concentrations | Can be cytotoxic at higher concentrations |
| Co-localization with Mitochondria | High degree of overlap with MitoTracker Green[2][7] | High | High | High |
Experimental Protocols
Reproducible and reliable data hinges on meticulous experimental execution. The following are detailed protocols for key experiments in validating the mitochondrial localization of this compound dye.
Protocol 1: Live-Cell Staining with this compound Dye
This protocol is adapted for staining adherent cells with this compound dye (specifically IR-780 iodide, a commonly used analog).
Materials:
-
IR-780 iodide
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes suitable for microscopy
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of IR-780 in DMSO. Store in small aliquots at -20°C, protected from light.
-
Cell Seeding: Seed cells (e.g., HeLa, PC-3) in glass-bottom dishes and culture until they reach 70-80% confluency.
-
Staining Solution Preparation: On the day of the experiment, dilute the 1 mM IR-780 stock solution to a final working concentration of 20 µM in pre-warmed complete cell culture medium.[2]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in a CO2 incubator.[2]
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove unbound dye.[2]
-
Imaging: Add fresh pre-warmed complete medium or PBS to the cells and proceed with imaging using a confocal microscope with appropriate laser lines and filters (e.g., excitation at 633 nm and emission at 780 nm).[2]
Protocol 2: Co-localization Analysis with a Known Mitochondrial Marker
To quantitatively validate mitochondrial localization, co-staining with a well-established mitochondrial marker like MitoTracker™ Green is recommended.
Materials:
-
Cells stained with this compound dye (from Protocol 1)
-
MitoTracker™ Green FM
-
Confocal microscope with multiple laser lines and detectors
Procedure:
-
Co-staining: Following the incubation with this compound dye, incubate the cells with 200 nM MitoTracker™ Green FM in pre-warmed complete medium for 30 minutes at 37°C.[2]
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Imaging: Image the cells using a confocal microscope, acquiring separate images for the this compound channel and the MitoTracker™ Green channel. Ensure that there is no spectral bleed-through between the channels.
-
Quantitative Analysis:
-
Use an image analysis software such as ImageJ (Fiji) with the "Coloc 2" or a similar plugin.[8][9]
-
Open the two-channel image stack.
-
Define a region of interest (ROI) around a cell or a group of cells.
-
Calculate the Pearson's Correlation Coefficient (PCC). A PCC value close to +1 indicates a strong positive correlation between the two signals, suggesting a high degree of co-localization.[10]
-
Protocol 3: Cytotoxicity Assay (MTT-based)
This protocol provides a method to assess the cytotoxicity of this compound dye.
Materials:
-
Cells of interest (e.g., HeLa)
-
96-well plates
-
This compound dye
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound dye in complete culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.[2][5]
-
MTT/CCK-8 Addition: Add MTT or CCK-8 solution to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).[2]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the dye concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression.[11]
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Caption: Workflow for validating this compound mitochondrial localization.
Caption: Principle of this compound accumulation in mitochondria.
Caption: Key considerations for selecting a mitochondrial dye.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrial staining of NK cells by flow cytometry [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Colocalization Analysis [imagej.net]
- 9. Colocalization Analysis - ImageJ [imagej.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: IR-7 Dye (MitoView™ 720) vs. MitoTracker™ Deep Red for Mitochondrial Imaging
For researchers, scientists, and drug development professionals, the precise visualization of mitochondria is critical for understanding cellular health, metabolism, and disease. This guide provides an objective comparison of two prominent far-red fluorescent dyes used for live-cell mitochondrial imaging: the near-infrared cyanine-based dye MitoView™ 720, representing the broader class of "IR-7" dyes, and the well-established MitoTracker™ Deep Red FM.
This comparison delves into their mechanisms of action, spectral properties, and performance characteristics, supported by experimental data to aid in the selection of the most appropriate probe for specific research applications.
Performance Characteristics at a Glance
A summary of the key quantitative data for MitoView™ 720 and MitoTracker™ Deep Red FM is presented below, offering a quick reference for their performance attributes.
| Feature | MitoView™ 720 | MitoTracker™ Deep Red FM |
| Excitation Maximum | ~720 nm | ~644 nm[1] |
| Emission Maximum | ~758 nm | ~665 nm[1] |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential. | Accumulates in active mitochondria and covalently binds to thiol groups on mitochondrial proteins.[1] |
| Photostability | Described as photostable for long-term imaging, though quantitative data is limited.[2] | Susceptible to photobleaching; one study reported a drop to 5.3% of initial fluorescence after 10 minutes of continuous illumination. |
| Cytotoxicity | Generally low at typical imaging concentrations; no obvious toxicity was observed at 100 nM in MCF-7 cells for up to 72 hours.[3] | Can exhibit cytotoxicity at higher concentrations, with IC50 values for 3D mammosphere formation inhibition reported to be between 50-500 nM depending on the cell line.[4] |
| Fixability | Not well-retained after fixation.[3] | Well-retained after fixation with aldehydes. |
In-Depth Analysis
MitoView™ 720: A Near-Infrared Alternative
MitoView™ 720 is a near-infrared fluorescent dye designed for staining mitochondria in live cells.[5] Its excitation and emission maxima in the far-red spectrum are advantageous for minimizing background autofluorescence from biological samples.
Mechanism of Action: The accumulation of MitoView™ 720 within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[5] The positively charged dye is electrophoretically drawn into the negatively charged mitochondrial matrix. This dependence on membrane potential means that the dye will primarily stain healthy, active mitochondria.
MitoTracker™ Deep Red FM: The Established Standard
MitoTracker™ Deep Red FM is a widely used fluorescent probe for labeling mitochondria in live cells. Its far-red fluorescence profile allows for multiplexing with common green and red fluorescent proteins and dyes.
Mechanism of Action: MitoTracker™ Deep Red FM contains a mildly thiol-reactive chloromethyl moiety.[6] It passively diffuses across the plasma membrane and accumulates in active mitochondria due to the membrane potential.[6] Once inside the mitochondria, the chloromethyl group reacts with free thiol groups on mitochondrial proteins, resulting in covalent labeling.[1] This covalent binding is a significant advantage as it ensures the probe is well-retained even after cell fixation and permeabilization.
Performance: MitoTracker™ Deep Red FM provides bright and specific staining of mitochondria. However, it is known to be susceptible to photobleaching, which can be a limitation for long-term time-lapse imaging. One study demonstrated a significant decrease in fluorescence intensity to just 5.3% of its initial value after 10 minutes of continuous illumination. Furthermore, it can exhibit phototoxicity, especially with prolonged and high-intensity light exposure, which may lead to mitochondrial damage and cell death. The optimal staining concentration needs to be carefully determined for each cell type to minimize cytotoxicity, with studies showing inhibitory effects on cancer cell spheroid formation at concentrations in the 50-500 nM range.[4]
Experimental Methodologies
Detailed protocols for live-cell mitochondrial staining, photostability assessment, and cytotoxicity evaluation are provided below.
Live-Cell Mitochondrial Staining Protocol
This protocol provides a general framework for staining mitochondria in live adherent cells.
Figure 1. A generalized workflow for staining mitochondria in live adherent cells.
-
Cell Preparation:
-
Plate cells (e.g., HeLa, A549) on glass-bottom dishes suitable for fluorescence microscopy.
-
Culture cells to 70-80% confluency in complete culture medium.
-
-
Staining Solution Preparation:
-
Prepare a 1 mM stock solution of the dye (MitoView™ 720 or MitoTracker™ Deep Red FM) in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free culture medium to a final working concentration (typically 20-200 nM). The optimal concentration should be determined empirically for each cell type.
-
-
Staining Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed, serum-free medium.
-
Add the staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells two to three times with pre-warmed medium to reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with imaging using a fluorescence microscope with appropriate filter sets for the selected dye.
-
Photostability Assessment Protocol
This protocol outlines a method for quantifying the photostability of mitochondrial dyes.
-
Sample Preparation: Prepare stained live cells as described in the live-cell staining protocol.
-
Image Acquisition:
-
Select a region of interest containing well-stained cells.
-
Acquire a time-lapse series of images using a confocal microscope with consistent laser power, exposure time, and scan speed.
-
For example, acquire an image every 30 seconds for a total of 10-20 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the mitochondria in the region of interest for each time point.
-
Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time or number of scans to determine the photobleaching rate.
-
Cytotoxicity Assay Protocol
A standard MTT or resazurin-based assay can be used to assess the cytotoxicity of the dyes.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Dye Incubation: Treat the cells with a range of concentrations of the mitochondrial dye (e.g., 10 nM to 10 µM) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Viability Assay:
-
After the incubation period, remove the dye-containing medium.
-
Add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) to each well.
-
Incubate according to the assay manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each dye concentration relative to the untreated control.
-
Plot the cell viability against the dye concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mechanism of Action Diagrams
The following diagrams illustrate the distinct mechanisms of mitochondrial accumulation for MitoView™ 720 and MitoTracker™ Deep Red FM.
Figure 2. MitoView™ 720 accumulates in the mitochondrial matrix due to the negative membrane potential.
Figure 3. MitoTracker™ Deep Red FM first accumulates in mitochondria via membrane potential and then covalently binds to mitochondrial proteins.
Conclusion
Both MitoView™ 720 and MitoTracker™ Deep Red FM are valuable tools for imaging mitochondria in live cells, each with distinct advantages and limitations.
MitoView™ 720 is an excellent choice for long-term, live-cell imaging studies where minimal phototoxicity and photobleaching are paramount, and post-staining fixation is not required. Its near-infrared emission profile is ideal for reducing cellular autofluorescence.
MitoTracker™ Deep Red FM remains a robust option, particularly when experiments require subsequent fixation and permeabilization for immunocytochemistry or other downstream applications. Its covalent binding ensures the signal is retained. However, researchers must be mindful of its potential for photobleaching and phototoxicity, and carefully optimize staining concentrations and imaging conditions.
The selection between these two dyes will ultimately depend on the specific requirements of the experiment, including the duration of imaging, the need for fixation, and the sensitivity of the cells to phototoxic effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 3. biotium.com [biotium.com]
- 4. MitoTracker Deep Red (MTDR) Is a Metabolic Inhibitor for Targeting Mitochondria and Eradicating Cancer Stem Cells (CSCs), With Anti-Tumor and Anti-Metastatic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Quantifying IR-7 Dye Fluorescence Intensity for Preclinical and Drug Development Applications
For researchers and scientists engaged in drug development and in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is critical for achieving high-quality, reproducible data. The IR-7 series of heptamethine cyanine (B1664457) dyes are widely utilized for their favorable spectral properties in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence from biological samples.[1][2] This guide provides an objective comparison of a representative this compound dye with other common NIR fluorophores, supported by quantitative data and detailed experimental protocols for performance validation.
Quantitative Comparison of Common NIR Dyes
The efficacy of a fluorescent dye is primarily determined by its brightness, which is the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient quantifies the efficiency of light absorption at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons.[3] A higher value for both parameters results in a brighter, more sensitive dye. The signal-to-noise ratio (SNR) is another crucial parameter, particularly for in vivo applications, as it measures the strength of the fluorescence signal relative to the background noise.[4]
The table below summarizes key optical properties of a representative heptamethine dye (IR-783) and other widely used NIR dyes.[3][5] Values can vary depending on the solvent, pH, and conjugation status.[3]
| Dye Family | Specific Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Heptamethine Cyanine | IR-783 | ~783 | ~806 | ~190,000 | ~0.08 | ~15,200 |
| Heptamethine Cyanine | Indocyanine Green (ICG) | ~780 | ~820 | 109,700 | ~0.016 | ~1,755 |
| Heptamethine Cyanine | IRDye® 800CW | 774 | 789 | 240,000 | 0.076 | 18,240 |
| Heptamethine Cyanine | Cy7 | 750 | 773 | 250,000 | 0.28 | 70,000 |
| Alexa Fluor | Alexa Fluor™ 750 | 749 | 775 | 290,000 | 0.12 | 34,800 |
| Phthalocyanine | IRDye® 700DX | ~689 | ~700 | ~200,000 | ~0.20 | ~40,000 |
Note: Data is compiled from manufacturer datasheets and literature sources for unconjugated dyes in aqueous or ethanol (B145695) solutions.[3][6][7][8] Brightness is a calculated value for relative comparison.
Experimental Protocols
Accurate quantification of fluorescence intensity is essential for comparing dyes and for generating reliable experimental data. Below are detailed protocols for determining the two key parameters that define dye brightness: molar extinction coefficient and fluorescence quantum yield.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
This protocol follows the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the NIR dye in a suitable solvent (e.g., DMSO for cyanine dyes, followed by dilution in an aqueous buffer like PBS). The concentration must be known precisely.[3]
-
Serial Dilution: Create a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, which is the optimal linear range for most spectrophotometers.[3]
-
Spectrophotometer Measurement:
-
Calibrate the spectrophotometer using a cuvette filled with the solvent/buffer used for dilution (the "blank").
-
Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).
-
-
Data Analysis:
-
Plot the measured absorbance (A) on the y-axis against the concentration (c) in M (mol/L) on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a standard cuvette path length (l) of 1 cm (A = εcl).
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is typically measured relative to a standard dye with a known quantum yield in the same solvent.[9]
Methodology:
-
Standard Selection: Choose a suitable NIR standard. For example, IR-125 (Φ = 0.132 in ethanol) or IRDye 800CW can be used if their quantum yield in the specific solvent has been reliably reported.[3][7]
-
Absorbance Measurement:
-
Prepare dilute solutions of both the sample dye (e.g., this compound) and the standard in the same solvent.
-
Adjust the concentrations of both solutions so that their absorbance values at the excitation wavelength are low and nearly identical (ideally < 0.1) to minimize inner filter effects.[3]
-
Record the absorbance values at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Integrate the area under the emission curve for both the sample and the standard to get the total fluorescence intensity (I).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:[3]
Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts "sample" and "std" refer to the sample and the standard, respectively. If the same solvent is used, the refractive index term (n_sample² / n_std²) cancels out.
-
Signaling Pathways and Cellular Uptake
For drug development applications, understanding how a dye accumulates in target cells is crucial. Heptamethine cyanine dyes like IR-780 have been shown to preferentially accumulate in tumor cells.[11][12] This process is not passive; studies indicate that the uptake is mediated by specific transporters on the cell surface.
The diagram below illustrates the proposed mechanism for the selective uptake of IR-780, a close analog of other this compound dyes, into cancer cells. This uptake is dependent on cellular energy and is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in tumor cells.[11][12] This targeted accumulation is a key advantage for using these dyes in cancer imaging and as drug delivery vehicles.[11]
By understanding and quantifying the fluorescence properties of this compound dyes and their alternatives, researchers can make informed decisions to optimize their imaging and drug development workflows, leading to more sensitive and reliable results.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Spectral Unmixing of IR-780 and Other Near-Infrared Dyes
In the pursuit of deeper biological insights through fluorescence imaging, the near-infrared (NIR) spectrum offers a window of opportunity, minimizing tissue autofluorescence and enhancing penetration depth. IR-780, a heptamethine cyanine (B1664457) dye, has emerged as a valuable tool for in-vivo imaging. However, the simultaneous use of multiple fluorophores, a necessity for studying complex biological systems, often leads to spectral overlap, complicating data interpretation. This guide provides a comprehensive comparison of IR-780's spectral unmixing performance with other common fluorophores, supported by experimental data and detailed protocols, to aid researchers in designing and executing multiplexed fluorescence imaging experiments.
The Challenge of Spectral Overlap
The emission spectra of fluorescent dyes are often broad, leading to "bleed-through" or "crosstalk" where the signal from one fluorophore is detected in the channel intended for another.[1][2] This is particularly challenging when using multiple dyes with close emission maxima. Spectral unmixing is a computational technique that addresses this issue by separating the mixed signals into their constituent components, allowing for the accurate quantification and localization of each fluorophore.[1][3][4] This process is essential for reliable multiplexed imaging.
Quantitative Comparison of IR-780 and Alternative NIR Dyes
The choice of fluorophore is critical for successful spectral unmixing. Key performance indicators include the dye's spectral characteristics, brightness (a product of its molar extinction coefficient and quantum yield), and photostability. The following table summarizes the key photophysical properties of IR-780 and commonly used alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| IR-780 / Cy7 | ~750-760 | ~776-790 | ~250,000 | ~0.1-0.28 | Well-established, high extinction coefficient.[5] | Susceptible to photobleaching, lower quantum yield compared to some alternatives.[5][6] |
| Alexa Fluor 750 | 749 | 775 | 290,000 | 0.12[7] | High brightness and photostability.[8][9] | |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.05-0.12[5] | High photostability and good brightness.[5] | Proprietary, potential for non-specific uptake.[5] |
| Indocyanine Green (ICG) | ~790-805 | ~810-830 | ~200,000 | ~0.01-0.02 (in blood) | FDA-approved, strong NIR-II tail emission.[5][10][11] | Low quantum yield, rapid clearance.[5] |
| IRDye 700DX | ~680-690 | ~700-710 | High | High | Extremely photostable.[12] | Shorter emission wavelength than IR-780. |
Note: The exact spectral characteristics and quantum yields can be influenced by the solvent, temperature, and conjugation to biomolecules.[7]
Experimental Protocol: Spectral Unmixing in Live Cells
This protocol outlines a general workflow for the spectral unmixing of IR-780 with other fluorophores in a live-cell imaging experiment.
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency on imaging-compatible dishes (e.g., glass-bottom dishes).
-
Label cellular targets with fluorescent probes. For example:
-
Target 1 (e.g., Mitochondria): Incubate cells with a mitochondrial-targeting probe conjugated to IR-780.
-
Target 2 (e.g., Nucleus): Stain with a nuclear dye such as Hoechst 33342 (emission ~461 nm).
-
Target 3 (e.g., Cytoskeleton): Transfect cells with a plasmid encoding a fluorescent protein (e.g., GFP-actin, emission ~509 nm).
-
-
Wash cells with imaging medium to remove unbound probes.
2. Image Acquisition (Spectral Imaging):
-
Use a confocal or multiphoton microscope equipped with a spectral detector.
-
Acquire a "lambda stack" or "spectral stack," which is a series of images of the same field of view captured at different emission wavelengths.[13]
-
Sequential Excitation: To minimize cross-excitation, excite each fluorophore sequentially using its optimal laser line and acquire the full emission spectrum for that excitation.
-
Control Samples: Prepare single-stained control samples for each fluorophore to obtain their pure reference spectra. These are crucial for the unmixing algorithm.[1][13]
3. Spectral Unmixing Analysis:
-
Utilize spectral unmixing software (e.g., built-in microscope software, ImageJ/Fiji plugins like "Hyperstack Reg" or "Spectral Unmixing," or dedicated software like FCS Express).[14][15]
-
Linear Unmixing Algorithm: The most common approach assumes that the measured spectrum in each pixel is a linear combination of the reference spectra of the individual fluorophores and autofluorescence.[1][13]
-
Input: Provide the acquired lambda stack and the reference spectra from your control samples to the software.
-
Output: The software will generate a set of images, each representing the abundance and localization of a single fluorophore, free from spectral bleed-through.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz DOT scripts to generate diagrams for a typical spectral unmixing workflow and a representative signaling pathway where multiplexed imaging is beneficial.
Caption: A typical workflow for spectral unmixing in fluorescence microscopy.
Caption: A simplified MAPK/ERK signaling pathway, a target for multiplexed imaging.
Conclusion
Spectral unmixing is a powerful technique that enables researchers to overcome the limitations of spectral overlap in multiplexed fluorescence imaging. By carefully selecting fluorophores with favorable spectral properties and employing the appropriate experimental and analytical workflows, it is possible to obtain clear, quantifiable data from complex biological samples. IR-780 and other near-infrared dyes, when used in conjunction with spectral unmixing, provide an invaluable toolkit for researchers, scientists, and drug development professionals seeking to unravel the intricate mechanisms of life at the molecular level.
References
- 1. microscopist.co.uk [microscopist.co.uk]
- 2. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 3. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. stratech.co.uk [stratech.co.uk]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Spectral Unmixing [denovosoftware.com]
- 15. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of IR-7 Dye and Other Near-Infrared (NIR) Dyes
For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision that profoundly impacts the reliability and accuracy of imaging and therapeutic applications. Among the myriad of available NIR dyes, heptamethine cyanine (B1664457) dyes, such as IR-7, are workhorses in the field. This guide provides an objective comparison of the photostability of this compound dye and its close analogs with other commonly used NIR dyes, supported by experimental data and detailed methodologies.
The photostability of a fluorescent dye, its resistance to photochemical degradation upon exposure to light, is a paramount parameter. High photostability ensures a stable and reproducible fluorescence signal over time, which is crucial for quantitative analysis and long-term imaging experiments. Conversely, low photostability, or high photobleaching, can lead to signal loss, inaccurate quantification, and the generation of phototoxic byproducts.
Quantitative Comparison of NIR Dye Photostability
The photostability of a dye can be quantified by its photobleaching quantum yield (Φ_b), which represents the probability of a dye molecule being photochemically altered per absorbed photon. A lower Φ_b indicates higher photostability. Another key parameter is the singlet oxygen quantum yield (Φ_Δ), as singlet oxygen is a primary mediator of photobleaching for many cyanine dyes.
The following tables summarize key photophysical properties related to the photostability of this compound dye (represented by its close and well-studied analog, IR-780) and other prevalent NIR dyes. It is important to note that these values can be influenced by the dye's environment, including the solvent, concentration, and presence of other molecules.
| Dye | Photobleaching Quantum Yield (Φ_b) | Relative Photostability |
| IR-780 | Lower than ICG | Higher than ICG |
| ICG | Higher than IR-780 | Lower than IR-780 |
| Cy7 | Varies by derivative | Generally moderate |
| IRDye 800CW | Data not consistently available | Generally considered high |
Table 1: Comparison of Photobleaching Quantum Yield and Relative Photostability.
| Dye | Singlet Oxygen Quantum Yield (Φ_Δ) |
| IR-780 | ~0.127[1][2] |
| ICG | ~0.008[1][2] |
| IR-783 | ~0.007 |
| Cy7 derivatives | Varies |
Table 2: Comparison of Singlet Oxygen Quantum Yields. A higher singlet oxygen quantum yield often correlates with lower photostability for cyanine dyes, as singlet oxygen can react with and degrade the dye molecule. IR-780's higher Φ_Δ makes it a more potent photosensitizer for photodynamic therapy, but this can also contribute to its photodegradation.
Experimental Protocols for Assessing Photostability
The determination of a dye's photostability involves controlled light exposure and monitoring the resulting decrease in its fluorescence or absorbance over time.
Methodology for Determining Photobleaching Rate
A common method to quantify photostability is to measure the rate of fluorescence decay under continuous illumination.
1. Sample Preparation:
-
Prepare solutions of the NIR dyes to be tested in a suitable solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO)) at a standardized concentration (e.g., 1 µM).
-
Ensure the absorbance of the solutions at the excitation wavelength is low (typically < 0.1) to prevent inner filter effects.
2. Instrumentation:
-
A spectrofluorometer or a fluorescence microscope equipped with a stable light source (e.g., xenon arc lamp or laser) and a sensitive detector (e.g., photomultiplier tube or CCD camera) is required.
3. Measurement Procedure:
-
Place the dye solution in a cuvette or on a microscope slide.
-
Illuminate the sample continuously with a specific wavelength and a constant, measured light intensity.
-
Record the fluorescence intensity at regular intervals over a defined period.
4. Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The photobleaching rate constant (k) can be determined by fitting the decay curve to a first-order or second-order kinetic model.
-
The photobleaching quantum yield (Φ_b) can then be calculated using the rate constant, the molar extinction coefficient of the dye, and the incident light intensity.
Mechanisms of Photodegradation
The photobleaching of heptamethine cyanine dyes like this compound is primarily driven by photooxidation. The process is often initiated by the interaction of the excited dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). This highly reactive singlet oxygen can then attack the polymethine chain of the dye, leading to its cleavage and the loss of fluorescence.
Caption: Simplified Jablonski diagram illustrating the photooxidation pathway.
Experimental Workflow for Photostability Comparison
The following diagram outlines a typical workflow for comparing the photostability of different NIR dyes.
Caption: A streamlined workflow for comparative photostability analysis.
Conclusion
The selection of an appropriate NIR dye requires careful consideration of its photophysical properties, with photostability being a critical factor for many applications. Based on available data, this compound dye and its analogs, such as IR-780, generally exhibit superior photostability compared to the widely used ICG. This enhanced stability, coupled with a high fluorescence quantum yield, makes this compound and related dyes excellent candidates for demanding in vivo imaging and therapeutic applications where prolonged and stable fluorescence is essential. However, the higher singlet oxygen quantum yield of IR-780 compared to ICG also positions it as a more potent photosensitizer, a factor to be considered in the design of photodynamic therapy protocols. Researchers should carefully evaluate the specific requirements of their experimental setup and choose the NIR dye that best aligns with their performance needs.
References
A Comparative Guide to IR-7 Dye Colocalization with Organelle Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a generic near-infrared heptamethine cyanine (B1664457) dye, herein referred to as IR-7 dye, in colocalization studies with various organelle markers. The data presented is a compilation of representative findings from studies on structurally similar near-infrared dyes, offering a valuable reference for planning and executing fluorescence microscopy experiments.
Data Presentation: Quantitative Colocalization Analysis
The following table summarizes the expected colocalization performance of a generic this compound dye with specific organelle markers. The data is presented using Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC), which are standard metrics for quantifying the degree of colocalization between two fluorescent signals.[1][2] A PCC value close to 1 indicates a strong positive correlation, while a value close to 0 suggests no correlation.[2][3] MOC values range from 0 to 1, representing the fraction of the dye's fluorescence that colocalizes with the organelle marker.[2]
| Organelle Marker | Dye Analogue/Example | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC) | Reference Cell Line |
| Mitochondria | MitoTracker™ Red/Deep Red | ~0.92 - 0.95 | M1 (Dye): ~0.90, M2 (Marker): ~0.95 | HeLa, A549 |
| Lysosomes | LysoTracker™ Green/Red | ~0.7 - 0.8 | M1 (Dye): ~0.80, M2 (Marker): ~0.80 | HeLa |
| Endoplasmic Reticulum | ER-Tracker™ Red | ~0.8 - 0.9 | M1 (Dye): ~0.94, M2 (Marker): ~0.81 | HeLa |
| Golgi Apparatus | Golgi-Tracker™ Red | ~0.93 - 0.97 | M1 (Dye): ~0.95, M2 (Marker): ~0.95 | HeLa |
| Nucleus | DAPI | Low (<0.2) | Low | Various |
Note: The quantitative values presented are derived from studies using near-infrared dyes with similar spectral properties to a hypothetical this compound dye. Actual results may vary depending on the specific cell line, experimental conditions, and the chemical structure of the this compound dye used.
Experimental Protocols
Detailed methodologies for key colocalization experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental setups.
Live-Cell Staining for Mitochondria Colocalization
Objective: To assess the colocalization of this compound dye with mitochondria using MitoTracker™.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
MitoTracker™ Red CMXRos (e.g., 1 mM in DMSO)
-
Pre-warmed, serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope
Protocol:
-
Culture cells to 70-80% confluency.
-
Prepare a working solution of this compound dye (e.g., 1-5 µM) in pre-warmed, serum-free medium.
-
Prepare a working solution of MitoTracker™ Red CMXRos (e.g., 50-200 nM) in pre-warmed, serum-free medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound dye working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Remove the this compound dye solution and wash the cells twice with warm PBS.
-
Add the MitoTracker™ Red working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Remove the MitoTracker™ solution and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells immediately using a confocal microscope with appropriate laser lines and emission filters for this compound dye (e.g., Excitation: ~780 nm, Emission: ~800 nm) and MitoTracker™ Red (e.g., Excitation: 579 nm, Emission: 599 nm).
Live-Cell Staining for Lysosome Colocalization
Objective: To assess the colocalization of this compound dye with lysosomes using LysoTracker™.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
LysoTracker™ Green DND-26 (e.g., 1 mM in DMSO)
-
Pre-warmed, serum-free cell culture medium
-
PBS
-
Confocal microscope
Protocol:
-
Culture cells to 70-80% confluency.
-
Prepare a working solution of this compound dye (e.g., 1-5 µM) in pre-warmed, serum-free medium.
-
Prepare a working solution of LysoTracker™ Green DND-26 (e.g., 50-75 nM) in pre-warmed, serum-free medium.
-
Remove the culture medium and wash cells once with warm PBS.
-
Add the this compound dye working solution and incubate for 15-30 minutes at 37°C.
-
Remove the this compound dye solution and wash twice with warm PBS.
-
Add the LysoTracker™ Green working solution and incubate for 30-60 minutes at 37°C.
-
Remove the LysoTracker™ solution and wash twice with warm PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Image immediately using a confocal microscope with appropriate laser lines and emission filters for this compound dye and LysoTracker™ Green (e.g., Excitation: 488 nm, Emission: 520 nm).
Live-Cell Staining for Endoplasmic Reticulum Colocalization
Objective: To assess the colocalization of this compound dye with the endoplasmic reticulum using ER-Tracker™.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
ER-Tracker™ Red (BODIPY™ TR Glibenclamide) (e.g., 1 mM in DMSO)
-
Pre-warmed, serum-free cell culture medium
-
PBS
-
Confocal microscope
Protocol:
-
Culture cells to 70-80% confluency.
-
Prepare a working solution of this compound dye (e.g., 1-5 µM) in pre-warmed, serum-free medium.
-
Prepare a working solution of ER-Tracker™ Red (e.g., 1 µM) in pre-warmed, serum-free medium.
-
Remove the culture medium and wash once with warm PBS.
-
Add the this compound dye working solution and incubate for 15-30 minutes at 37°C.
-
Remove the this compound dye solution and wash twice with warm PBS.
-
Add the ER-Tracker™ Red working solution and incubate for 15-30 minutes at 37°C.
-
Remove the ER-Tracker™ solution and wash twice with warm PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Image immediately using a confocal microscope with appropriate settings for this compound dye and ER-Tracker™ Red (e.g., Excitation: 587 nm, Emission: 615 nm).[4]
Live-Cell Staining for Golgi Apparatus Colocalization
Objective: To assess the colocalization of this compound dye with the Golgi apparatus using a Golgi-specific probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
Golgi-Tracker™ Red (Ceramide complexed to BODIPY™ TR) (e.g., 0.5 mM in DMSO)
-
Pre-warmed, serum-free cell culture medium
-
PBS
-
Confocal microscope
Protocol:
-
Culture cells to 70-80% confluency.
-
Prepare a working solution of this compound dye (e.g., 1-5 µM) in pre-warmed, serum-free medium.
-
Prepare a working solution of Golgi-Tracker™ Red (e.g., 5 µM) in pre-warmed, serum-free medium.
-
Remove the culture medium and wash once with warm PBS.
-
Add the this compound dye working solution and incubate for 15-30 minutes at 37°C.
-
Remove the this compound dye solution and wash twice with warm PBS.
-
Add the Golgi-Tracker™ Red working solution and incubate for 30 minutes at 4°C.
-
Remove the Golgi-Tracker™ solution and wash twice with cold PBS.
-
Add fresh, pre-warmed complete culture medium and incubate for a further 30 minutes at 37°C.
-
Image immediately using a confocal microscope with appropriate settings for this compound dye and Golgi-Tracker™ Red (e.g., Excitation: 589 nm, Emission: 617 nm).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: A generalized workflow for dual-color fluorescence colocalization experiments.
Caption: Conceptual diagram illustrating the principle of colocalization.
Caption: A simplified workflow for quantitative colocalization image analysis.
References
- 1. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kolaido.com [kolaido.com]
- 3. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: IR-7 Dyes Versus ICG for In Vivo Imaging
For researchers, scientists, and drug development professionals engaged in preclinical and clinical imaging, the choice of a near-infrared (NIR) fluorescent dye is a critical decision that directly impacts experimental outcomes. Indocyanine green (ICG), the only NIR dye approved by the U.S. Food and Drug Administration (FDA), has been a clinical mainstay for decades.[1][2] However, a class of heptamethine cyanine (B1664457) dyes, broadly referred to as IR-7 dyes (such as IR-783 and Cy7), offer distinct advantages in various research applications. This guide provides an objective, data-driven comparison of this compound dyes and ICG to inform the selection process for specific in vivo imaging needs.
Quantitative Comparison of Dye Performance
The utility of a fluorescent dye is defined by its photophysical and pharmacokinetic properties. While ICG is a well-characterized standard, many this compound dyes exhibit superior brightness and stability, making them attractive alternatives for demanding applications.
Photophysical Properties
Molecular brightness, a product of the molar extinction coefficient and the fluorescence quantum yield, is a key determinant of signal intensity. Many this compound dyes demonstrate significantly higher brightness compared to ICG. For instance, IR-780 has been reported to be 11-fold more brilliant than ICG.[3] This enhanced brightness allows for lower required doses and improved signal-to-noise ratios.
| Property | Indocyanine Green (ICG) | This compound Dye (IR-780/IR-783 Representative) | Notes |
| Excitation Max (λex) | ~780-787 nm[4][5] | ~783-788 nm[6] | Both are well-suited for common NIR laser lines (e.g., 785 nm). |
| Emission Max (λem) | ~815-821 nm[4][7] | ~800-837 nm[6] | Minimal spectral difference, compatible with similar emission filters. |
| Molar Extinction Coefficient (ε) | 115,000 - 223,000 M⁻¹cm⁻¹[3][4] | 157,000 - 330,000 M⁻¹cm⁻¹[3][6] | This compound dyes generally absorb light more strongly. |
| Fluorescence Quantum Yield (ΦF) | Highly variable; 1.2-2.9% in aqueous media, up to 14% in blood/DMSO.[3] | Highly solvent-dependent; can be significantly enhanced upon encapsulation.[3] | Both dyes show environment-dependent fluorescence efficiency. |
| Molecular Brightness (ε × ΦF) | Lower | Reported to be up to 11-fold higher than ICG.[3] | A key advantage for this compound dyes, leading to stronger signals. |
| Photostability | Moderate; known to photobleach.[8][9] | Generally higher than ICG. | This compound dyes are often more robust under prolonged laser irradiation. |
In Vivo Performance and Pharmacokinetics
Beyond optical properties, the behavior of a dye within a biological system is paramount. ICG is characterized by its rapid binding to plasma proteins and subsequent clearance by the liver.[10] While this is advantageous for applications like angiography, it limits its use for long-term tracking or tumor imaging via the Enhanced Permeability and Retention (EPR) effect.[11] In contrast, certain this compound dyes, like IR-783, exhibit intrinsic tumor-targeting capabilities and longer retention times.[1]
| Parameter | Indocyanine Green (ICG) | This compound Dye (IR-783 Representative) | Notes |
| FDA Approval | Yes | No (For research use only) | A critical distinction for clinical translation. |
| Circulation Half-life | Very short (~3-4 minutes).[10] | Generally longer than ICG. | Longer circulation allows for better accumulation in target tissues. |
| Biodistribution | Rapidly cleared by the liver.[1] | Less uptake by the liver and spleen; some show inherent tumor affinity.[1] | IR-783 accumulates in tumors, unlike ICG which has no tumor-targeting specificity.[1] |
| Conjugation Chemistry | Lacks functional groups for easy conjugation. Requires derivatization (e.g., ICG-NHS ester). | The structure (e.g., IR-783) often includes reactive sites (e.g., a chlorine atom) for direct nucleophilic substitution, simplifying conjugation to targeting ligands.[1] | This compound dyes are often more versatile for creating targeted molecular probes. |
Experimental Methodologies
Accurate and reproducible in vivo imaging results depend on meticulous experimental protocols. Below are general frameworks for using ICG and a representative this compound dye (Cy7-conjugate) for tumor imaging in a murine model.
General Protocol for In Vivo Imaging with ICG
This protocol outlines a typical procedure for non-targeted imaging, such as angiography or assessing tumor perfusion via the EPR effect.
-
Dye Preparation : Prepare a fresh solution of ICG by dissolving the powder in sterile Water for Injection or PBS to a concentration of 0.1-1.0 mg/mL.[12] It is crucial to protect the solution from light.[12]
-
Animal Preparation : Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[12] Place the animal on the imaging stage, maintaining its body temperature with a heating pad.
-
Baseline Imaging : Acquire a pre-injection fluorescence image to assess autofluorescence levels.[12]
-
Administration : Inject the ICG solution intravenously via the tail vein. A typical dose is 0.1 to 1.0 mg/kg.[12]
-
Image Acquisition :
-
Dynamic Imaging : For perfusion or pharmacokinetic studies, begin acquiring images immediately after injection at frequent intervals (e.g., every minute for the first 15 minutes).[12]
-
Static Imaging : For imaging based on passive accumulation in tumors, acquire images at later time points (e.g., 1-24 hours post-injection).[12]
-
-
Image Analysis : Use the imaging system's software to draw Regions of Interest (ROIs) over the tumor and a background area to quantify the signal.
General Protocol for Tumor Imaging with a Targeted this compound Dye Conjugate (e.g., Cy7-Antibody)
This protocol is for actively targeting a tumor using a biomolecule labeled with an this compound dye.
-
Probe Preparation : The this compound dye (e.g., Cy7-NHS ester) is conjugated to a targeting moiety like a monoclonal antibody. The final product is purified, typically via size-exclusion chromatography, to remove any free, unconjugated dye.[13] The degree of labeling (DOL) is calculated spectrophotometrically.[13]
-
Animal Preparation : Establish tumor-bearing mice (e.g., subcutaneous xenografts).[13] Anesthetize the animal as described for the ICG protocol.
-
Administration : Inject the purified Cy7-antibody conjugate intravenously. A typical dose is 1-5 nmol of dye per animal.[13]
-
Image Acquisition : Acquire fluorescence images at multiple time points post-injection (e.g., 4, 24, 48, and 72 hours) to monitor the probe's accumulation in the tumor and its clearance from non-target tissues.[13] Use appropriate filters for the specific dye (e.g., excitation ~745 nm, emission >780 nm for Cy7).[13]
Visualizing Workflows and Mechanisms
Diagrams created using DOT language provide clear visual representations of complex processes, from experimental steps to the biological principles underpinning the imaging results.
References
- 1. mdpi.com [mdpi.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Substituents in Tumor-Uptake and Fluorescence Imaging Ability of Near Infrared Cyanine-like Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akinainc.com [akinainc.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Imaging Using Deep-Red Indocyanine Blue, a Complementary Partner for Near-Infrared Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OPG [opg.optica.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to IR-7 Dyes for Cancer Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IR-7 series dyes, specifically IR-780 and IRDye® 800CW, against the commonly used near-infrared (NIR) fluorescent dye, Indocyanine Green (ICG), for cancer-targeting applications. The information presented is supported by experimental data to aid in the selection of appropriate imaging agents for preclinical and translational research.
Performance Comparison: this compound Dyes vs. Indocyanine Green (ICG)
This compound dyes and ICG are utilized in NIR fluorescence imaging, a modality that offers deep tissue penetration and low autofluorescence, making it ideal for in vivo cancer imaging. While ICG is an FDA-approved agent, this compound dyes, such as IR-780 and IRDye® 800CW, have demonstrated several advantages in preclinical studies, including higher fluorescence intensity, greater stability, and, in some cases, intrinsic tumor-targeting capabilities.[1][2]
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound dyes in comparison to ICG, based on available experimental data.
Table 1: Photophysical and Targeting Properties
| Property | IR-780 | IRDye® 800CW | Indocyanine Green (ICG) | Notes |
| Molar Extinction Coefficient (ε) | High | High | Moderate | A higher value indicates a greater ability to absorb light. |
| Fluorescence Quantum Yield (ΦF) | Higher than ICG | Generally higher than ICG | Lower | Represents the efficiency of converting absorbed light to emitted light. |
| Photostability | More stable than ICG | More stable than ICG | Prone to photobleaching | Important for longitudinal studies requiring repeated imaging. |
| Tumor-to-Background Ratio (TBR) in vivo | High (e.g., ~7.62 in an ovarian cancer model)[3] | Generally higher than ICG (e.g., higher TBR for tumor resection)[4] | Variable (1.1–8.5 in breast cancer models)[5][6][7] | A higher TBR indicates better contrast between the tumor and surrounding tissue. |
| Intrinsic Tumor Targeting | Yes (via OATP uptake)[8] | No (requires conjugation to a targeting moiety) | No (accumulates via EPR effect)[9] | The ability to accumulate in tumors without a specific targeting ligand. |
Table 2: In Vivo Cancer Imaging and Resection Data
| Parameter | IRDye® 800CW (conjugated) | Indocyanine Green (ICG) | Cancer Model | Reference |
| Tumor Resection Enhancement | 8.5% - 9.8% additional tumor burden resected | 3.9% additional tumor burden resected | Peritoneal Carcinomatosis | [4] |
| False-Positive Resection Rate | 1.4% - 3.5% | 15% | Peritoneal Carcinomatosis | [4] |
| Undetected Tumor Burden (False-Negative) | 2.2% - 3.5% | ~8% | Peritoneal Carcinomatosis | [4] |
| Tumor-to-Background Ratio (TBR) | 3.2 (at 72h, conjugated to scFv) | N/A | EGFR-overexpressing xenografts | [10] |
Signaling Pathways and Uptake Mechanisms
A key advantage of certain this compound dyes, like IR-780, is their intrinsic ability to preferentially accumulate in cancer cells. This is in contrast to ICG, which primarily accumulates in tumors through the enhanced permeability and retention (EPR) effect, a passive process that relies on the leaky vasculature of tumors.
The uptake of IR-780 into cancer cells is an active process mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[8] This targeted uptake contributes to a higher tumor-to-background ratio and clearer tumor delineation.
Mechanism of IR-780 uptake into a cancer cell via OATP transporters.
Experimental Protocols
In Vivo Biodistribution and Tumor Imaging in a Mouse Model
This protocol outlines the steps for assessing the in vivo tumor-targeting efficacy of a near-infrared dye.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Near-infrared fluorescent dye (e.g., IR-780, IRDye® 800CW, or ICG) dissolved in a suitable vehicle (e.g., PBS, DMSO/saline mixture)
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Animal Preparation: Acclimatize tumor-bearing mice to the laboratory conditions. Measure tumor volume using calipers.
-
Baseline Imaging: Anesthetize a mouse and acquire a baseline fluorescence image before injecting the dye to account for autofluorescence.
-
Dye Administration: Inject the fluorescent dye solution intravenously (e.g., via the tail vein). The typical dosage will vary depending on the dye and should be optimized.
-
Longitudinal Imaging: At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), anesthetize the mouse and acquire fluorescence images.
-
Image Analysis: Using the imaging software, draw regions of interest (ROIs) around the tumor and a contralateral background area (e.g., muscle). Calculate the average fluorescence intensity for each ROI.
-
Tumor-to-Background Ratio (TBR) Calculation: Divide the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the background ROI.
-
Ex Vivo Analysis (Optional but Recommended): At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Ex Vivo Imaging: Image the dissected tumor and organs to confirm the in vivo findings and assess the biodistribution of the dye.
References
- 1. mdpi.com [mdpi.com]
- 2. IR-780 dye loaded tumor targeting theranostic nanoparticles for NIR imaging and photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Acid Response IR780-Based Targeted Nanoparticle for Intraoperative Near-Infrared Fluorescence Imaging of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-Specific Imaging with Angiostamp800 or Bevacizumab-IRDye 800CW Improves Fluorescence-Guided Surgery over Indocyanine Green in Peritoneal Carcinomatosis [mdpi.com]
- 5. Fluorescence imaging for real-time detection of breast cancer tumors using IV injection of indocyanine green with non-conventional imaging: a systematic review of preclinical and clinical studies of perioperative imaging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence imaging for real-time detection of breast cancer tumors using IV injection of indocyanine green with non-conventional imaging: a systematic review of preclinical and clinical studies of perioperative imaging technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Near-Infrared Fluorescence Imaging of EGFR-Overexpressing Tumors in the Mouse Xenograft Model Using scFv-IRDye800CW and Cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IR-7 Dye Performance in Diverse Cell Types
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that influences the accuracy, reliability, and translational potential of cellular imaging studies. This guide provides an objective comparison of the performance of heptamethine cyanine (B1664457) dyes, often referred to as IR-7 dyes, in various cell types. We will focus on commonly used derivatives such as IR-783 and IRDye 800CW, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
In Vitro Performance Comparison
The in vitro performance of a NIR dye is a key indicator of its potential for successful application in cellular imaging. The following tables summarize the photophysical properties and cytotoxicity of IR-783 and IRDye 800CW. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
Photophysical Properties
| Property | IR-783 | IRDye 800CW |
| Excitation Max (nm) | ~776-783 | ~785 |
| Emission Max (nm) | ~798-810 | ~801-830 |
| Quantum Yield | 0.084 | 0.12 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 261,000 | 237,000 |
| Photostability | Generally considered good, but quantitative data is limited. | Generally considered good, but quantitative data is limited. |
Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it reflects the concentration of the dye that is required to inhibit the viability of 50% of the cells.
| Cell Line | IR-783 (µM) | IRDye 800CW (µM) |
| MCF-7 (Breast Cancer) | >160 (after 24h)[1][2] | Data not available |
| MDA-MB-231 (Breast Cancer) | >160 (after 24h)[1][2] | Data not available |
| HT-29 (Colon Cancer) | >50 (after 4h)[3] | Data not available |
| HeLa (Cervical Cancer) | Data not available | Data not available |
| HEK293T (Normal Kidney) | Data not available | Data not available |
Note: Higher IC50 values indicate lower cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key experiments cited in this guide.
General Protocol for Staining Live Cells with IR-783
This protocol provides a general guideline for staining live cells with IR-783. Optimization of dye concentration and incubation time is recommended for each specific cell line and experimental setup.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides.
-
IR-783 stock solution (10-50 mM in anhydrous DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Prepare the staining solution by diluting the IR-783 stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the IR-783 working solution to the cells, ensuring the cells are completely immersed.
-
Incubation: Incubate the cells with the staining solution for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.[4]
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.[4]
-
Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. The cells are now ready for imaging on a fluorescence microscope or other fluorescence detection instrument with appropriate NIR filters (Excitation/Emission: ~780/810 nm).[4]
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells seeded in a 96-well plate.
-
Test compound (e.g., IR-783).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the IR dye for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing Biological Pathways and Workflows
Understanding the interaction of this compound dyes with cellular machinery is crucial for interpreting imaging data. The following diagrams, generated using the DOT language, illustrate key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
A Comparative Guide to Cross-Validation of IR-7 Dye Results
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability, cytotoxicity, and apoptosis is paramount. Near-infrared (NIR) dyes, such as the IR-7 family (including IR-780), have emerged as powerful tools for in vivo and in vitro imaging due to their preferential accumulation in cancer cells. However, it is crucial to cross-validate the results obtained with these dyes against established methodologies to ensure data integrity and proper interpretation. This guide provides an objective comparison of this compound dye performance with standard assays such as MTT, Calcein (B42510) AM, and Annexin V/Propidium Iodide (PI) staining, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Cellular Assays
The following table summarizes the quantitative comparison between IR-780 (a representative this compound dye), MTT, and Calcein AM/PI assays for assessing cell viability and cytotoxicity. The data is collated from studies evaluating cellular responses to treatments.
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| IR-780 Dye | Accumulates in mitochondria of viable cancer cells. Fluorescence intensity correlates with cell number/viability. | Near-infrared fluorescence intensity. | Suitable for in vivo and in vitro imaging, enables real-time monitoring, cancer cell specific. | Indirect measure of viability, potential for phototoxicity at high concentrations, requires NIR imaging capabilities. |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan (B1609692) product.[1][2] | Absorbance of formazan at 570 nm.[3] | Well-established, cost-effective, high-throughput compatible. | Indirect measure of viability (metabolic activity), formazan crystals can be difficult to solubilize, can be toxic to cells.[1] |
| Calcein AM | Enzymatic conversion of non-fluorescent Calcein AM to fluorescent calcein by intracellular esterases in viable cells with intact membranes.[4] | Green fluorescence intensity (Ex/Em ~494/517 nm). | Direct measure of live cells, suitable for fluorescence microscopy and flow cytometry, low cytotoxicity.[3] | Not suitable for fixed cells, signal can be pH-sensitive. |
| Annexin V/PI | Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells.[5] PI is a nuclear stain that enters cells with compromised membranes (late apoptotic/necrotic).[6] | Fluorescence intensity of Annexin V and PI by flow cytometry or microscopy.[5] | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] | Not suitable for fixed cells without modifications, requires flow cytometry for robust quantification.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and cross-validation in your research.
IR-780 Staining for Fluorescence Microscopy
This protocol describes the staining of cancer cells with IR-780 for visualization of dye uptake.
Materials:
-
IR-780 iodide
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Confocal microscope with NIR capabilities
Procedure:
-
Seed cancer cells on glass-bottom dishes and culture for 24 hours.
-
Prepare a 20 µM working solution of IR-780 dye in cell culture medium.
-
Remove the culture medium from the cells and add the IR-780 working solution.
-
Incubate the cells for 20-30 minutes at 37°C.[8]
-
Wash the cells twice with PBS to remove unbound dye.
-
Add fresh culture medium to the cells.
-
Image the cells using a confocal microscope with excitation and emission wavelengths appropriate for IR-780 (e.g., Ex: 633 nm, Em: 780 nm).[8]
MTT Assay for Cell Viability
This protocol outlines the steps for assessing cell viability based on metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and culture overnight.
-
Treat cells with the compound of interest for the desired time period.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Add 100 µL of solubilization solution to each well.[9]
-
Incubate the plate in the dark at room temperature for at least 2 hours, shaking gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Calcein AM Assay for Live Cell Staining
This protocol details the procedure for identifying viable cells based on membrane integrity and esterase activity.
Materials:
-
Calcein AM
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a 1 mM stock solution of Calcein AM in anhydrous DMSO.
-
Dilute the stock solution to a working concentration of 1-5 µM in PBS or serum-free medium immediately before use.[4]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[4]
-
Wash the cells twice with PBS to remove excess dye.
-
Image the live, green-fluorescent cells using a fluorescence microscope (Ex/Em ~494/517 nm) or quantify the fluorescence using a plate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a method to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using the desired method.
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[7]
Signaling Pathways and Experimental Workflows
This compound Dye Uptake Signaling Pathway
The preferential accumulation of this compound dyes like IR-780 in cancer cells is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B3, on the cancer cell surface.[8] This transporter facilitates the uptake of the dye into the cell.
Caption: this compound dye uptake is mediated by the OATP1B3 transporter, leading to mitochondrial accumulation and fluorescence.
Experimental Workflow for Cross-Validation
This workflow illustrates the process of cross-validating this compound dye results with other established cell viability and apoptosis assays.
Caption: Workflow for parallel assessment of a compound's effect using this compound dye and other standard viability assays.
References
- 1. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of alamar blue and MTT assays for high through-put screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Contribution of the OATP1B Subfamily to Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IR780-loaded folate-targeted nanoparticles for near-infrared fluorescence image-guided surgery and photothermal therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IR-780 dye for near-infrared fluorescence imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating cell viability assessment techniques: a comparative study of flow cytometry and fluorescence microscopy in response to bioactive glass exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Uptake of IR-7 Series Dyes
This guide provides a detailed comparison of the performance of near-infrared (NIR) heptamethine cyanine (B1664457) dyes, with a focus on the IR-7 series (e.g., IR-783, IR-780). It is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of appropriate imaging agents.
Introduction to this compound Dyes
Heptamethine cyanine dyes are a class of near-infrared fluorescence (NIRF) agents that have emerged as powerful tools for cancer imaging and targeted therapy.[1] Unlike conventional NIRF dyes like Indocyanine Green (ICG) that lack tumor-targeting capabilities, certain heptamethine dyes, including IR-783 and IR-780, exhibit preferential accumulation and retention in various cancer cells without the need for chemical conjugation to a targeting ligand.[1][2][3] This "structure-inherent targeting" is a significant advantage, enabling specific visualization of tumors.[4] These dyes are characterized by strong absorption and emission in the 700-900 nm NIR window, a region where biological tissues have minimal autofluorescence, allowing for deep tissue penetration and high signal-to-noise ratios.[5][6]
Mechanism of Cellular Uptake
The selective uptake of this compound series dyes into cancer cells is an active, energy-dependent process.[3] The primary mechanism involves a family of cell membrane transporters called Organic Anion-Transporting Polypeptides (OATPs) , which are often overexpressed in cancer cells compared to normal cells.[1][7][8][9] Studies have shown that inhibiting OATPs can significantly block the uptake of these dyes.[3]
Once inside the cell, the dyes, which are lipophilic and cationic, tend to concentrate in the mitochondria and lysosomes.[1][3][10] In addition to OATP-mediated transport, other mechanisms such as endocytosis, potentially involving albumin binding, may also contribute to the cellular uptake and retention of these dyes in the tumor microenvironment.[7][11][12]
Quantitative Data Presentation
The following tables summarize the photophysical properties and quantitative uptake data for IR-783 and comparable NIR dyes.
Table 1: Comparison of Photophysical Properties of NIR Dyes
| Dye | Max Absorption (nm) | Max Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |
| IR-783 | 776 | 798 | 261,000 | 0.084 (8.4%) | [1] |
| ICG | 785 | ~815 | 115,000 - 204,000 | ~0.008 (0.8%) | [1][13] |
| IR-780 | ~780 | ~800 | 265,000 - 330,000 | N/A | [13] |
| IRDye® 800CW | 774 | 789 | ~200,000 | 0.08 (8.0%) | [5][14] |
| Cy5.5 | 660 | 710 | ~250,000 | 0.28 (28%) | [14] |
Note: Values can vary based on the solvent and measurement conditions.
Table 2: In Vitro Uptake of IR-783 in Prostate Cancer Cells
This table shows the concentration-dependent uptake of IR-783 in ARCaPM human prostate cancer cells after a 30-minute incubation.
| IR-783 Concentration | Mean Fluorescence Intensity (Arbitrary Units) |
| 1 µM | ~1200 |
| 10 µM | ~2000 |
| 20 µM | ~2800 |
| 50 µM | ~4000 |
| Data derived from graphical representations in reference[3]. |
Studies consistently show that IR-783 is significantly taken up by various cancer cell lines (prostate, cervical, bladder, renal) but shows very low uptake in normal cells like normal human prostate epithelial cells.[3][10]
Table 3: In Vivo Biodistribution and Tumor Uptake of IR-783
This table presents the apparent concentration of IR-783 in different tissues 24 hours after intraperitoneal (i.p.) injection in mice bearing ARCaPM tumors.
| Tissue | Apparent Dye Concentration (µg/g) |
| Tumor | ~2.5 |
| Liver | ~1.8 |
| Kidneys | ~1.2 |
| Spleen | ~0.6 |
| Lung | ~0.5 |
| Heart | ~0.2 |
| Data derived from graphical representations in reference[15]. |
Table 4: Comparison of In Vivo Tumor-to-Background Ratios (TBR)
This table compares the performance of a near-infrared dye (IRDye® 800CW) with a red-excitable dye (Cy5.5) for imaging tumors. Higher TBR indicates better contrast.
| Imaging Agent | Tumor Model | Tumor-to-Background Ratio (TBR) | Reference(s) |
| EGF-IRDye® 800CW | MDA-MB-468 (EGFr+) | 1.84 | [14] |
| EGF-Cy5.5 | MDA-MB-468 (EGFr+) | 0.24 | [14] |
| Free IRDye® 800CW | MDA-MB-468 (EGFr+) | ~1.25 | [14] |
| Free Cy5.5 | MDA-MB-468 (EGFr+) | ~0.95 | [14] |
These results highlight the advantage of using NIR dyes like IRDye® 800CW, which operate in a spectral region with lower tissue autofluorescence, leading to significantly higher tumor-to-background contrast compared to dyes in the visible red spectrum.[5][14]
Experimental Protocols
Below are representative protocols for conducting quantitative analysis of this compound dye uptake.
Protocol 1: In Vitro Cellular Uptake Assay
This protocol is a generalized procedure for assessing dye uptake in cultured cells using fluorescence microscopy.
Methodology Details:
-
Cell Culture: Plate cells (e.g., 1 x 10⁴ cells per well) on chamber slides or imaging dishes and allow them to adhere for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).[10]
-
Dye Preparation: Prepare a working solution of the this compound dye (e.g., 20 µM IR-783) in cell culture medium.[10]
-
Incubation: Remove the culture medium from the cells and add the dye working solution. Incubate for the desired time (e.g., 20-30 minutes) at 37°C.[3]
-
Washing: Aspirate the dye solution and wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular dye.
-
Fixation (Optional): For fixed-cell imaging, add a 4% paraformaldehyde solution and incubate for 10-15 minutes at room temperature.
-
Imaging: Acquire images using a fluorescence microscope or confocal microscope equipped with appropriate filter sets for the specific NIR dye (e.g., Excitation ~770 nm / Emission ~800 nm).
-
Quantification: Use imaging software (e.g., ImageJ, Metamorph) to measure the mean fluorescence intensity within defined regions of interest (ROIs) corresponding to individual cells or cell populations.[3]
Protocol 2: In Vivo Biodistribution Study
This protocol outlines the steps for assessing the biodistribution of an this compound dye in a tumor-bearing animal model.
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts).
-
Dye Administration: Inject the this compound dye (e.g., IR-783, 10 nmol/20g mouse weight) intravenously (i.v.) or intraperitoneally (i.p.).[15][16]
-
Whole-Body Imaging: At various time points post-injection (e.g., 6h, 24h, 48h, 80h), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system (IVIS).[1][15]
-
Ex Vivo Analysis: At the final time point, euthanize the animals and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Ex Vivo Imaging: Arrange the dissected tissues and image them using the in vivo imaging system to quantify the fluorescence signal in each organ.[15]
-
Quantification: Draw ROIs around the tumor and each organ in the ex vivo images. Calculate the average fluorescence intensity for each tissue. This can be correlated to a standard curve to determine the apparent dye concentration per gram of tissue (µg/g).[15]
Conclusion
The this compound series of heptamethine cyanine dyes, particularly IR-783, demonstrates significant advantages for cancer imaging due to their inherent tumor-targeting properties. Quantitative analysis reveals a strong, concentration-dependent uptake in cancer cells, mediated primarily by OATP transporters, with minimal uptake in normal cells. In vivo studies confirm preferential accumulation in tumors, leading to high tumor-to-background ratios, especially when compared to dyes that excite at lower wavelengths. The provided protocols offer a framework for researchers to quantitatively assess and compare the performance of these and other NIR dyes for their specific applications in cancer research and drug development.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ld.ru [ld.ru]
- 6. Interventional NIR Fluorescence Imaging of Cancer: Review on Next Generation of Dye-Loaded Protein-Based Nanoparticles for Real-Time Feedback During Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the cellular uptake mechanisms of heptamethine cyanine dye analogues for their use as an anticancer drug-carrier molecule for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy | MDPI [mdpi.com]
- 10. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
A Comparative Guide to IR-7 and Other Heptamethine Cyanine Dames for Advanced Biomedical Imaging and Drug Development
For researchers, scientists, and drug development professionals, the selection of near-infrared (NIR) fluorophores is a critical decision that significantly impacts the quality and reliability of experimental outcomes. This guide provides an objective comparison of heptamethine cyanine (B1664457) dyes, focusing on a representative dye in the 700-800 nm range, referred to here as IR-7 class, against other widely used alternatives such as Indocyanine Green (ICG) and IRDye® 800CW. The comparison is supported by a summary of their performance data and detailed experimental protocols for their characterization.
Heptamethine cyanine dyes have emerged as indispensable tools in biomedical research, particularly for in vivo imaging, due to their fluorescence emission in the near-infrared (NIR) window (700-900 nm). This spectral range offers significant advantages, including deeper tissue penetration of light and reduced autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[1][2] These dyes are characterized by two nitrogen-containing heterocyclic rings linked by a seven-carbon polymethine chain, which dictates their long-wavelength absorption and emission properties.[3] Their applications are extensive, ranging from fluorescent labeling of biomolecules and cells to advanced theranostics, where they can act as both imaging agents and photodynamic or photothermal therapy agents.[4][5][6]
Quantitative Comparison of Key Heptamethine Cyanine Dyes
The performance of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes these properties for a representative this compound class dye alongside ICG and IRDye® 800CW, providing a basis for objective comparison.
| Property | This compound Class (e.g., Cy7, IR-780) | Indocyanine Green (ICG) | IRDye® 800CW |
| Excitation Max (nm) | ~750 - 780[1][7] | ~790 - 805[1] | ~774[1] |
| Emission Max (nm) | ~776 - 800[1][8] | ~810 - 830[1] | ~789[1] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 - 261,000[1][4] | ~200,000[1] | ~240,000[1] |
| Quantum Yield (Φ) | ~0.08 - 0.28[1][4] | ~0.01 - 0.02 (in blood)[1] | ~0.05 - 0.12[1][9] |
| Photostability | Moderate, susceptible to photobleaching[1] | Low, prone to degradation[4] | High[1] |
| Solubility | Variable, often requires organic co-solvents or formulation[4][10] | Good water solubility[11] | Good water solubility |
| Tumor Targeting | Some derivatives (e.g., IR-780) show intrinsic tumor-targeting capabilities[4][12] | Lacks intrinsic tumor-targeting, relies on EPR effect or conjugation[4] | Requires conjugation for specific targeting[1] |
In-Depth Experimental Protocols
Accurate characterization of heptamethine cyanine dyes is crucial for their effective application. Below are detailed protocols for determining two key performance indicators: relative quantum yield and photostability.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the measurement of the fluorescence quantum yield of a sample dye relative to a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Sample dye solution (e.g., this compound class dye)
-
Standard dye solution with a known quantum yield in the same solvent (e.g., IR-125 in DMSO)
-
Solvent (e.g., DMSO, ethanol, or PBS)
Procedure:
-
Prepare a series of dilute solutions of both the sample and standard dyes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure the excitation and emission slits are kept constant.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the relative quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 2: Assessment of Photostability
This protocol outlines a method to compare the photostability of different cyanine dyes under continuous illumination.[13]
Materials:
-
Fluorescence microscope with a stable light source (e.g., mercury arc lamp or laser)
-
Camera capable of time-lapse imaging
-
Sample of interest labeled with the cyanine dye
-
Mounting medium (if applicable)
Procedure:
-
Prepare samples with the dyes to be compared (e.g., cells labeled with different cyanine-conjugated antibodies).
-
Mount the samples on the microscope stage.
-
Select a region of interest (ROI) for each sample.
-
Expose the samples to continuous excitation light using a consistent intensity.
-
Acquire images of the ROIs at regular time intervals (e.g., every 10-30 seconds) for a defined period (e.g., 5-10 minutes).
-
Measure the mean fluorescence intensity within the ROIs for each time point.
-
Normalize the fluorescence intensity of each dye to its initial intensity (at time = 0).
-
Plot the normalized intensity against time to generate photobleaching curves. The dye with the slowest decay in fluorescence is the most photostable.
Visualizing Experimental Workflows and Biological Pathways
To further aid in the understanding of the application and mechanism of these dyes, the following diagrams, generated using the DOT language, illustrate a common experimental workflow and a simplified signaling pathway relevant to their use in cancer research.
The diagram above illustrates a typical workflow for in vivo imaging experiments using heptamethine cyanine dye conjugates. The process begins with the preparation and purification of the labeled probe, followed by systemic administration into an animal model, and subsequent imaging to monitor its biodistribution and target accumulation. Finally, ex vivo analysis of organs can confirm the localization of the fluorescent signal.
This diagram depicts the proposed mechanism for the preferential accumulation of certain heptamethine cyanine dyes, like IR-780, in cancer cells.[12] This process is believed to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.[12] Following uptake, these dyes can accumulate in organelles such as mitochondria and lysosomes.[12] This intrinsic tumor-targeting property makes them attractive vehicles for the delivery of conjugated therapeutic agents.[12][14]
Conclusion
The choice of a heptamethine cyanine dye for a specific application is a trade-off between various performance characteristics. While this compound class dyes like Cy7 offer high molar extinction coefficients and good quantum yields, they can be susceptible to photobleaching.[1] ICG, despite being the only FDA-approved NIR dye for certain clinical applications, suffers from a low quantum yield and rapid clearance.[1][15] IRDye® 800CW stands out for its high photostability and good brightness, making it a robust choice for long-term imaging studies.[1] For applications requiring intrinsic tumor targeting, specific derivatives like IR-780 present a significant advantage.[4] By carefully considering the quantitative data, employing rigorous experimental protocols for characterization, and understanding the underlying biological mechanisms, researchers can select the optimal heptamethine cyanine dye to advance their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Frontiers | Heptamethine Cyanine–Based Application for Cancer Theranostics [frontiersin.org]
- 6. Recent progress on near-infrared fluorescence heptamethine cyanine dye-based molecules and nanoparticles for tumor imaging and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heptamethine dyes - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. Heptamethine Cyanine Dye Mediated Drug Delivery: Hype or Hope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validating IR-780 Dye for Apoptosis Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis is critical for evaluating cellular responses to therapeutic agents and understanding disease progression. While established methods like Annexin V staining, caspase assays, and TUNEL assays are widely used, near-infrared (NIR) fluorescent probes offer the potential for deep-tissue imaging and real-time monitoring of apoptosis in vivo. This guide provides a comprehensive comparison of the heptamethine cyanine (B1664457) dye IR-780, as a NIR platform for developing apoptosis-detecting probes, against these conventional methods.
Mechanism of Action: IR-780 in Apoptosis Detection
Current research indicates that unconjugated IR-780 dye has limited utility for directly staining apoptotic cells due to its inability to permeate the cell membrane.[1] However, its value lies in its properties as a near-infrared fluorophore. When conjugated to a targeting moiety that recognizes a hallmark of apoptosis, IR-780 can be transformed into a potent tool for apoptosis detection.
A notable example is the conjugation of IR-780 to a specific caspase-9 inhibitor. In this configuration, the probe can enter cells, and upon the activation of caspase-9 during apoptosis, it binds to the active enzyme and is retained within the apoptotic cell, enabling fluorescent detection.[1] This approach allows for the specific visualization of cells undergoing apoptosis through the intrinsic pathway.
Comparative Analysis of Apoptosis Detection Methods
The following tables provide a quantitative and qualitative comparison of an IR-780-based probe (specifically, a caspase-9 targeted probe) with standard apoptosis detection assays.
Table 1: Quantitative Comparison of Apoptosis Detection Assays
| Parameter | IR-780-Caspase-9 Probe | Annexin V Staining | Caspase-3/7 Activity Assay | TUNEL Assay |
| Principle | Binds to activated caspase-9 | Binds to externalized phosphatidylserine (B164497) (PS) | Cleavage of a fluorogenic substrate by active caspases 3 and 7 | Labels DNA strand breaks |
| Stage of Apoptosis | Mid-stage (Initiator caspase activation) | Early-stage | Mid-stage (Executioner caspase activation) | Late-stage |
| Reported Sensitivity | High; detects apoptosis at the level of initiator caspase activation.[1] | High; detects one of the earliest signs of apoptosis. | High; directly measures key executioner caspase activity. | High; detects extensive DNA fragmentation.[2] |
| Reported Specificity | Specific to caspase-9 activation; may not detect apoptosis via extrinsic pathway.[1] | Can also bind to necrotic cells with compromised membrane integrity. | Specific to caspase-3 and -7 activity; other cell death pathways may not be detected. | Can also label necrotic cells and cells with DNA damage from other sources. |
| Signal-to-Noise Ratio | High due to low background fluorescence in the NIR spectrum. | Generally good, but can be affected by non-specific binding. | High, with fluorogenic probes showing a significant increase in signal upon cleavage. | Can have high background if not optimized properly. |
| In Vivo Imaging | Yes (NIR fluorescence allows for deep tissue penetration) | Limited (Visible light fluorophores have poor tissue penetration) | Limited (Requires cell-permeable substrates) | Limited (Requires tissue fixation) |
Table 2: Qualitative Comparison of Apoptosis Detection Assays
| Feature | IR-780-Caspase-9 Probe | Annexin V Staining | Caspase-3/7 Activity Assay | TUNEL Assay |
| Advantages | - Enables in vivo and deep-tissue imaging.- Provides information about a specific apoptotic pathway. | - Detects early apoptotic events.- Widely established and validated method. | - Directly measures enzymatic activity.- Amenable to high-throughput screening. | - "Gold standard" for detecting late-stage apoptosis.- Can be used on fixed tissues. |
| Disadvantages | - Unconjugated dye is not effective.- Specificity is limited to the targeted molecule (e.g., caspase-9).- Potential for loss of specificity at high concentrations.[1] | - Can produce false positives with necrotic cells.- Requires viable, non-fixed cells. | - Caspase activation can be transient.- Does not provide information on upstream events. | - Detects late, irreversible stages of apoptosis.- Can be technically challenging to optimize. |
| Typical Application | In vivo imaging of apoptosis, mechanistic studies of the intrinsic pathway. | Flow cytometry and fluorescence microscopy of cultured cells. | High-throughput screening, flow cytometry, and fluorescence microscopy. | Immunohistochemistry of tissue sections, fluorescence microscopy. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Apoptosis Detection using IR-780-Caspase-9 Probe
This protocol is adapted from a study that synthesized and validated an IR-780-based probe for caspase-9.[1]
Materials:
-
IR-780-caspase-9 probe
-
Cell culture medium (e.g., MEM) with 10% fetal bovine serum
-
Apoptosis-inducing agent (e.g., Camptothecin)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate NIR filters
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 8-chamber slide) and allow them to adhere overnight.
-
Induce apoptosis by treating the cells with an appropriate concentration of an apoptosis-inducing agent (e.g., 1 µM Camptothecin) for a predetermined time (e.g., 24 hours). Include an untreated control group.
-
Prepare a working solution of the IR-780-caspase-9 probe in cell culture medium at the desired concentration (e.g., 0.1 µM).
-
Remove the medium from the cells and add the probe-containing medium.
-
Incubate the cells at 37°C for 30 minutes.
-
Wash the cells twice with sterile PBS.
-
Image the cells using a fluorescence microscope equipped with filters for the near-infrared spectrum (Excitation/Emission maxima for the probe are around 650/729 nm).[1]
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of choice using a known method.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Protocol 3: Caspase-3/7 Activity Assay
Materials:
-
Cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD-based probe)
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate).
-
Treat cells with the experimental compounds to induce apoptosis.
-
Add the caspase-3/7 reagent directly to the cells in their culture medium at the recommended concentration.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Measure the fluorescence using a fluorescence microscope or a plate reader with appropriate filters for the chosen fluorophore.
Protocol 4: TUNEL Assay
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Paraformaldehyde (for fixing)
-
Permeabilization solution (e.g., Triton X-100 or citrate-based buffer)
-
DNase I (for positive control)
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with 4% paraformaldehyde.
-
Wash with PBS.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture at 37°C in a humidified chamber.
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI) if desired.
-
Mount the samples and visualize them using a fluorescence microscope.
Visualizing Apoptosis Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Caption: Workflow for IR-780 probe-based apoptosis detection.
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
The IR-780 dye serves as a promising platform for the development of near-infrared probes for apoptosis detection, offering significant advantages for in vivo imaging. While unconjugated IR-780 is not suitable for direct apoptosis staining, its conjugation to apoptosis-specific targeting molecules, such as caspase inhibitors, enables sensitive and specific detection. Compared to traditional methods, IR-780-based probes provide the unique capability of deep-tissue and real-time imaging, which is invaluable for preclinical drug development and monitoring therapeutic responses in living systems. However, for routine in vitro analysis, established methods like Annexin V staining and caspase assays remain robust and well-validated options. The choice of assay should be guided by the specific research question, the experimental model, and the desired stage of apoptosis to be detected.
References
Assessing the Impact of IR-7 Dyes on Cell Viability and Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IR-7 series near-infrared (NIR) dyes, primarily focusing on IR-780 and IR-783, and their impact on cell viability and function. We compare their performance with commonly used alternative NIR dyes, such as Indocyanine Green (ICG) and IRDye® 800CW, supported by experimental data. This guide is intended to help researchers make informed decisions when selecting NIR dyes for applications ranging from cellular imaging to photothermal and photodynamic therapies.
Impact on Cell Viability: A Quantitative Comparison
The cytotoxicity of NIR dyes is a critical parameter, especially for live-cell imaging and therapeutic applications. The following tables summarize the observed effects of this compound dyes and their alternatives on the viability of various cell lines.
Table 1: Cytotoxic Effects of this compound Dyes on Cancer Cell Lines
| Dye | Cell Line | Assay | Concentration Range | Key Findings |
| IR-780 | T24, 5637, TCCSUP, MB49 (Bladder Cancer) | CCK-8 | Not specified | Dose-dependent inhibition of cell proliferation. IC50 values were 11.26 µM (T24), 8.17 µM (5637), 9.34 µM (TCCSUP), and 10.38 µM (MB49).[1] |
| IR-780 | PC-3, LNCaP (Prostate Cancer), RWPE-1 (Normal Prostate) | MTT | 0-160 µmol/L | Showed strong, dose-dependent inhibition of cell proliferation in both cancer and normal prostate cells at higher concentrations.[2] |
| IR-780 | MDA-MB-231, MCF-7 (Breast Cancer), MIA PaCa-2 (Pancreatic Cancer) | MTT | Not specified | Nanoparticle formulations of IR-780 showed significant cytotoxicity with varying IC50 values across the cell lines.[3] |
| IR-780 | U87-MG, HeLa, MBT-2 (Glioblastoma, Cervical, Bladder Cancer) | Not specified | Not specified | Liposomal formulations of IR780 demonstrated PDT efficacy with IC50 values of 7.961 µM (U87-MG) and 1.100 µM (HeLa) after laser irradiation.[4] |
| IR-783 | MDA-MB-231, MCF-7 (Breast Cancer) | Not specified | 0-160 µM | Inhibited cell proliferation in a dose- and time-dependent manner.[5] |
| IR-783 | HT-29 (Colon Cancer) | MTT | 2-50 µM | Showed no significant cytotoxicity at concentrations up to 50 µM without NIR laser irradiation.[6] |
Table 2: Comparison of this compound Dyes and Common Alternatives
| Feature | This compound Dyes (IR-780, IR-783) | Indocyanine Green (ICG) | IRDye® 800CW |
| FDA Approval | No | Yes | No |
| Primary Application | Cancer imaging, Photothermal/Photodynamic Therapy | Clinical imaging (e.g., angiography) | Preclinical in vivo imaging |
| Tumor Targeting | Structure-inherent preferential accumulation in some tumor cells.[2][7] | Passive accumulation via Enhanced Permeability and Retention (EPR) effect. | Typically requires conjugation to a targeting ligand. |
| Photostability | Generally higher than ICG.[8] | Low, prone to photobleaching. | High. |
| Cytotoxicity | Can be cytotoxic at higher concentrations, dose-dependent.[1][2] | Generally considered low cytotoxicity. | No observed adverse effect level at 20 mg/kg in rats.[9] |
| Singlet Oxygen Yield | IR-780 has a higher yield (8.1-12.7%) compared to ICG.[10] | Low (0.8%).[11] | Not a primary photosensitizer. |
Impact on Cellular Function
Beyond direct cytotoxicity, this compound dyes influence several key cellular functions, primarily through their mitochondrial accumulation and ability to induce oxidative stress.
Mitochondrial Targeting and Membrane Potential Alteration
A key characteristic of certain heptamethine cyanine (B1664457) dyes like IR-780 and IR-783 is their ability to preferentially accumulate in the mitochondria of tumor cells.[7] This targeting is thought to be mediated by organic anion-transporting polypeptides (OATPs) and the high mitochondrial membrane potential of cancer cells.[2]
Upon accumulation, IR-780 can disrupt mitochondrial function. Studies have shown that IR-780 can decrease the mitochondrial membrane potential in a dose-dependent manner in bladder cancer cells.[1] It has also been shown to inhibit the activity of mitochondrial complex I, a key component of the electron transport chain, leading to reduced ATP production.[1] In breast cancer cells, IR-783 has been observed to induce mitochondrial fission, an imbalance of which can lead to mitochondrial dysfunction and apoptosis.[5]
Induction of Reactive Oxygen Species (ROS) and Apoptosis
Many this compound dyes can act as photosensitizers, generating reactive oxygen species (ROS) upon irradiation with NIR light, which is the basis for their use in photodynamic therapy (PDT).[12] However, even without light stimulation, some this compound dyes can induce ROS production. For instance, IR-780 combined with hyperbaric oxygen was shown to induce excessive mitochondrial ROS.[1]
This increase in intracellular ROS can trigger programmed cell death, or apoptosis.[12] The apoptotic cascade initiated by this compound dyes often involves the mitochondrial (intrinsic) pathway. Key events include:
-
Mitochondrial outer membrane permeabilization , leading to the release of pro-apoptotic factors like cytochrome c.
-
Activation of initiator caspases , such as caspase-9.[13]
-
Activation of executioner caspases , like caspase-3 and caspase-7, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[14][15]
The anti-apoptotic protein Bcl-2 can inhibit this process by preventing the release of cytochrome c and blocking caspase activation.[16][17]
References
- 1. Hyperbaric oxygen enhanced the chemotherapy of mitochondrial targeting molecule IR-780 in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bcl-2 overexpression blocks caspase activation and downstream apoptotic events instigated by photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IR-783 and Alternative Near-Infrared Dyes for Preclinical Research
In the rapidly advancing field of in vivo imaging and targeted drug delivery, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, an ideal NIR dye offers high brightness, exceptional photostability, and deep tissue penetration, ensuring a high signal-to-noise ratio for sensitive and accurate quantification. This guide provides an objective comparison of the heptamethine cyanine (B1664457) dye IR-783 against two prominent alternatives, IRDye® 800CW and Alexa Fluor™ 790, supported by experimental data and detailed protocols.
Quantitative Comparison of NIR Dye Properties
The performance of a fluorescent dye is primarily dictated by its photophysical properties. The molar extinction coefficient (ε) quantifies its efficiency in absorbing light, while the fluorescence quantum yield (Φf) measures the efficiency of converting absorbed photons into emitted light. The product of these two values is proportional to the dye's brightness. Photostability, the resistance to photochemical degradation, is another crucial parameter for accurate quantitative imaging, especially during prolonged or repeated exposure to light.
| Property | IR-783 | IRDye® 800CW | Alexa Fluor™ 790 |
| Excitation Maximum (λex) | ~766 nm | ~774 nm | ~783 nm[1] |
| Emission Maximum (λem) | ~782 nm | ~789 nm | ~803 nm[1] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~261,000[2] | ~240,000 | Not specified |
| Fluorescence Quantum Yield (Φf) | ~0.084 (in PBS)[2] | Not specified | Not specified |
| Solubility | Good water solubility[2] | High water solubility[3] | Not specified |
| Key Features | Preferential accumulation in tumor cells[2][4] | High photostability and brightness[3] | High sensitivity for Western blots and imaging[1][5] |
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (e.g., IR-783) relative to a standard with a known quantum yield.
Materials:
-
Fluorimeter or spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
NIR dye of interest (the "sample")
-
A reference standard with a known quantum yield in the same solvent
-
Solvent (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Prepare a series of dilutions for both the sample and the reference standard in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectrum of each dilution using the fluorimeter, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Protocol 2: Assessment of Photostability
This protocol outlines a method to determine the photostability of a fluorescent dye by measuring its photobleaching half-life.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera
-
Microscope slides and coverslips
-
NIR dye solutions at a standardized concentration (e.g., 1 µM) in a suitable buffer
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare a sample by placing a small volume of the dye solution on a microscope slide and covering it with a coverslip.
-
Mount the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set for the dye being tested.
-
Adjust the illumination intensity to a consistent level for all dyes being compared.
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
Analyze the images using image analysis software. Select a region of interest (ROI) and measure the mean fluorescence intensity for each time point.
-
Correct for background fluorescence.
-
Plot the normalized fluorescence intensity versus time and fit the data to an exponential decay curve to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[6]
Protocol 3: In Vivo Tumor Imaging in a Mouse Model
This protocol describes a general procedure for in vivo NIR fluorescence imaging of tumors in a mouse xenograft model.
Materials:
-
In vivo imaging system equipped for NIR fluorescence detection
-
Anesthesia (e.g., isoflurane)
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
NIR dye solution formulated for in vivo use
-
Syringes and needles for intravenous injection
Procedure:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.[7]
-
Acquire a pre-injection (baseline) image of the mouse.
-
Administer the NIR dye solution via intravenous (tail vein) injection.[8]
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the dye.
-
Maintain the mouse under anesthesia during imaging.
-
Analyze the images to quantify the fluorescence intensity in the tumor and in a region of normal tissue (e.g., muscle) to determine the tumor-to-background ratio (TBR). An increase in TBR over time indicates specific accumulation of the dye in the tumor.[4]
Data Analysis and Visualization
A crucial aspect of working with NIR dyes is the systematic analysis of the generated data. The following diagrams illustrate a typical workflow for data analysis in a preclinical setting and the proposed mechanism of IR-783 accumulation in tumor cells.
References
- 1. abacusdx.com [abacusdx.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. ld.ru [ld.ru]
- 4. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jacksonimmuno.com [jacksonimmuno.com]
- 6. benchchem.com [benchchem.com]
- 7. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Interpreting Mitochondrial Staining Patterns: A Comparative Guide to Near-Infrared Probe IR-7 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a near-infrared (NIR) mitochondrial staining probe, herein referred to as IR-7, with other commonly used fluorescent probes. The selection of an appropriate mitochondrial stain is critical for the accurate interpretation of cellular health, mitochondrial function, and the effects of novel therapeutics. This document outlines the performance characteristics of this compound and its alternatives, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Principles of Mitochondrial Staining
Live-cell mitochondrial stains are typically cell-permeant molecules that selectively accumulate in the mitochondria. The primary mechanism for this accumulation is the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[1][2] Cationic dyes are electrophoretically driven into the negatively charged mitochondrial matrix.[3] Consequently, healthy, active mitochondria with a high membrane potential will accumulate more dye and exhibit brighter fluorescence.[4] Conversely, a decrease in ΔΨm, often associated with apoptosis or mitochondrial dysfunction, leads to reduced dye accumulation and a dimmer signal.[4] Some dyes, however, stain mitochondria relatively independent of membrane potential and can be used to assess mitochondrial mass.[5][6]
Performance Comparison of Mitochondrial Probes
The ideal mitochondrial stain should possess high specificity, photostability, and low cytotoxicity to ensure accurate and reproducible results. The following table summarizes the key performance indicators for our representative NIR probe, this compound, and several popular alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Fixability | Dependence on ΔΨm | Key Features |
| This compound (Representative NIR Probe) | ~640-680 | ~670-820 | No | Varies (some are potential-independent) | Near-infrared emission minimizes autofluorescence and enhances tissue penetration.[7][8][9] |
| MitoTracker Green FM | ~490 | ~516 | No[10] | Relatively Independent[5][6] | Stains mitochondria regardless of membrane potential, useful for assessing mitochondrial mass.[5][11] |
| MitoTracker Red CMXRos | ~579 | ~599 | Yes[10] | Dependent[11] | Well-retained after fixation, allowing for multiplexing with immunofluorescence.[10] |
| TMRM (Tetramethylrhodamine, Methyl Ester) | ~548 | ~573 | No[10] | Dependent[4] | A potentiometric dye widely used for quantitative measurements of ΔΨm.[1][4] |
| TMRE (Tetramethylrhodamine, Ethyl Ester) | ~549 | ~575 | No | Dependent | Slightly more hydrophobic than TMRM, used for similar applications.[2] |
| JC-1 | ~514 (monomer) | ~529 (monomer), ~590 (aggregate) | No | Dependent | Ratiometric dye; forms red aggregates in healthy mitochondria and remains as green monomers in depolarized mitochondria.[2][5] |
Interpreting Staining Patterns
Changes in mitochondrial morphology and fluorescence intensity provide valuable insights into cellular health.
-
Healthy Cells: Typically display a well-defined, tubular mitochondrial network with bright, uniform staining when using potential-dependent dyes.[12]
-
Apoptotic or Stressed Cells: Often exhibit fragmented or punctate mitochondria with decreased fluorescence intensity due to the loss of ΔΨm.[12][13] Some probes may relocate to the cytoplasm or nucleus upon mitochondrial depolarization.[14]
-
Changes in Mitochondrial Mass: An increase or decrease in the overall stained area, particularly with potential-independent dyes like MitoTracker Green FM, can indicate changes in mitochondrial biogenesis or mitophagy, respectively.[11]
Experimental Protocols
General Protocol for Live-Cell Mitochondrial Staining
This protocol provides a general framework for staining live cells with mitochondrial probes. Optimal conditions, particularly dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.[3][15]
Materials:
-
Live cells in culture
-
Mitochondrial dye stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed complete culture medium or live-cell imaging medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare Staining Solution: On the day of the experiment, prepare a fresh staining solution by diluting the dye stock solution in pre-warmed medium to the desired final concentration (typically 25-500 nM).[3][15]
-
Cell Preparation:
-
Staining: Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[3]
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed medium or buffer to reduce background fluorescence.[3]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image immediately using a fluorescence microscope with the appropriate filter sets.
Protocol for Ratiometric Imaging with JC-1
-
Prepare a JC-1 staining solution at a final concentration of 1-5 µM in complete medium.
-
Incubate cells with the staining solution for 15-30 minutes at 37°C.
-
Wash cells twice with pre-warmed medium.
-
Image cells using filter sets for both green (monomer) and red (J-aggregates) fluorescence.
-
Analyze the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[5]
Visualizing Experimental Workflows and Principles
To aid in understanding the experimental process and the underlying principles of mitochondrial staining, the following diagrams are provided.
Caption: Workflow for live-cell mitochondrial staining.
Caption: Principle of potential-dependent mitochondrial dye accumulation.
References
- 1. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stratech.co.uk [stratech.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. A near-infrared fluorescent probe reveals decreased mitochondrial polarity during mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-targeted aggregation-induced emission active near infrared fluorescent probe for real-time imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Using flow cytometry for mitochondrial assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of mitochondrial morphology and membrane potential in living cells using high-content imaging, machine learning, and morphological binning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Statistical Analysis of IR-7 Flow Cytometry Data
This guide provides a detailed comparison of statistical analysis methodologies for flow cytometry data generated using near-infrared (IR-7) fluorochromes. It is intended for researchers, scientists, and drug development professionals seeking to optimize their data analysis workflows, from traditional gating strategies to advanced algorithmic approaches. We will delve into experimental protocols, data presentation, and the underlying logic of different analytical methods.
Introduction to this compound in Flow Cytometry
The use of fluorochromes in the near-infrared spectrum, such as Cyanine 7 (Cy7) and other this compound dyes, offers significant advantages in multicolor flow cytometry.[1] These dyes are excited by red or near-infrared lasers, and their emission in the far-red spectrum minimizes issues with autofluorescence inherent in many biological samples.[1][2][3] This results in an improved signal-to-noise ratio, making this compound dyes ideal for detecting low-abundance antigens.[4] However, the increasing complexity of high-parameter experiments necessitates robust and objective statistical analysis techniques to fully harness the richness of the data generated.[5][6]
Core Experimental Protocol: Immunophenotyping
A foundational aspect of any flow cytometry analysis is a well-defined experimental protocol. Below is a typical workflow for immunophenotyping using an this compound conjugated antibody.
Objective: To identify and quantify a specific subpopulation of cells (e.g., CD8+ T cells) from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated PBMCs
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% Fetal Bovine Serum)
-
Fc Block (to prevent non-specific antibody binding)
-
Fluorochrome-conjugated antibodies (e.g., FITC anti-CD3, PE anti-CD4, this compound anti-CD8)
-
Viability Dye (e.g., 7-AAD)[7]
Methodology:
-
Cell Preparation: Start with a single-cell suspension of PBMCs at a concentration of 1x10^7 cells/mL.
-
Fc Receptor Blocking: Incubate cells with Fc Block for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Staining: Add the cocktail of conjugated antibodies (FITC anti-CD3, PE anti-CD4, this compound anti-CD8) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Viability Staining: Resuspend cells in FACS buffer and add a viability dye like 7-AAD. Incubate for 5-10 minutes before analysis.
-
Data Acquisition: Acquire data on a flow cytometer equipped with the appropriate lasers and filters to detect FITC, PE, and this compound. Ensure enough events are collected for statistical significance.[10]
-
Compensation Setup: Before acquiring experimental samples, run single-stain controls for each fluorochrome to calculate the spectral overlap and set up the compensation matrix.[11][12] This is a critical step to correct for the spillover of one fluorochrome's signal into another's detector.[8]
Data Analysis Approaches: A Comparison
Flow cytometry data analysis can be broadly categorized into two approaches: traditional manual gating and modern automated/algorithmic analysis.
Traditional Analysis: Manual Sequential Gating
Manual gating is the conventional method for identifying cell populations of interest through a series of hierarchical gates drawn on two-dimensional plots.[13] This process relies on the researcher's expertise to sequentially isolate populations based on their light scatter and fluorescence properties.
Workflow:
-
Quality Control: The initial steps involve cleaning up the data by removing debris, dead cells, and doublets.[7][14][15]
-
Population Identification: A series of gates are drawn to identify the cell populations of interest. For example, after gating on single, live cells, a gate would be placed on CD3+ cells to identify T lymphocytes.
-
Sub-population Analysis: The gated T cells are then further analyzed for their expression of CD4 and CD8 (using the this compound channel) to quantify the desired subpopulations.
Figure 1. Workflow for traditional manual gating analysis.
Advanced Analysis: Algorithmic Approaches
With the rise of high-parameter cytometry, manual gating becomes subjective, time-consuming, and unable to fully capture the complexity of the data.[6] Algorithmic approaches offer an unbiased and automated alternative for identifying cell populations.[5][16]
Workflow:
-
Quality Control & Compensation: Data is first cleaned, and compensation is applied, similar to the traditional workflow.
-
Dimensionality Reduction: High-dimensional data is transformed into a lower-dimensional space (typically 2D or 3D) for visualization. Algorithms like t-SNE and UMAP are commonly used for this purpose.[17]
-
Clustering: Automated algorithms group cells into distinct clusters based on the similarity of their marker expression.[17] This allows for the identification of known and novel cell populations without prior knowledge.
-
Phenotyping: The identified clusters are then characterized by examining the expression levels of each marker to assign a biological phenotype.
Figure 2. Workflow for an automated algorithmic analysis.
Performance Comparison
The choice of analytical method can significantly impact the interpretation of results. The following table summarizes the key differences between traditional and algorithmic approaches.
| Feature | Traditional Manual Gating | Algorithmic Analysis |
| Objectivity | Low (highly subjective and user-dependent) | High (data-driven and reproducible) |
| Discovery Potential | Limited to expected populations | High (can identify novel and rare cell populations)[6] |
| Time Efficiency | Low (time-consuming for complex panels) | High (automates the identification process)[5] |
| Scalability | Poor (difficult for high-parameter data) | Excellent (designed for high-dimensional data) |
| Computational Skill | Low (GUI-based software like FlowJo, FCS Express)[18][19] | Moderate to High (requires understanding of algorithms; may involve R/Python)[20] |
| Typical Use Case | Low-parameter panels, routine assays | High-parameter discovery, complex datasets, clinical trials |
Quantitative Data Summary
To illustrate the output of these analyses, consider a hypothetical experiment comparing the percentage of CD8+ (this compound stained) T cells in a control vs. a treated sample group.
Table 1: Comparison of Gating Methods on CD8+ T Cell Quantification
| Sample ID | Manual Gating (% CD8+) | Algorithmic (FlowSOM) (% CD8+) |
| Control 1 | 25.4% | 26.1% |
| Control 2 | 27.1% | 27.5% |
| Control 3 | 24.9% | 25.3% |
| Control Mean ± SD | 25.8% ± 1.15% | 26.3% ± 1.11% |
| Treated 1 | 35.2% | 36.5% |
| Treated 2 | 33.8% | 34.9% |
| Treated 3 | 36.1% | 37.2% |
| Treated Mean ± SD | 35.0% ± 1.16% | 36.2% ± 1.15% |
| Statistical Test (p-value) ¹ | p = 0.0012 | p = 0.0008 |
¹Unpaired t-test comparing Control vs. Treated groups.
While both methods show a significant increase in CD8+ cells upon treatment, the algorithmic approach provides a more standardized and potentially more accurate quantification by removing user bias.
Conclusion
The statistical analysis of this compound flow cytometry data requires careful consideration of the experimental goals and data complexity. For simple, low-parameter panels, traditional manual gating remains a viable option. However, for high-dimensional data, which is increasingly common in drug development and immunology research, automated algorithmic approaches provide a more objective, robust, and powerful solution.[6] By leveraging dimensionality reduction and clustering, researchers can uncover deeper biological insights, identify novel cell populations, and ensure the reproducibility of their findings. The adoption of these advanced techniques is essential for maximizing the potential of high-parameter flow cytometry.
References
- 1. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 2. vectorlabs.com [vectorlabs.com]
- 3. beckman.com [beckman.com]
- 4. PE-Cyanine7 Dye | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Advanced Flow Cytometry Data Analysis Techniques [synapse.patsnap.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 9. biomed.au.dk [biomed.au.dk]
- 10. youtube.com [youtube.com]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. news-medical.net [news-medical.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bosterbio.com [bosterbio.com]
- 15. stemcell.com [stemcell.com]
- 16. pnas.org [pnas.org]
- 17. BD [flowjo.com]
- 18. How to choose the best flow cytometry analysis software? [graphpad.com]
- 19. Newsletter: Comparison of Flow Cytometry Analysis Software - FluoroFinder [fluorofinder.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Deconvolution of IR-7 Microscopy Images: A Comparative Overview
For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence microscopy, particularly in the IR-7 range (700-800 nm), obtaining the highest possible image resolution is critical for accurate analysis. Deconvolution is a powerful computational technique that restores blurred images, enhancing contrast and resolving fine details that are otherwise obscured by the inherent limitations of the optical system. This guide provides an objective comparison of common deconvolution methods for this compound microscopy images, supported by experimental considerations and data presentation.
In fluorescence microscopy, the acquired image is a convolution of the true signal from the fluorescent probes with the microscope's point spread function (PSF), which describes the blurring of a single point of light.[1][2] Deconvolution algorithms aim to reverse this process, computationally reassigning out-of-focus light to its point of origin, thereby improving image clarity and the signal-to-noise ratio (SNR).[3][4] This is especially pertinent in the NIR spectrum, where deeper tissue penetration can also lead to increased scattering and background fluorescence.
Comparing Deconvolution Software for this compound Imaging
While direct quantitative comparisons of deconvolution software specifically for this compound microscopy are not extensively published, we can extrapolate from their performance in analogous fluorescence microscopy applications and consider the underlying algorithms. The most common deconvolution methods fall into two categories: iterative and non-iterative (linear) filters. Iterative algorithms, such as Richardson-Lucy, are generally favored for their ability to handle the Poisson noise characteristic of photon-limited imaging and for producing quantitatively more accurate results.[5][6]
Here, we compare three popular deconvolution software packages: Huygens, the open-source Deconwolf, and the widely used Richardson-Lucy algorithm available in many image analysis platforms like ImageJ/Fiji.
| Feature | Huygens (SVI) | Deconwolf | Richardson-Lucy (in ImageJ/Fiji) |
| Primary Algorithm | Classic Maximum Likelihood Estimation (CMLE), an advanced form of Richardson-Lucy.[7] | Accelerated Richardson-Lucy.[8][9][10] | Richardson-Lucy.[5][11][12] |
| PSF Generation | Theoretical PSF calculator based on microscope parameters; PSF Distiller from bead images.[12][13] | High-precision theoretical PSF calculator.[8][10] | Theoretical PSF plugins available; requires manual input of parameters. |
| Performance | High-quality results, considered a gold standard. Can be computationally intensive. | High-speed processing, outperforming Huygens and DeconvolutionLab2 in benchmark tests on fluorescence images.[8][9][14] | Performance is highly dependent on the specific implementation and user-defined parameters. Can be slow without GPU acceleration. |
| Ease of Use | User-friendly interface with guided workflows.[12][15] | Designed for ease of use with minimal parameter setting.[8][9] | Requires more user expertise to optimize parameters. |
| Cost | Commercial license required. | Open-source and free.[8][9] | Open-source and free. |
| Key Advantage for this compound | Robust and well-validated algorithms suitable for various fluorescence applications. | High-throughput capability for large NIR datasets. | Accessibility and customizability for experienced users. |
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining high-quality this compound images suitable for deconvolution.
Sample Preparation and Imaging
-
Fluorophore Selection: Choose a bright and photostable NIR dye, such as IRDye 800CW, which has a long emission tail in the NIR spectrum.[16]
-
Mounting Medium: Use a mounting medium with a refractive index that closely matches that of your immersion oil to minimize spherical aberration, a common cause of PSF distortion.
-
Microscope Setup:
-
Use a high-numerical-aperture (NA) objective lens to maximize light collection and resolution.
-
Ensure the microscope is well-aligned.
-
For 3D imaging, acquire a Z-stack with a sampling interval that satisfies the Nyquist criterion (typically half the axial resolution of your objective).
-
-
Image Acquisition:
-
Use a sensitive NIR detector.
-
Optimize the exposure time and laser power to achieve a good SNR without significant photobleaching.
-
Acquire images with a bit depth of at least 12-bit to capture a wide dynamic range.
-
Point Spread Function (PSF) Measurement (Optional but Recommended)
For the most accurate deconvolution, an experimentally measured PSF is preferable to a theoretical one.
-
Bead Preparation: Use sub-resolution fluorescent beads (e.g., 100-200 nm diameter) that are excited by and emit in the this compound range. Disperse the beads sparsely on a coverslip in the same mounting medium as your sample.
-
Bead Imaging: Image the beads using the exact same microscope settings (objective, laser power, exposure, Z-stack parameters) as for your experimental sample.
-
PSF Generation: Use a software tool like the Huygens PSF Distiller or an appropriate ImageJ plugin to average the images of several beads and generate a representative PSF.[12][13]
Deconvolution Workflow
The following is a general workflow for deconvolution using an iterative algorithm like Richardson-Lucy, which is the foundation for both Huygens and Deconwolf.
Logical Relationships in Deconvolution
The quality of the deconvolved image is highly dependent on the interplay of several key parameters.
Conclusion
Deconvolution is an indispensable tool for enhancing the quality of this compound microscopy images. While commercial software like Huygens provides a user-friendly and powerful solution, open-source alternatives such as Deconwolf are emerging as high-performance, accessible options. The choice of software will depend on the specific needs of the research, available budget, and the user's computational expertise. Regardless of the software used, careful attention to the experimental protocol, particularly in acquiring high-quality raw data and an accurate PSF, is paramount for achieving optimal deconvolution results. As deconvolution algorithms continue to evolve, they will undoubtedly play an increasingly important role in unlocking the full potential of near-infrared microscopy in biological and pharmaceutical research.
References
- 1. ese.wustl.edu [ese.wustl.edu]
- 2. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 3. Image Deconvolution 101: Guide to Crisp Microscopy [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. svi.nl [svi.nl]
- 6. Quantitative fluorescence microscopy and image deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deconwolf enables high-performance deconvolution of widefield fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deconwolf enables high-performance deconvolution of widefield fluorescence microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Researching | Deconvolution in Super-Resolution Fluorescence Microscopy (Invited) [m.researching.cn]
- 14. Mats Nilsson's Lab. Spatially resolved biology - Deconwolf enables [nilssonlab.org]
- 15. Single-shot mid-infrared incoherent holography using Lucy-Richardson-Rosen algorithm [oejournal.org]
- 16. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Near-Infrared Dyes for Longitudinal In Vivo Imaging Data Analysis
For researchers, scientists, and drug development professionals engaged in longitudinal in vivo studies, the selection of an appropriate fluorescent probe is critical for acquiring high-fidelity data. Near-infrared (NIR) dyes, operating within the "optical window" of biological tissues (700-900 nm), offer significant advantages over visible light fluorophores by minimizing tissue autofluorescence and maximizing light penetration. This guide provides an objective comparison of NIR dyes, with a focus on agents related to the "IR-7" nomenclature, such as IR-792 perchlorate (B79767) and the macrophage-targeting probe CDnir7, against commonly used alternatives like Cyanine 7 (Cy7) and Indocyanine Green (ICG).
Quantitative Comparison of NIR Dyes
The effectiveness of a NIR dye for in vivo imaging is determined by several key photophysical and pharmacokinetic properties. The following table summarizes these characteristics for a selection of relevant dyes to facilitate an informed decision for your specific research needs.
| Property | IR-792 Perchlorate | CDnir7 | Cyanine 7 (Cy7) | Indocyanine Green (ICG) |
| Max Excitation (λex) | ~792 nm[1] | ~806 nm (in DMSO)[2] | ~750 - 756 nm | ~790 - 805 nm[3] |
| Max Emission (λem) | Not explicitly found | ~821 nm (in DMSO)[2] | ~776 - 779 nm | ~810 - 830 nm[3] |
| Molar Extinction Coefficient (ε) | Not explicitly found | ~198,500 M⁻¹cm⁻¹ (in DMSO)[2] | ~250,000 M⁻¹cm⁻¹ | ~200,000 M⁻¹cm⁻¹ (in blood)[3] |
| Quantum Yield (Φ) | Not explicitly found | ~0.14 (in DMSO)[4] | ~0.3 | ~0.01 - 0.02 (in blood)[3] |
| Key Features | Used as a resonant Raman reporter for SERRS applications.[1] | Selectively taken up by macrophages, enabling in vivo imaging of inflammation.[3][5] | Well-characterized, high brightness and quantum yield. | FDA-approved for clinical use, rapid clearance.[3][6] |
| Potential Drawbacks | Limited direct in vivo imaging data found. | Specific targeting may not be suitable for all applications. | Can exhibit non-specific uptake.[3] | Low quantum yield, concentration-dependent aggregation.[3] |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible data in longitudinal in vivo imaging studies. Below is a general methodology that can be adapted for various NIR dyes and research objectives.
General Protocol for Longitudinal In Vivo NIR Fluorescence Imaging
-
Animal Model Preparation:
-
Probe Preparation and Administration:
-
Reconstitute the NIR dye or dye-conjugate in a sterile, biocompatible solvent (e.g., PBS, DMSO with PEG/Tween 20).[3]
-
Administer the probe to the animal via an appropriate route, commonly intravenous (tail vein) injection.[8] The typical dosage for a labeled antibody is around 50 µg.
-
The concentration and volume will depend on the specific probe and animal model (e.g., for CDnir7, 100 µM in 250 µL).[3]
-
-
In Vivo Imaging:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Place the anesthetized animal in the imaging chamber of an in vivo imaging system (e.g., IVIS, Pearl Trilogy).[3]
-
Acquire a baseline fluorescence image before probe administration.
-
Acquire images at multiple time points post-injection (e.g., 30 minutes, 1, 4, 8, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[3]
-
Use appropriate excitation and emission filters for the specific dye being used.
-
-
Longitudinal Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the target tissue (e.g., tumor, inflamed region) and a non-target background tissue (e.g., muscle) for each time point.[3]
-
Quantify the average fluorescence signal (e.g., in average radiant efficiency) within each ROI.
-
Calculate the tumor-to-background ratio (TBR) for each time point by dividing the average signal from the target tissue by the average signal from the background tissue.[3]
-
Plot the TBR over time to analyze the kinetics of probe accumulation and retention.
-
-
Ex Vivo Biodistribution (Optional Terminal Step):
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A macrophage uptaking near-infrared chemical probe CDnir7 for in vivo imaging of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. akinainc.com [akinainc.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Machine Learning-Enhanced Near-Infrared (NIR) Image Analysis for Preclinical Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of machine learning (ML) techniques applied to near-infrared (NIR) fluorescence image analysis, a critical tool in preclinical drug development. We objectively assess the performance of various ML models and provide detailed experimental protocols to support the adoption of these advanced analytical methods. The focus is on NIR imaging within the 700-900 nm wavelength range (often referred to as the NIR-I window), a spectral region offering significant advantages for in vivo studies due to reduced tissue autofluorescence and deeper tissue penetration compared to visible light.
Data Presentation: Quantitative Comparison of Machine Learning Models
The application of machine learning, particularly deep learning with convolutional neural networks (CNNs), has demonstrated significant improvements in the quantitative analysis of NIR images. These models can enhance image quality, automate segmentation, and improve the accuracy of fluorescence quantification.
| Machine Learning Model | Application | Key Performance Metrics | Improvement | Reference |
| Deep Learning (CycleGAN) | Image Quality Enhancement | Signal-to-Background Ratio (SBR) | SBR increased from ~5 to ~20 for PD-L1 or EGFR targeted imaging.[1] | --INVALID-LINK-- |
| Convolutional Neural Network (CNN) | Multi-analyte Quantification | Average R² of prediction | Achieved an average R² of 0.90 for predicting 23 analytes in fermentation broth.[2] | --INVALID-LINK-- |
| Random Forest (RF) | Collagen Segmentation | Correlation with SHG imaging | High correlation with second-harmonic generation (SHG) microscopy for fibrillar collagen mapping.[3] | --INVALID-LINK-- |
| U-Net (CNN architecture) | Tumor Segmentation | Dice Score | Commonly used for semantic segmentation in cancer imaging with high accuracy.[4][5] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments involving NIR imaging and subsequent machine learning analysis in a preclinical setting.
Preclinical Model and NIR Probe Administration
-
Animal Models: Orthotopic or subcutaneous tumor models are commonly established in immunocompromised mice (e.g., nude mice) using human cancer cell lines. For instance, glioblastoma models can be created by intracranially implanting U87-MG cells.[6]
-
NIR Probes: Tumor-targeting NIR fluorescent probes are administered intravenously. These probes are often composed of a NIR fluorochrome (e.g., IRDye 800CW) conjugated to a targeting moiety, such as a peptide (e.g., RGD), an antibody (e.g., Cetuximab for EGFR targeting), or a small molecule.[6][7]
-
Dosage and Timing: The concentration of the NIR probe and the timing of imaging post-injection are critical parameters that need to be optimized for achieving the best tumor-to-background signal ratio.
In Vivo and Ex Vivo NIR Fluorescence Imaging
-
Imaging System: A dedicated in vivo imaging system equipped with appropriate laser sources and filters for the NIR spectrum is used. For example, an imaging system with an 800 nm laser source, a 785 nm excitation filter, and an 820 nm emission filter is suitable for IRDye 800CW.[6]
-
Image Acquisition: Animals are anesthetized during the imaging procedure. A series of images are acquired at different time points post-injection to monitor the biodistribution and tumor accumulation of the probe.
-
Ex Vivo Analysis: After the final in vivo imaging session, animals are sacrificed, and major organs and the tumor are excised for ex vivo imaging to confirm the in vivo findings and assess the probe's distribution with higher resolution.[6]
Machine Learning Model Training and Analysis
-
Data Preprocessing: The acquired NIR images undergo preprocessing, which may include normalization, background subtraction, and data augmentation (e.g., random flips) to increase the diversity of the training dataset.[1]
-
Model Training: A machine learning model, such as a CNN, is trained on a large dataset of preprocessed images. For tasks like tumor segmentation, images are manually annotated by experts to create ground truth masks for supervised learning.[3]
-
Quantitative Analysis: Once trained, the model can be used to automatically perform tasks such as:
-
Tumor Segmentation: Outlining the tumor boundaries to extract quantitative features like tumor volume and fluorescence intensity.
-
Image Enhancement: Improving the signal-to-background ratio to better visualize and quantify tumor margins.[1]
-
Classification: Differentiating between different tissue types or treatment responses based on the NIR signal.
-
-
Performance Evaluation: The performance of the machine learning model is evaluated using metrics such as the Dice coefficient for segmentation accuracy or R-squared for quantitative predictions.[2]
Mandatory Visualization
Signaling Pathways in Cancer Targeted by NIR Probes
The following diagrams illustrate two key signaling pathways in cancer that are often targeted by NIR probes for molecular imaging.
References
- 1. pnas.org [pnas.org]
- 2. NIR spectroscopy-CNN-enabled chemometrics for multianalyte monitoring in microbial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Machine learning assisted mid-infrared spectrochemical fibrillar collagen imaging in clinical tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep learning in image segmentation for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deep learning in image segmentation for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-Infrared Fluorescence Imaging in Preclinical Models of Glioblastoma [mdpi.com]
- 7. NIR-II Navigation with an EGFR-Targeted Probe Improves Imaging Resolution and Sensitivity of Detecting Micrometastases in Esophageal Squamous Cell Carcinoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Automated Image Analysis for IR-7 Quantification
In the landscape of drug discovery and development, accurate and reproducible quantification of near-infrared (NIR) fluorescent probes is paramount. IR-7 and its analogues, such as IRDye 800CW, have become indispensable tools for a variety of applications, from in-vitro assays to in-vivo imaging. The transition from manual to automated image analysis has been a significant leap forward, offering increased throughput, objectivity, and enhanced data quality. This guide provides a comparative overview of common software and imaging systems used for automated this compound quantification, supported by experimental protocols and workflow diagrams to aid researchers in selecting the most suitable tools for their needs.
Comparison of Automated Image Analysis Software
The choice of software for quantifying this compound fluorescence is critical and depends on the specific application, the imaging system used, and the user's programming expertise. Below is a comparison of popular software solutions.
| Software | Key Features | Primary Applications | User Interface | Cost | Key Performance Insights |
| LI-COR Image Studio™ / Empiria Studio® | - Optimized for LI-COR Odyssey imagers- Guided workflows for Western blot analysis- Automated normalization and background subtraction[1]- Tools for in-cell Westerns, protein arrays, and plate-based assays | Quantitative Western blots, In-Cell Westerns, protein arrays | Intuitive, user-friendly graphical user interface (GUI) | Commercial | High reproducibility; Empiria Studio offers advanced statistical analysis and validation tools.[2] Some users find it more user-friendly for straightforward quantification than ImageJ.[3] |
| ImageJ / FIJI | - Open-source and highly extensible with plugins- Large user community and extensive documentation- Manual and semi-automated analysis of various image formats- Requires more user input for defining regions of interest and background | General image analysis, including Western blots, microscopy, and in-vivo images | Basic GUI, with functionality greatly expanded by plugins | Free and Open Source | Powerful and versatile, but can have a steeper learning curve.[3][4] Reproducibility can be user-dependent if workflows are not strictly standardized. |
| Bio-Rad Image Lab™ | - Designed for use with Bio-Rad imaging systems (e.g., ChemiDoc)- Automated lane and band detection- Tools for normalization and purity analysis | Quantitative Western blots, gel documentation | User-friendly GUI with integrated instrument control | Commercial | Offers a streamlined workflow from image acquisition to analysis. Some users find it versatile and comparable in sensitivity to other commercial systems.[2] |
| Syngene GeneTools | - Software for Syngene G:BOX and PXi imaging systems- Automated detection and quantification of bands and spots- Can be used for multiplex imaging with IRDye 680LT and IRDye 800CW[5] | Quantitative Western blots, dot blots, and gel analysis | GUI-based | Commercial | A study showed comparable sensitivity and linear range to the LI-COR Odyssey system for IRDye quantification.[5] |
| CellProfiler™ | - Free, open-source software for high-throughput image analysis- Allows for the creation of complex image analysis pipelines without programming- Suitable for cellular and subcellular quantification | High-content screening, cellular imaging, and analysis of complex image datasets | Modular pipeline-based interface | Free and Open Source | Excellent for complex, multi-step analyses and high-throughput applications.[4] |
| Imaris | - Commercial software for 3D and 4D image visualization and analysis- Advanced tools for object tracking, colocalization, and intensity measurements | 3D microscopy, in-vivo imaging, and analysis of complex cellular models | Advanced 3D/4D rendering and analysis interface | Commercial | A powerful tool for volumetric quantification in complex biological samples.[4] |
Core Experimental Workflow: Quantitative Western Blotting
A well-defined and consistently executed workflow is the foundation of reproducible quantitative Western blotting. The following diagram illustrates the key steps from sample preparation to data analysis.
Experimental Protocols
Protocol 1: Quantitative Western Blotting with IRDye® 800CW
This protocol outlines the key steps for performing a quantitative Western blot using an this compound analogue, IRDye® 800CW.
1. Sample Preparation and Electrophoresis:
-
Determine the protein concentration of your samples using a standard protein assay (e.g., BCA or Bradford).
-
To determine the linear range of detection, prepare a serial dilution of a representative sample. A two-fold dilution series with 8-12 points is recommended.[6]
-
Prepare your samples with loading buffer and denature by heating.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a low-fluorescence nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody, diluted in blocking buffer with 0.1% Tween 20, typically for 1 hour at room temperature or overnight at 4°C. Optimal dilutions should be empirically determined.
-
Wash the membrane multiple times with TBS-T (Tris-buffered saline with 0.1% Tween 20) to remove unbound primary antibody.[7]
-
Incubate the membrane with the IRDye® 800CW-conjugated secondary antibody, diluted in antibody dilution buffer (e.g., 1:20,000 starting dilution), for 1 hour at room temperature, protected from light.[7][8]
-
Perform a final series of washes with TBS-T to remove unbound secondary antibody.
4. Image Acquisition and Analysis:
-
Acquire the image using a near-infrared imaging system (e.g., LI-COR Odyssey or a similar instrument). Ensure that the signal is not saturated by adjusting the scan intensity or acquisition time.[6]
-
Use automated image analysis software to quantify the signal intensity of the protein bands.
-
Normalize the signal of the target protein to a loading control (e.g., total protein stain or a housekeeping protein) to account for variations in sample loading and transfer.
Protocol 2: In-Vivo Imaging of an IRDye® 800CW Labeled Antibody
This protocol provides a general framework for in-vivo imaging of a tumor-targeted antibody labeled with IRDye® 800CW.
1. Antibody Labeling:
-
Conjugate your monoclonal antibody with IRDye® 800CW NHS ester. The molar ratio of dye to antibody should be optimized to avoid altering the antibody's biodistribution; a ratio of approximately 1:1 is often a good starting point.[9]
-
Purify the labeled antibody from unconjugated dye using a desalting column.
-
Characterize the conjugate to determine the degree of labeling.
2. Animal Model and Probe Administration:
-
Use an appropriate animal model with subcutaneously implanted tumors (e.g., nude mice with A431 xenografts for an anti-EGFR antibody).
-
Administer the IRDye® 800CW-labeled antibody intravenously to the animals.
3. In-Vivo Imaging:
-
At various time points post-injection (e.g., 24, 48, 72 hours), anesthetize the animals and perform whole-body NIR fluorescence imaging using an in-vivo imaging system (e.g., LI-COR Pearl Trilogy).
-
Acquire both white light and NIR fluorescence images.
4. Ex-Vivo Analysis and Quantification:
-
After the final imaging session, euthanize the animals and dissect the tumor and major organs.
-
Perform ex-vivo imaging of the dissected tissues to confirm the in-vivo signal and to obtain higher-resolution images.
-
Homogenize a portion of the tumor and organs for quantitative analysis. The fluorescence intensity can be measured and extrapolated from a calibration curve to determine the percentage of injected dose per gram of tissue (%ID/g).[10]
-
Use image analysis software to define regions of interest (ROIs) around the tumor and other organs in the in-vivo and ex-vivo images to quantify the fluorescence signal.
Logical Relationships in Automated Quantification
The accuracy of automated quantification relies on a logical workflow within the analysis software. The following diagram illustrates the key steps involved in processing the raw image data to obtain meaningful quantitative results.
By understanding the capabilities of different automated image analysis platforms and adhering to rigorous, well-documented experimental protocols, researchers can significantly enhance the quality and reproducibility of their this compound quantification data, ultimately accelerating the pace of drug discovery and development.
References
- 1. licorbio.com [licorbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nebiogroup.com [nebiogroup.com]
- 6. licorbio.com [licorbio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. licorbio.com [licorbio.com]
- 9. Inert coupling of IRDye800CW to monoclonal antibodies for clinical optical imaging of tumor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel method to quantify IRDye800CW fluorescent antibody probes ex vivo in tissue distribution studies | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Quantification of IR-7 Dyes: Standard Curve Protocol and Performance Comparison
For professionals in drug development and scientific research, accurate quantification of near-infrared (NIR) dyes is critical for applications ranging from in vivo imaging to quantitative assays. NIR dyes, which operate in the 700-1000 nm wavelength range, offer significant advantages by minimizing background autofluorescence and allowing for deep tissue penetration, leading to high signal-to-background ratios and improved sensitivity.[1][2][3] This guide provides a detailed protocol for creating a standard curve for IR-7 class dyes and objectively compares their performance with common alternatives, supported by experimental data.
Experimental Protocol: Generating a Standard Curve for this compound Dye
A standard curve is a fundamental technique used to determine the concentration of an unknown sample by comparing its instrumental response to a series of standards with known concentrations.[4][5][6] This protocol outlines the steps for creating a reliable standard curve for an this compound dye using absorbance or fluorescence measurements.
I. Materials and Equipment
-
This compound dye (e.g., IR-780, IR-817, IR-820)
-
High-purity solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, or Phosphate-Buffered Saline (PBS), depending on dye solubility)
-
Volumetric flasks and calibrated pipettes
-
Cuvettes (for spectrophotometer) or black 96-well plates (for plate reader)
-
UV-Vis Spectrophotometer or a Fluorescence Plate Reader/Spectrofluorometer
II. Procedure
Step 1: Prepare a High-Concentration Stock Solution
-
Accurately weigh a small amount of the this compound dye powder.
-
Dissolve the dye in the appropriate solvent to create a concentrated stock solution (e.g., 1 mg/mL). Ensure the dye is completely dissolved; vortexing or brief sonication may be necessary.[7]
Step 2: Perform Serial Dilutions
-
Create a series of standard solutions from the stock solution through serial dilution.[5][8][9] A minimum of five standards is recommended for a robust curve.[4]
-
For example, to create a 1:2 dilution series, transfer 100 µL of the stock solution into 100 µL of solvent to get the first standard. Vortex thoroughly.
-
Transfer 100 µL of this first standard into a new tube with 100 µL of solvent to create the second standard, and repeat for all subsequent points.
-
Always include a "blank" sample containing only the solvent to zero the instrument.[9]
Step 3: Measure Absorbance or Fluorescence
-
Turn on the spectrophotometer or fluorescence reader to allow the lamp to warm up for at least 10 minutes.[9]
-
Set the instrument to the appropriate wavelength. For this compound class dyes, the maximum absorbance is typically around 780-820 nm.[10][11][12] For fluorescence, set the excitation and emission wavelengths accordingly (e.g., Ex: 784 nm, Em: 814 nm).[13]
-
Use the blank solution to zero the instrument (set absorbance to 0.0 or background fluorescence).
-
Measure the absorbance or fluorescence intensity of each standard, starting from the least concentrated. Record 3-5 readings for each standard to ensure reproducibility.[4]
Step 4: Generate the Standard Curve and Determine Unknown Concentration
-
Plot the average absorbance/fluorescence readings (y-axis) against the known concentrations of the standards (x-axis).
-
Apply a linear regression to the data points. The resulting line is the standard curve.[14]
-
The quality of the curve is indicated by the coefficient of determination (R²). An R² value >0.99 is considered ideal.[15]
-
Measure the absorbance/fluorescence of your unknown sample using the same instrument settings.
-
Use the equation of the line (y = mx + c) generated from the linear regression to calculate the concentration of the unknown sample.[5][14]
Data Presentation: Standard Curve and Dye Comparison
Quantitative data should be structured for clarity. Table 1 provides an example dataset for an this compound standard curve, while Table 2 compares key performance metrics of this compound with other common NIR dyes.
Table 1: Example Standard Curve Data for this compound Dye (Fluorescence Method)
| Standard | Concentration (µM) | Fluorescence Intensity (a.u.) - Replicate 1 | Fluorescence Intensity (a.u.) - Replicate 2 | Fluorescence Intensity (a.u.) - Replicate 3 | Average Fluorescence |
| 1 | 10.00 | 85,102 | 85,350 | 84,995 | 85,149 |
| 2 | 5.00 | 42,550 | 42,398 | 42,611 | 42,520 |
| 3 | 2.50 | 21,305 | 21,190 | 21,255 | 21,250 |
| 4 | 1.25 | 10,612 | 10,701 | 10,588 | 10,634 |
| 5 | 0.625 | 5,300 | 5,255 | 5,310 | 5,288 |
| 6 | 0.3125 | 2,640 | 2,685 | 2,651 | 2,659 |
| Blank | 0 | 112 | 115 | 110 | 112 |
Table 2: Performance Comparison of Common Near-Infrared (NIR) Dyes
| Feature | This compound Dye (e.g., Cy®7) | Alexa Fluor® 750 | CF®750 Dye | IRDye® 800CW | Indocyanine Green (ICG) |
| Excitation Max (nm) | ~750 | ~749 | ~755 | ~774 | ~780 |
| Emission Max (nm) | ~776 | ~775 | ~778 | ~789 | ~810 |
| Brightness | Good | Very Good | Excellent | Very Good | Moderate |
| Photostability | Moderate | Good | Excellent[1] | Excellent | Poor[12] |
| Water Solubility | Poor to Moderate | Good | Excellent[1] | Good | Poor |
| Key Advantage | Widely available | High brightness and photostability[13] | Superior water solubility and brightness prevents quenching[1] | Optimized for LI-COR imaging systems, excellent for in vivo work[2] | Clinically approved for medical diagnostics[3] |
| Consideration | Prone to aggregation in aqueous solutions, which can cause fluorescence quenching[1] | Premium performance | Rapidly metabolized and cleared by the liver[3] |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes. The following have been generated using Graphviz (DOT language) to meet standardized requirements.
Caption: Experimental workflow for generating a standard curve for dye quantification.
Caption: Diagram of a signaling pathway with NIR dye-based antibody detection.
References
- 1. biotium.com [biotium.com]
- 2. ld.ru [ld.ru]
- 3. stratech.co.uk [stratech.co.uk]
- 4. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 5. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
- 6. webhost.bridgew.edu [webhost.bridgew.edu]
- 7. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 8. youtube.com [youtube.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. bu.edu [bu.edu]
A Researcher's Guide to Data Normalization in High-Throughput Screening for IR-7 Experiments
In the realm of drug discovery and cellular research, high-throughput screening (HTS) is a cornerstone for identifying active compounds and understanding biological pathways. However, the large-scale nature of HTS introduces systematic and random errors that can obscure true biological signals. Data normalization is a critical step to mitigate these variations, ensuring that data from different plates, batches, and experimental runs are comparable. This guide provides an objective comparison of common data normalization techniques applicable to IR-7 and other cell-based HTS experiments, supported by experimental principles and detailed protocols.
The Importance of Normalization in HTS
Systematic variations in HTS data can arise from multiple sources, including inconsistencies in dispensing reagents, temperature fluctuations across incubator shelves, and "edge effects" where wells on the perimeter of a microplate behave differently from interior wells.[1][2] Normalization aims to correct these biases, reducing the number of false positives and false negatives and thereby increasing the reliability of hit identification.[2]
Comparison of Data Normalization Techniques
The choice of normalization method depends on the nature of the assay, the experimental design, and the types of errors present in the data.[3] Broadly, these techniques can be categorized as control-based, where in-plate controls guide the normalization, and non-control-based, which use the statistical distribution of the entire dataset.[3][4]
| Technique | Principle | Assumptions | Advantages | Disadvantages | Best Suited For |
| Percent of Control | Normalizes raw data to the mean of in-plate control wells (e.g., negative controls).[4][5] | Control wells are representative of the baseline and are free from systematic error. | Simple to calculate and easily interpretable.[3] | Highly sensitive to the performance and placement of control wells; does not correct for spatial effects.[6] | Assays with stable and reliable positive and negative controls. |
| Z-Score | Standardizes data based on the mean and standard deviation of all sample wells on a plate.[7] | Most compounds in the screen are inactive; data on each plate are approximately normally distributed.[6] | Does not require dedicated control wells and can correct for plate-to-plate variability.[4] | Sensitive to outliers (a few very active compounds can skew the mean and standard deviation).[1][4] | Primary screens with expected low hit rates. |
| Robust Z-Score | A variation of the Z-score that uses the median and median absolute deviation (MAD) for standardization.[4] | Most compounds in the screen are inactive. | Insensitive to outliers, providing a more robust measure of activity.[4][8] | Can be less effective if a significant portion of the plate contains active compounds. | Screens with expected outliers or a non-normal distribution of data. |
| B-Score | Uses a two-way median polish to remove row and column effects within each plate before calculating a score based on the residuals and plate MAD.[5][9] | Systematic errors manifest as row and column biases; hit rates are low.[10][11] | Effectively corrects for positional effects (row and column biases).[5] | Performance degrades significantly in screens with high hit rates (>20%).[10][11][12] | Large-scale screens where positional effects are a known issue and hit rates are low. |
| Loess Normalization | Fits a local polynomial surface to the data on each plate to correct for complex spatial variations.[10] | Spatial bias exists but may not be linear or confined to simple row/column effects. | More flexible than B-score and performs well in high hit-rate scenarios.[10][11] | Can be computationally intensive; may "over-correct" data if not applied carefully. | Secondary screens, dose-response studies, or any screen with an expected high hit rate.[10][12] |
| Quantile Normalization | Transforms the data so that each plate has the exact same distribution.[13][14] | Any variation in the statistical distribution between plates is due to technical, not biological, differences. | Powerful for removing a wide range of technical variations.[15] | Can obscure true biological differences if there are global shifts in the data due to experimental conditions.[13] | Genomic or proteomic screens where maintaining a consistent global distribution is a valid assumption. |
Experimental Protocols
Below are generalized protocols for applying these normalization techniques. The specific implementation may vary depending on the software used for data analysis.
Protocol 1: General Data Pre-processing
-
Data Collection: Raw data (e.g., fluorescence intensity, luminescence, absorbance) is collected from the plate reader for each well.
-
Quality Control (QC): Before normalization, assess the quality of each plate. A common metric is the Z'-factor, which measures the separation between positive and negative control distributions. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3] Plates with a Z'-factor below 0.5 may need to be repeated.[3]
-
Log Transformation: For many biological assays, especially those involving cell growth, a log transformation of the raw data can help to stabilize variance and make the data more normally distributed.[3]
Protocol 2: Applying Normalization
A. Z-Score Normalization
-
For each plate, calculate the mean (μ) and standard deviation (σ) of all sample wells.
-
For each individual well value (x), calculate the Z-score using the formula:
-
Z = (x - μ) / σ[7]
-
-
A common threshold for hit identification is a Z-score of ≥ 2 or 3, or ≤ -2 or -3, depending on whether the assay measures activation or inhibition.[3][16]
B. Robust Z-Score Normalization
-
For each plate, calculate the median (M) and the median absolute deviation (MAD) of all sample wells.
-
The MAD is calculated as: MAD = median(|x - M|)
-
For each individual well value (x), calculate the Robust Z-score using the formula:
-
Robust Z = (x - M) / (1.4826 * MAD)
-
The constant 1.4826 is used to make the MAD comparable to the standard deviation for normally distributed data.[4]
-
C. B-Score Normalization
-
This method is typically implemented using statistical software packages (e.g., in R).
-
The core of the method is the application of a "median polish" algorithm to the data from each plate.[12] This algorithm iteratively removes the median value from each row and column, leaving behind a residual value for each well.
-
The B-score is then calculated by dividing the residual for each well by the MAD of all residuals on that plate.[9]
-
B-score = residual / MAD_plate
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to visualize the complex workflows and relationships in HTS data analysis.
Caption: Experimental and data analysis workflow for a typical HTS experiment.
Caption: Logical relationships between different data normalization techniques.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rna.uzh.ch [rna.uzh.ch]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Rank ordering plate data facilitates data visualization and normalization in high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. questdb.com [questdb.com]
- 8. Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bscore: B score normalization in cellHTS: Analysis of cell-based screens [rdrr.io]
- 10. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Smooth quantile normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantile normalization - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of IR-7 Dye
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides a comprehensive overview of the proper disposal procedures for IR-7, a mitochondria-targeted heptamethylindocyanine dye. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Always wear chemical-resistant gloves (e.g., nitrile).[1]
-
Use safety goggles with side shields to protect from splashes.[1]
-
A laboratory coat is mandatory to prevent skin and clothing contamination.[1]
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[1][2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
In case of accidental contact, immediately rinse the affected area with copious amounts of water.[1][3]
Quantitative Data on Related Cyanine (B1664457) Dyes
While specific quantitative data for this compound is not available, the following table summarizes relevant information for similar and related cyanine dyes to provide a contextual understanding.
| Property | IR-797 chloride | IRDye 700DX | IRDye 700 Phosphoramidite |
| CAS Number | 110992-55-7[4] | 916821-46-0[2] | Not specified |
| Physical Form | Solid[4] | Solid | Solid |
| Hazard Classification | Combustible Solid[4] | Not a hazardous substance or mixture[2] | May be harmful[3] |
| Storage Temperature | Room Temperature or -20°C | -20°C | -20°C |
| Disposal Consideration | Dispose of as a chemical waste in accordance with local regulations. | Follow institutional guidelines for chemical waste. | Follow institutional guidelines for chemical waste.[3] |
Step-by-Step Disposal Protocol for this compound Dye
The proper disposal of this compound dye and associated waste must be handled systematically to ensure safety and compliance with institutional and local regulations.
Step 1: Waste Identification and Segregation
-
Treat all materials contaminated with this compound dye as chemical waste. This includes:
-
Unused or expired solid this compound dye.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing paper, and gloves.
-
-
Segregate this compound waste from other laboratory waste streams like regular trash, sharps, and biohazardous waste.[1]
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
The container must be clearly labeled. The label should include:
-
The full chemical name: "this compound, heptamethylindocyanine dye". Avoid abbreviations.[1]
-
The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.
-
The primary hazard(s) associated with the waste (if known).
-
The date when waste was first added to the container.
-
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) for hazardous waste.[1]
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Disposal Request and Pickup
-
Once the waste container is full or has been in accumulation for the maximum period allowed by your institution (e.g., one year for partially filled containers), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider to schedule a pickup.[1]
-
Do not dispose of this compound dye or its solutions down the drain.[3]
Step 5: Spill Management
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in the designated chemical waste container.[3]
-
For liquid spills, use absorbent pads to contain and clean up the spill.[1] All used absorbent materials must also be disposed of as chemical waste.
-
Decontaminate the spill area with an appropriate cleaning agent.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound dye in a laboratory setting.
Caption: Workflow for the safe disposal of this compound dye.
References
Essential Safety and Handling Guide for Hazardous Chemicals
Disclaimer: The specific chemical "IR-7" could not be definitively identified through available resources. This guide provides essential safety and logistical information for handling, storage, and disposal of general hazardous chemicals. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical in use to ensure appropriate safety measures are taken. The information provided here is intended as a general framework and not a substitute for a substance-specific SDS.
Understanding Chemical Hazards
Hazardous chemicals are broadly classified based on the risks they pose. Understanding these classifications is the first step in safe handling.
| Hazard Classification | Description of Risks |
| Flammable | Can ignite and burn easily. Vapors can be explosive. |
| Corrosive | Can cause severe skin burns and eye damage upon contact. Can also corrode metals. |
| Toxic/Poisonous | Can cause serious health effects, including death, if inhaled, ingested, or absorbed through the skin.[1] |
| Irritant/Sensitizer (B1316253) | Can cause irritation, redness, or inflammation upon contact with skin or mucous membranes.[2] A sensitizer may cause an allergic reaction upon repeated exposure.[1] |
| Carcinogen | Suspected or known to cause cancer.[1][2] |
| Reactive/Unstable | Can undergo violent chemical change. May react with water or air to produce hazardous gases. |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to minimize exposure to hazardous chemicals. The level of protection required depends on the specific hazards of the chemical and the procedure being performed.
| Hazard Level & Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Hazard (e.g., Dilute irritants, small quantities) | Safety glasses with side shields[3] | Appropriate chemical-resistant gloves (e.g., nitrile, latex) | Standard lab coat | Not generally required |
| Moderate Hazard (e.g., Concentrated acids/bases, toxic substances) | Chemical splash goggles[3] | Chemical-resistant gloves (consult SDS for specific type) | Chemical-resistant apron over lab coat[3] | May be required; use in a fume hood |
| High Hazard (e.g., Highly volatile toxic chemicals, carcinogens, large quantities) | Face shield over chemical splash goggles[3][4] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton) | Chemical-resistant suit or coveralls[3] | Required; use in a fume hood or with a respirator (type depends on chemical) |
| Risk of Splash | Face shield over chemical splash goggles[3][4] | Chemical-resistant gloves | Chemical-resistant apron or suit[3] | Dependent on inhalation hazard |
| Handling Powders | Safety glasses or goggles | Appropriate gloves | Lab coat | Use in a fume hood or with a dust mask/respirator to prevent inhalation |
Standard Operating Procedure for Handling Hazardous Chemicals
1. Pre-Handling Preparation:
-
Consult the SDS: Always review the Safety Data Sheet for the specific chemical before beginning any work.
-
Assemble PPE: Select and inspect the appropriate PPE as determined by the SDS and the procedure.
-
Prepare Work Area: Ensure the work area is clean and uncluttered. If necessary, work in a certified chemical fume hood.
-
Locate Safety Equipment: Know the location and proper use of the nearest emergency shower, eyewash station, and fire extinguisher.
2. Handling the Chemical:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Dispensing: Carefully dispense the required amount of the chemical, minimizing the generation of dusts or aerosols.
-
Keep Containers Closed: Keep all chemical containers sealed when not in use.
-
Avoid Contamination: Do not return unused chemicals to the original container.
3. Post-Handling Procedures:
-
Clean Up: Decontaminate the work area and any equipment used.
-
Dispose of Waste: Dispose of all chemical waste in properly labeled, sealed, and compatible waste containers.[5]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.
Waste Disposal and Emergency Procedures
Waste Disposal Plan:
-
Segregation: Do not mix incompatible waste streams.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[5]
-
Storage: Store hazardous waste in a designated, well-ventilated area away from general laboratory traffic.[6]
-
Disposal: Follow all institutional and local regulations for the final disposal of hazardous waste.[7]
Emergency Spill Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, volatile, or highly toxic, evacuate the area and call emergency personnel.
-
Containment: For small, manageable spills, contain the spill using appropriate absorbent materials (spill pillows, sand, etc.).
-
Neutralization/Cleanup: Use a spill kit to neutralize and clean up the spill, wearing appropriate PPE.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Personnel Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station.[7]
-
Skin: Remove contaminated clothing and flush the affected area with water for at least 15 minutes in an emergency shower.[7]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.
Visual Workflow for Safe Chemical Handling
Caption: Workflow for the safe handling of hazardous chemicals from preparation to disposal.
References
- 1. cselearn.co.uk [cselearn.co.uk]
- 2. safetyculture.com [safetyculture.com]
- 3. saferoutcomes.com.au [saferoutcomes.com.au]
- 4. 7. Element IV: Personal Protective Equipment | ATrain Education [atrainceu.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. hemaquebec.ca [hemaquebec.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
